Lactosylceramide
Description
Properties
IUPAC Name |
N-[(E)-1-[(2R,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]octadecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H91NO13/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-40(53)49-36(37(52)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2)35-59-47-45(58)43(56)46(39(34-51)61-47)62-48-44(57)42(55)41(54)38(33-50)60-48/h29,31,36-39,41-48,50-52,54-58H,3-28,30,32-35H2,1-2H3,(H,49,53)/b31-29+/t36?,37?,38-,39-,41+,42+,43-,44-,45-,46+,47-,48?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOZHMDQUIRUFQW-AIRKALMMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)OC2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)C(/C=C/CCCCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H91NO13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
890.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4682-48-8 | |
| Record name | CDw17 antigen | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004682488 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
An In-depth Technical Guide to the Lactosylceramide Biosynthesis Pathway in Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lactosylceramide (LacCer), a pivotal glycosphingolipid, stands at the crossroads of complex sphingolipid metabolism and cellular signaling in mammalian cells. This technical guide provides a comprehensive overview of the core this compound biosynthesis pathway, detailing the enzymatic reactions, subcellular localization, and key regulatory mechanisms. It further delves into the significant role of LacCer as a bioactive molecule implicated in a myriad of cellular processes, including inflammation, oxidative stress, and cell proliferation, making it a molecule of considerable interest in drug development. This document offers structured quantitative data, detailed experimental protocols, and visual representations of the associated pathways and workflows to serve as a valuable resource for the scientific community.
The Core Biosynthesis Pathway of this compound
This compound (CD17/CDw17) is a fundamental glycosphingolipid that serves as the precursor for a vast array of more complex glycosphingolipids, including gangliosides, sulfatides, and fucosylated-glycosphingolipids.[1][2][3] The primary biosynthesis of this compound occurs in the trans-Golgi lumen.[1][4] The synthesis is catalyzed by this compound synthase, which facilitates the transfer of a galactose moiety from a nucleotide sugar donor, UDP-galactose, to its substrate, glucosylceramide (GlcCer).[1][5]
The key enzymatic reaction is as follows:
Glucosylceramide + UDP-galactose → this compound + UDP
This critical step is mediated by specific β-1,4-galactosyltransferases. In mammals, two primary enzymes have been identified to possess this compound synthase activity:
While both enzymes can catalyze the formation of this compound, their expression and relative contributions can vary between different cell types and tissues.[7][8] For instance, in the central nervous system, both B4GALT5 and B4GALT6 are crucial for the production of this compound, which is essential for neuronal maturation and myelin formation.[6][7]
Alternative Biosynthetic Routes
Beyond the de novo synthesis from glucosylceramide, this compound can also be generated through the catabolism of more complex glycosphingolipids. One notable pathway involves the action of neuraminidases, such as neuraminidase-3 (Neu3), which can cleave terminal sialic acid residues from gangliosides like GM3 to yield this compound.[1] This pathway has been implicated in the progression of certain cancers.[1]
Quantitative Data on this compound Biosynthesis
Understanding the quantitative aspects of this compound synthesis is crucial for elucidating its regulation and its role in cellular physiology and pathology. The following tables summarize key quantitative data related to the enzymes and molecules involved in this pathway.
| Enzyme | Substrate | Apparent Km | Apparent Vmax | Source Organism/Cell Type | Reference |
| This compound Synthase (GalT-2) | Glucosylceramide | 3 µM | 0.12 nmol/mg protein per 2 h | Human Proximal Tubular Cells | [9] |
| This compound Synthase (GalT-2) | UDP-galactose | 0.5 µM | 173 nmol/mg protein per 2 h | Human Proximal Tubular Cells | [9] |
Table 1: Kinetic Properties of this compound Synthase.
| Analyte | Tissue/Fluid | Concentration Range (µg/mL) | Reference |
| This compound | Human Milk | 1.3 - 3.0 | [10] |
| This compound | Bovine Milk | 14.3 - 16.2 | [10] |
| Glucosylceramide | Human Milk | 9.9 - 17.4 | [10] |
| Glucosylceramide | Bovine Milk | 9.8 - 12.0 | [10] |
Table 2: Representative Concentrations of this compound and its Precursor in Biological Fluids.
Experimental Protocols
Accurate measurement of this compound biosynthesis and quantification of its components are fundamental for research in this field. This section provides detailed methodologies for key experiments.
This compound Synthase Activity Assay
This protocol is based on the classical radiochemical method, which measures the incorporation of radiolabeled galactose into this compound.[5][11]
Materials:
-
Cell or tissue homogenates
-
Assay Buffer (e.g., 100 mM MES, pH 6.5)
-
Manganese Chloride (MnCl₂) Solution (e.g., 10 mM)
-
Detergent solution (e.g., Triton X-100/Cutscum)
-
Glucosylceramide (acceptor substrate)
-
UDP-[¹⁴C]galactose (radiolabeled donor substrate)
-
Stop solution (e.g., ice-cold water)
-
Thin Layer Chromatography (TLC) plates
-
Scintillation counter and fluid
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube containing assay buffer, MnCl₂ solution, and detergent.
-
Add a known amount of cell or tissue homogenate (protein) to the reaction mixture.
-
Initiate the reaction by adding the substrates: glucosylceramide and UDP-[¹⁴C]galactose.
-
Incubate the reaction at 37°C for a defined period (e.g., 1-2 hours).
-
Stop the reaction by adding an ice-cold stop solution.
-
Extract the lipids from the reaction mixture.
-
Spot the extracted lipids onto a TLC plate and develop the chromatogram to separate this compound from other lipids.
-
Scrape the silica (B1680970) corresponding to the this compound band and quantify the radioactivity using a scintillation counter.
-
Calculate the enzyme activity based on the amount of incorporated radiolabel, the specific activity of the UDP-[¹⁴C]galactose, the amount of protein, and the incubation time.
A more modern and sensitive method utilizes deuterated glucosylceramide as the acceptor substrate and quantifies the deuterated this compound product by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11]
Quantification of this compound by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique for the sensitive and specific quantification of this compound in biological samples.[12][13][14]
Materials:
-
Biological sample (cells, tissue homogenate, plasma, etc.)
-
Internal standard (e.g., a non-endogenous this compound species with a different fatty acid chain length)
-
Solvents for lipid extraction (e.g., chloroform, methanol)
-
LC-MS system equipped with a suitable column (e.g., HILIC or normal-phase)
Procedure:
-
Homogenize the biological sample.
-
Add a known amount of the internal standard to the sample.
-
Perform lipid extraction using an appropriate solvent system.
-
Dry the lipid extract and reconstitute it in a solvent compatible with the LC-MS system.
-
Inject the sample into the LC-MS system.
-
Separate the different lipid species using an appropriate chromatographic gradient.
-
Detect and quantify the this compound species and the internal standard using mass spectrometry, often in multiple reaction monitoring (MRM) mode.
-
Calculate the concentration of endogenous this compound by comparing its peak area to that of the internal standard.
Visualizing the this compound Pathway and its Connections
Core Biosynthesis Pathway of this compound
Caption: Core this compound biosynthesis pathway in the Golgi apparatus.
This compound-Centric Signaling Pathways
This compound is not merely a structural component or a metabolic intermediate; it is a potent signaling molecule.[1][2] Various external stimuli, such as platelet-derived growth factor (PDGF), tumor necrosis factor-α (TNF-α), and oxidized low-density lipoprotein (ox-LDL), can converge on and activate this compound synthase.[2][3][15] The resulting increase in this compound can trigger downstream signaling cascades.
References
- 1. Convergence: this compound-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes [mdpi.com]
- 2. Convergence: this compound-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound synthases encoded by B4galt5 and 6 genes are pivotal for neuronal generation and myelin formation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. B4GALT6 regulates astrocyte activation during CNS inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. UDPgalactose:glucosylceramide beta 1----4-galactosyltransferase activity in human proximal tubular cells from normal and familial hypercholesterolemic homozygotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Qualitative and Quantitative Study of Glycosphingolipids in Human Milk and Bovine Milk Using High Performance Liquid Chromatography–Data-Dependent Acquisition–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. This compound Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 13. researchgate.net [researchgate.net]
- 14. lipidmaps.org [lipidmaps.org]
- 15. The Yin and Yang of this compound metabolism: implications in cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Role of β-1,4-Galactosyltransferases in Lactosylceramide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lactosylceramide (LacCer) is a pivotal glycosphingolipid that serves not only as a precursor for a vast array of complex gangliosides and other glycosphingolipids but also as a bioactive lipid second messenger implicated in numerous cellular processes.[1][2] The synthesis of LacCer is a critical control point in the biosynthesis of these molecules and is catalyzed by a specific subset of β-1,4-galactosyltransferases. This guide provides a comprehensive overview of the core enzymes responsible for LacCer synthesis, their biochemical properties, detailed experimental protocols for their study, and their role in cellular signaling pathways, offering a valuable resource for professionals in biomedical research and drug development.
Core Enzymes in this compound Synthesis
The synthesis of this compound from glucosylceramide is catalyzed by UDP-galactose:glucosylceramide β-1,4-galactosyltransferase, commonly known as this compound synthase.[3][4] Within the large family of β-1,4-galactosyltransferases (B4GALTs), two specific enzymes have been identified as the primary this compound synthases in mammals:
-
β-1,4-Galactosyltransferase 5 (B4GALT5)
-
β-1,4-Galactosyltransferase 6 (B4GALT6)
These enzymes are type II transmembrane proteins located in the Golgi apparatus.[5][6][7] While both can catalyze the formation of LacCer, studies suggest that B4GALT5 often acts as the main enzyme for LacCer biosynthesis in many tissues, with B4GALT6 playing a role that can be significant but sometimes less prominent.[8][9] For instance, in the central nervous system, both enzymes contribute to LacCer synthesis, and the complete absence of both is required to eliminate LacCer synthase activity.[10]
| Enzyme | Gene Name | UniProt ID (Human) | Key Characteristics |
| β-1,4-Galactosyltransferase 5 | B4GALT5 | O43286 | Considered the main enzyme for LacCer biosynthesis in many tissues.[8][9] Essential for early embryonic development.[11] Implicated in cancer progression and multidrug resistance.[11][12] Also involved in the synthesis of N-glycans.[13] |
| β-1,4-Galactosyltransferase 6 | B4GALT6 | Q9UBX8 | Initially isolated from rat brain as a LacCer synthase.[8][9] Plays a role in LacCer synthesis, though its contribution relative to B4GALT5 can vary by tissue.[8][10] Important for glycolipid biosynthesis in the central nervous system.[7][14] |
The Enzymatic Reaction of this compound Synthesis
This compound synthase catalyzes the transfer of a galactose moiety from a donor substrate, UDP-galactose, to the acceptor substrate, glucosylceramide (GlcCer), forming a β-1,4 glycosidic bond.[3][5] This reaction is a key step in the ganglioside biosynthesis pathway.[6][15]
Reaction: Glucosylceramide (GlcCer) + UDP-galactose → this compound (LacCer) + UDP
This enzymatic step is crucial as LacCer is the precursor for the majority of higher-order glycosphingolipids, including gangliosides, sulfatides, and fucosylated-glycosphingolipids.[1][2]
Caption: Enzymatic synthesis of this compound.
Quantitative Data and Kinetic Properties
The enzymatic activity of this compound synthases is influenced by substrate concentrations. While extensive kinetic data is not always available across all studies, some key parameters have been reported.
| Enzyme | Substrate | Km Value | Vmax Value | Notes and Reference |
| B4GALT6 | Glucosylceramide | 3 µM | 0.06 nmol/h/mg | Kinetic parameters determined for the human enzyme.[16] |
| B4GALT6 | UDP-galactose | 0.5 µM | 86 nmol/h/mg | Kinetic parameters determined for the human enzyme.[16] |
| B4GALT5 | UDP-galactose (donor) | 214.4 µM | Not Specified | Determined using a novel mass spectrometry-based assay with HEK-B4GALT5 cell homogenates.[17] |
| B4GALT5 | Glucosylceramide-d7 (acceptor) | 2.47 µM | Not Specified | Determined using a novel mass spectrometry-based assay with HEK-B4GALT5 cell homogenates.[17] |
Studies on mouse embryonic fibroblasts (MEFs) from B4GALT5 knockout mice showed a dramatic reduction in LacCer synthase activity to about 10-11% of wild-type levels, highlighting the dominant role of B4GALT5 in these cells.[18][19] In the brains of knockout mice, LacCer synthase activity was reduced to 38% in B4GALT5 conditional knockouts and 52% in B4GALT6 knockouts, relative to wild-type levels.[10]
Experimental Protocols
The measurement of this compound synthase activity is fundamental to studying its function and regulation. A classical and widely used method involves radioisotopes, while newer methods utilize mass spectrometry.
Classical Radioisotopic Assay for this compound Synthase Activity
This method measures the incorporation of radiolabeled galactose from UDP-[3H]Gal or UDP-[14C]Gal into glucosylceramide to form radiolabeled this compound.[10][20]
Methodology:
-
Enzyme Source Preparation:
-
Homogenize cells or tissues in a suitable buffer (e.g., Tris-HCl or HEPES) at 4°C.[10]
-
The homogenate can be used directly, or a Golgi-enriched membrane fraction can be prepared by differential centrifugation for higher specific activity.[21]
-
Determine the protein concentration of the enzyme preparation (e.g., using a BCA or Bradford assay).
-
-
Substrate Preparation:
-
Prepare a reaction mixture containing a buffer (e.g., 50 mM HEPES, pH 7.3), divalent cations (e.g., 5 mM MgCl2, 5 mM MnCl2), the acceptor substrate glucosylceramide (often presented as a liposome), and the radiolabeled donor substrate UDP-[3H]galactose or UDP-[14C]galactose.[10]
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the enzyme preparation to the reaction mixture.
-
Incubate at 37°C for a defined period (e.g., 20-90 minutes), ensuring the reaction is within the linear range.[10]
-
-
Reaction Termination and Product Separation:
-
Stop the reaction by adding a chloroform/methanol mixture (e.g., 2:1, v/v).
-
Separate the lipid products from the unreacted water-soluble UDP-galactose by solvent extraction.
-
Isolate the synthesized radiolabeled this compound using thin-layer chromatography (TLC).
-
-
Quantification:
-
Scrape the LacCer spot from the TLC plate and quantify the radioactivity using liquid scintillation counting.
-
Express the enzyme activity as pmol or nmol of product formed per unit time per mg of protein.
-
Mass Spectrometry-Based Assay
A more recent, non-radioactive method uses a deuterated glucosylceramide (GlcCer-d7) as the acceptor substrate. The formation of deuterated this compound (LacCer-d7) is then quantified by liquid chromatography-mass spectrometry (LC-MS/MS).[21]
Caption: Workflow for a radioisotopic LacCer synthase assay.
Role in Signaling Pathways and Disease
This compound is not merely a structural precursor; it is a potent signaling molecule involved in inflammation, oxidative stress, and cell proliferation.[2][3] The activity of LacCer synthase is often a convergence point for various external stimuli.[2]
Key Signaling Roles:
-
Inflammation and Oxidative Stress: Upon activation by agonists like oxidized LDL, TNF-α, or platelet-derived growth factor (PDGF), LacCer synthase produces LacCer.[2][3] This newly synthesized LacCer can activate NADPH oxidase, leading to the generation of reactive oxygen species (ROS) and a state of oxidative stress.[1][2][22] This environment contributes to inflammatory conditions such as atherosclerosis.[3]
-
Phospholipase A2 Activation: LacCer can also activate cytosolic phospholipase A2 (cPLA2), which releases arachidonic acid from phospholipids.[1][3] Arachidonic acid is a precursor to prostaglandins (B1171923) and other eicosanoids, which are powerful mediators of inflammation.[5]
-
Neuroinflammation: In the nervous system, increased LacCer synthase activity is associated with glial proliferation and the induction of pro-inflammatory mediators like cytokines and iNOS, suggesting a key role in neuroinflammatory diseases.[23] The signaling cascade may involve the PI3K/Ras/MAPK/NF-κB pathway.[23]
Given its central role in these pathological processes, this compound synthase represents a promising therapeutic target for a range of diseases, including atherosclerosis, certain cancers, and inflammatory disorders.[5][13]
References
- 1. Convergence: this compound-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Convergence: this compound-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes [mdpi.com]
- 4. Glucosylceramide beta-1,4-galactosyltransferase - Wikipedia [en.wikipedia.org]
- 5. Central Role of β-1,4-GalT-V in Cancer Signaling, Inflammation, and Other Disease-Centric Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. B4GALT5 - Wikipedia [en.wikipedia.org]
- 7. Gene - B4GALT6 [maayanlab.cloud]
- 8. β4GalT6 is involved in the synthesis of this compound with less intensity than β4GalT5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. This compound synthases encoded by B4galt5 and 6 genes are pivotal for neuronal generation and myelin formation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gene - B4GALT5 [maayanlab.cloud]
- 12. B4GALT5 beta-1,4-galactosyltransferase 5 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 13. Regulation of this compound synthase (glucosylceramide beta1-->4 galactosyltransferase); implication as a drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. B4GALT6 beta-1,4-galactosyltransferase 6 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 15. uniprot.org [uniprot.org]
- 16. uniprot.org [uniprot.org]
- 17. Convenient and Sensitive Measurement of this compound Synthase Activity Using Deuterated Glucosylceramide and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Involvement of murine β-1,4-galactosyltransferase V in this compound biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Involvement of murine β-1,4-galactosyltransferase V in this compound biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. This compound: a lipid second messenger in neuroinflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Cellular Residence of Lactosylceramide Synthase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lactosylceramide synthase (LacCerS), a pivotal enzyme in the glycosphingolipid biosynthesis pathway, plays a crucial role in cellular signaling, influencing processes ranging from inflammation and oxidative stress to cell proliferation. Its subcellular localization is intrinsically linked to its function and regulatory mechanisms. This technical guide provides an in-depth overview of the subcellular localization of this compound synthase, presenting available data, detailing experimental methodologies for its determination, and illustrating associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers investigating the therapeutic potential of targeting this key enzyme.
Subcellular Localization of this compound Synthase
This compound synthase is predominantly localized to the Golgi apparatus, with the trans-Golgi and trans-Golgi Network (TGN) being the primary sites of its activity.[1][2][3] This localization is critical as it allows the enzyme access to its substrate, glucosylceramide, which is transported from the endoplasmic reticulum. However, evidence also suggests the presence of this compound synthase in other cellular compartments under specific conditions.
Data Presentation: Distribution of this compound Synthase
While comprehensive quantitative data on the distribution of this compound synthase across all organelles is limited, the available evidence strongly points to the Golgi apparatus as its main residence. The following table summarizes the key findings on its subcellular localization.
| Subcellular Compartment | Level of Evidence | Quantitative Data (Specific Activity) | Key Findings & Citations |
| Golgi Apparatus (trans-Golgi/TGN) | High | 7.5 pmol/mg/min (in a Golgi-enriched fraction from human dermal fibroblasts)[4][5] | Consistently identified as the primary site of LacCer synthesis.[1][2][3] |
| Endoplasmic Reticulum | Low | Not Available | Overexpression of UGCG in breast cancer cells led to increased this compound levels in the ER, suggesting potential for LacCerS presence.[1] |
| Mitochondria-Associated Membranes (MAMs) | Low | Not Available | The presence of UGCG and LacCer synthase in MAMs has been suggested, potentially linking GSL synthesis to mitochondrial ceramide pools.[1] |
| Cytoplasm | Low | Not Available | Some studies have reported a cytoplasmic association of β-1,4GalT-V in human colorectal cancer tissue. |
| Plasma Membrane | Very Low | Not Available | A small amount of β-1,4GalT-V may be associated with the cell membrane. |
Experimental Protocols for Determining Subcellular Localization
The determination of the subcellular localization of this compound synthase relies on a combination of biochemical and imaging techniques. Below are detailed methodologies for key experiments.
Subcellular Fractionation by Differential Centrifugation
This biochemical technique separates cellular organelles based on their size and density, allowing for the enrichment of specific compartments.
Objective: To isolate a Golgi-enriched fraction to determine the activity of this compound synthase.
Materials:
-
Cultured cells or tissue homogenate
-
Homogenization buffer (e.g., 0.25 M sucrose (B13894), 10 mM Tris-HCl, pH 7.4, 1 mM EDTA)
-
Sucrose solutions of varying concentrations (e.g., 1.3 M, 1.15 M, 0.86 M, 0.25 M)
-
Ultracentrifuge and appropriate rotors
-
Bradford assay reagents for protein quantification
-
Reagents for this compound synthase activity assay
Procedure:
-
Cell Homogenization: Harvest cells and wash with ice-cold PBS. Resuspend the cell pellet in homogenization buffer and homogenize using a Dounce homogenizer or a similar method on ice.
-
Low-Speed Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
High-Speed Centrifugation: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet mitochondria.
-
Ultracentrifugation: Carefully collect the supernatant, which contains microsomes (including Golgi and ER fragments), and centrifuge at 100,000 x g for 1 hour at 4°C. The resulting pellet is the microsomal fraction.
-
Sucrose Density Gradient Centrifugation: Resuspend the microsomal pellet in a small volume of homogenization buffer. Layer the resuspended microsomes on top of a discontinuous sucrose gradient (e.g., layers of 1.3 M, 1.15 M, and 0.86 M sucrose).
-
Gradient Ultracentrifugation: Centrifuge the gradient at a high speed (e.g., 100,000 x g) for 2-3 hours at 4°C.
-
Fraction Collection: Carefully collect fractions from the interfaces of the sucrose layers. The Golgi-enriched fraction is typically found at the 0.86 M/1.15 M sucrose interface.
-
Analysis: Determine the protein concentration of each fraction. Perform a this compound synthase activity assay and Western blotting for Golgi-specific marker proteins (e.g., GM130) to confirm the enrichment of the Golgi fraction.
Immunofluorescence Microscopy
This imaging technique uses fluorescently labeled antibodies to visualize the location of a specific protein within a cell.
Objective: To visualize the subcellular localization of this compound synthase in cultured cells.
Materials:
-
Cultured cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody specific to this compound synthase
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG)
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Fixation: Grow cells on sterile glass coverslips to sub-confluency. Wash the cells with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes to allow antibodies to access intracellular antigens.
-
Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating the cells in 1% BSA in PBS for 30 minutes.
-
Primary Antibody Incubation: Dilute the primary antibody against this compound synthase in the blocking solution to the recommended concentration. Incubate the coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the fluorescently labeled secondary antibody in the blocking solution. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Staining and Mounting: Wash the cells three times with PBS. Stain the nuclei with DAPI for 5 minutes. Wash again with PBS. Mount the coverslips onto microscope slides using a mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope equipped with the appropriate filters for the fluorophores used. The Golgi apparatus typically appears as a perinuclear, ribbon-like structure.
Signaling Pathways and Experimental Workflows
The synthesis of this compound by its synthase initiates a cascade of signaling events implicated in various physiological and pathological processes.
This compound-Centric Signaling Pathway
Diverse external stimuli can activate this compound synthase, leading to the generation of this compound. This bioactive lipid then triggers downstream signaling pathways, primarily through the production of reactive oxygen species (ROS) and the activation of inflammatory mediators.
Caption: this compound-centric signaling pathway.
Experimental Workflow for Subcellular Localization
The following diagram illustrates a general workflow for determining the subcellular localization of a target protein like this compound synthase.
Caption: Experimental workflow for determining subcellular localization.
Conclusion
The primary subcellular localization of this compound synthase in the Golgi apparatus underscores its central role in the synthesis of complex glycosphingolipids and the initiation of this compound-mediated signaling cascades. Understanding the precise localization and the factors that may influence its distribution to other cellular compartments is crucial for elucidating its role in disease and for the development of targeted therapeutic strategies. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to investigate the intricate cellular biology of this important enzyme.
References
- 1. Convergence: this compound-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is synthesized in the lumen of the Golgi apparatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Convenient and Sensitive Measurement of this compound Synthase Activity Using Deuterated Glucosylceramide and Mass Spectrometry [mdpi.com]
- 5. Convenient and Sensitive Measurement of this compound Synthase Activity Using Deuterated Glucosylceramide and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Lactosylceramide in Lipid Raft Formation and Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid rafts are dynamic, nanoscale membrane microdomains enriched in cholesterol, sphingolipids, and specific proteins. These platforms play a crucial role in cellular processes by organizing and facilitating signal transduction cascades. Lactosylceramide (LacCer), a glycosphingolipid, is a key component of lipid rafts and has emerged as a critical player in modulating their structure and function. This technical guide provides an in-depth exploration of LacCer's role in lipid raft formation and its subsequent impact on cellular signaling, with a focus on experimental protocols and quantitative data for researchers in academia and the pharmaceutical industry.
This compound is not merely a structural component of lipid rafts; it is an active participant in a variety of signaling pathways.[1][2][3] Its accumulation within these microdomains can be triggered by diverse external stimuli, including growth factors, inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), and oxidized low-density lipoproteins (ox-LDL).[1][2][3][4] Upon enrichment in lipid rafts, LacCer can initiate a cascade of downstream events, including the production of reactive oxygen species (ROS), activation of inflammatory pathways, and regulation of cell proliferation and apoptosis.[1][4] Understanding the intricate mechanisms by which LacCer influences lipid raft-mediated signaling is paramount for the development of novel therapeutic strategies targeting a range of diseases, from cardiovascular disorders to cancer and neuroinflammatory conditions.
This compound's Impact on Lipid Raft Composition and Signaling
This compound's presence within lipid rafts significantly influences the recruitment and activation of various signaling proteins. Its accumulation can lead to the clustering of receptors and enzymes, thereby amplifying downstream signals. The following tables summarize quantitative data on the enrichment of LacCer in lipid rafts and its effect on key signaling molecules.
| Parameter | Cell Type | Condition | Fold Change/Concentration | Reference |
| This compound Content | Mouse L-cells | SCP-2 Overexpression | 1.7-fold increase in total cell LacCer | [5] |
| This compound Content | Human Macrophages | ox-LDL treatment | Increased LacCer expression (qualitative) | [6] |
| This compound Content | Human Neutrophil Plasma Membrane | Basal | 3.7 ± 0.17 µg/10⁸ cells | [5] |
| This compound Content | Mouse Neutrophil Plasma Membrane | Basal | 0.18 ± 0.06 µg/10⁸ cells | [5] |
| Cyclin Expression | Aortic Smooth Muscle Cells | Ox-LDL or LacCer treatment | ~3-fold increase | [4] |
| cPLA2α Activity | In vitro liposomes | Presence of LacCer (5 mol%) | ~1.5-fold increase | [7] |
| Astrocyte Proliferation | Rat Primary Astrocytes | TNF-α stimulation | Increased proliferation (reversed by LacCer synthase inhibitor) | [1][8] |
Table 1: Quantitative Analysis of this compound in Cellular Systems. This table highlights the changes in this compound levels and its downstream effects in various experimental models.
| Molecular Species | Cell Type/Fraction | Relative Abundance | Reference |
| C24:0-d18:1, C24:1-d18:1, C22:0-d18:1, C16:0-d18:1 | HL-60 cell membrane microdomains | Major species identified among >21 others | [9] |
| C24:0-d18:1, Ch24:0-d18:1, Ch24:1-d18:1, C24:1-d18:1, C22:0-d18:1 | Porcine blood cells | Major species identified among >33 others | [9] |
| C24:0 and C24:1 fatty acid chains | Human and Mouse Neutrophils | Major components | [5][10] |
Table 2: Predominant Molecular Species of this compound. This table outlines the common fatty acid chains found in this compound in different biological samples.
Key Signaling Pathways Modulated by this compound in Lipid Rafts
This compound acts as a signaling hub within lipid rafts, initiating and modulating several critical pathways. The primary mechanisms involve the generation of reactive oxygen species (ROS) through NADPH oxidase activation, the release of arachidonic acid via cytosolic phospholipase A2 (cPLA2), and the activation of Src family kinases.
NADPH Oxidase-Mediated Oxidative Stress
Upon stimulation by agonists such as ox-LDL or TNF-α, LacCer synthase activity increases, leading to the accumulation of LacCer in lipid rafts.[1][4] This localized concentration of LacCer facilitates the assembly and activation of the NADPH oxidase complex, resulting in the production of superoxide (B77818) radicals and subsequent oxidative stress.[1] This oxidative environment can then trigger a cascade of downstream signaling events, contributing to inflammation and cellular damage.
cPLA2-Mediated Inflammatory Response
This compound can directly bind to and activate cytosolic phospholipase A2α (cPLA2α), a key enzyme in the inflammatory response.[7] This interaction, which occurs at the membrane, leads to the hydrolysis of arachidonic acid from phospholipids. The released arachidonic acid is then metabolized into various pro-inflammatory eicosanoids, such as prostaglandins (B1171923) and leukotrienes, perpetuating the inflammatory cascade.
Src Family Kinase-Mediated Signaling
In immune cells such as neutrophils, LacCer-enriched lipid rafts serve as platforms for the activation of Src family kinases, like Lyn.[1][11] The binding of pathogens or other ligands to these LacCer microdomains can trigger the activation of Src kinases, leading to downstream signaling events that are crucial for innate immune responses, including phagocytosis and chemotaxis.[11][12]
Experimental Protocols
This section provides detailed methodologies for key experiments to study the role of this compound in lipid raft function.
Detergent-Free Isolation of Lipid Rafts
This protocol describes the isolation of lipid rafts from cultured cells using a sucrose (B13894) gradient ultracentrifugation method without detergents, which helps to preserve the native structure of the microdomains.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer (e.g., 20 mM Tris-HCl pH 7.8, 250 mM Sucrose, 1 mM CaCl₂, 1 mM MgCl₂)[13]
-
Sucrose solutions (w/v) in TNE buffer (e.g., 85%, 35%, 5%)[14]
-
Dounce homogenizer or various gauge needles
-
Ultracentrifuge and appropriate rotors (swinging bucket)
-
Protease and phosphatase inhibitor cocktails
Procedure:
-
Cell Harvest: Grow cells to confluency, wash twice with ice-cold PBS, and harvest by scraping. Pellet cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).[15]
-
Cell Lysis: Resuspend the cell pellet in ice-cold lysis buffer containing protease and phosphatase inhibitors. Lyse the cells by passing them through a series of needles with decreasing gauge (e.g., 23G) or by using a Dounce homogenizer.[13][15]
-
Post-Nuclear Supernatant Preparation: Centrifuge the lysate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet nuclei and unbroken cells. Collect the supernatant.
-
Total Membrane Preparation: Pellet the total membranes from the post-nuclear supernatant by ultracentrifugation (e.g., 200,000 x g for 1-2 hours at 4°C).
-
Sucrose Gradient: Resuspend the membrane pellet in a high-concentration sucrose solution (e.g., 42.5% or 45%). Place this at the bottom of an ultracentrifuge tube. Carefully overlay with layers of decreasing sucrose concentrations (e.g., 35% and 5%).[14][16]
-
Ultracentrifugation: Centrifuge the gradient at high speed (e.g., 200,000 x g) for an extended period (e.g., 18-20 hours) at 4°C.[15]
-
Fraction Collection: After centrifugation, lipid rafts will be present at the interface of the lower sucrose concentrations (e.g., 5%/35% interface) as a light-scattering band. Carefully collect fractions from the top of the gradient.[16]
-
Analysis: Analyze the collected fractions for the presence of lipid raft markers (e.g., Flotillin-1, Caveolin-1) and the absence of non-raft markers (e.g., Transferrin Receptor) by Western blotting to identify the raft-containing fractions.[16]
Analysis of this compound Content by Mass Spectrometry
Quantitative analysis of LacCer in isolated lipid raft fractions can be performed using liquid chromatography-mass spectrometry (LC-MS).
Procedure Outline:
-
Lipid Extraction: Extract total lipids from the isolated lipid raft and non-raft fractions using a modified Bligh-Dyer or Folch method.
-
LC-MS Analysis: Separate the lipid species using reverse-phase liquid chromatography coupled to a high-resolution mass spectrometer.[9][17]
-
Quantification: Use internal standards (e.g., deuterated LacCer) for accurate quantification of different LacCer molecular species.[18]
In Vitro NADPH Oxidase Activity Assay
This assay measures the activity of NADPH oxidase in isolated lipid raft fractions by monitoring the reduction of cytochrome c.
Materials:
-
Isolated lipid raft fractions
-
Assay Buffer (e.g., 65 mM sodium phosphate (B84403) buffer, pH 7.0, with 1 mM EGTA, 1 mM MgCl₂, 2 mM NaN₃, 10 µM FAD)[19]
-
NADPH solution
-
Cytochrome c solution
-
Superoxide dismutase (SOD) as a control
-
Spectrophotometer
Procedure:
-
Incubate the lipid raft fraction in the assay buffer.
-
Add cytochrome c to the mixture.
-
Initiate the reaction by adding NADPH.
-
Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time.[19][20][21]
-
In a parallel reaction, include SOD to confirm that the cytochrome c reduction is due to superoxide production.
In Vitro cPLA2 Activity Assay
This assay determines the effect of LacCer on cPLA2 activity using artificial liposomes.
Materials:
-
Purified cPLA2 enzyme
-
Phosphatidylcholine (PC) and this compound
-
Assay Buffer (e.g., 100 mM HEPES pH 7.4, 1 mg/ml BSA, 1 mM CaCl₂, 10 mM DTT)[7]
-
Radiolabeled arachidonic acid or a fluorescent substrate
Procedure:
-
Prepare liposomes containing PC and varying concentrations of LacCer.[7][22]
-
Incubate the liposomes with purified cPLA2 in the assay buffer.
-
Measure the release of arachidonic acid (or the fluorescent product) over time to determine enzyme activity.[7][22][23]
Analysis of Src Family Kinase Phosphorylation
This protocol describes the immunoprecipitation of Src kinases from lipid raft fractions followed by Western blotting to detect their phosphorylation state.
Materials:
-
Isolated lipid raft fractions
-
Lysis buffer containing a non-denaturing detergent
-
Antibody against the specific Src family kinase of interest
-
Antibody against the phosphorylated form of the Src kinase
-
Protein A/G agarose (B213101) beads
-
Western blotting reagents
Procedure:
-
Solubilization: Solubilize the isolated lipid raft fractions with a suitable lysis buffer.
-
Immunoprecipitation: Incubate the lysate with an antibody specific to the Src kinase of interest overnight at 4°C. Add Protein A/G agarose beads and incubate for another 1-3 hours to capture the antibody-protein complexes.[24][25]
-
Washing: Pellet the beads and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Electrophoresis: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE.
-
Western Blotting: Transfer the proteins to a membrane and probe with antibodies specific for the phosphorylated form of the Src kinase and for the total Src kinase as a loading control.
-
Detection: Use a chemiluminescent substrate to visualize the protein bands and quantify the level of phosphorylation.
Conclusion and Future Directions
This compound is a pivotal modulator of lipid raft structure and function. Its accumulation within these microdomains, driven by various physiological and pathological stimuli, triggers a cascade of signaling events with profound implications for cellular homeostasis. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the intricate roles of LacCer in lipid raft-mediated signaling.
Future research should focus on elucidating the precise molecular mechanisms by which LacCer interacts with its downstream effectors within the complex environment of the lipid raft. Advanced techniques such as super-resolution microscopy and cryo-electron microscopy will be invaluable in visualizing these interactions at the nanoscale. Furthermore, the development of specific inhibitors of LacCer synthase and antagonists of LacCer-protein interactions holds great promise for the development of novel therapeutics for a wide range of diseases where lipid raft dysfunction is implicated. A deeper understanding of the regulation of LacCer metabolism and its spatial organization within the plasma membrane will undoubtedly open new avenues for therapeutic intervention.
References
- 1. Convergence: this compound-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-accumulation in lipid-rafts mediate aberrant-autophagy, inflammation and apoptosis in cigarette smoke induced emphysema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Convergence: this compound-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxidized low density lipoproteins and this compound both stimulate the expression of proliferating cell nuclear antigen and the proliferation of aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. E-LDL and Ox-LDL differentially regulate ceramide and cholesterol raft microdomains in human Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Interacts with and Activates Cytosolic Phospholipase A2α - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel role of this compound in the regulation of tumor necrosis factor alpha-mediated proliferation of rat primary astrocytes. Implications for astrogliosis following neurotrauma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isolation and mass spectrometry characterization of molecular species of lactosylceramides using liquid chromatography-electrospray ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Lyn-coupled LacCer-enriched lipid rafts are required for CD11b/CD18-mediated neutrophil phagocytosis of nonopsonized microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [this compound-enriched Lipid Raft-mediated Infection Immunity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. biochem.wustl.edu [biochem.wustl.edu]
- 16. Preparation of membrane rafts - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. This compound Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 18. mdpi.com [mdpi.com]
- 19. A closer look into NADPH oxidase inhibitors: Validation and insight into their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Measurement of NADPH oxidase activity in detergent lysates of human and mouse macrophage monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 23. content.abcam.com [content.abcam.com]
- 24. researchgate.net [researchgate.net]
- 25. Removal of C-Terminal Src Kinase from the Immune Synapse by a New Binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Downstream Signaling Cascades Activated by Lactosylceramide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lactosylceramide (LacCer), a glycosphingolipid, has emerged as a critical signaling molecule involved in a myriad of cellular processes. Dysregulation of LacCer-mediated signaling has been implicated in various pathologies, including inflammatory diseases, cardiovascular conditions, and cancer. This technical guide provides a comprehensive overview of the core downstream signaling cascades activated by LacCer. It delves into the molecular mechanisms of key pathways, including the generation of reactive oxygen species (ROS), activation of inflammatory mediators, and the stimulation of proliferative pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) cascades. This document is intended to serve as a detailed resource, presenting quantitative data in structured tables, outlining experimental protocols for key assays, and providing visual representations of signaling pathways to facilitate a deeper understanding of this compound's role in cellular function and disease.
Introduction to this compound Signaling
This compound is a glycosphingolipid synthesized by the addition of galactose to glucosylceramide, a reaction catalyzed by β-1,4-galactosyltransferase V or VI.[1][2] Initially considered a mere intermediate in the biosynthesis of more complex glycosphingolipids, LacCer is now recognized as a bioactive lipid second messenger.[3][4] It is an integral component of lipid rafts, specialized membrane microdomains that serve as platforms for signal transduction.[3][5] A variety of extracellular stimuli, including growth factors like Platelet-Derived Growth Factor (PDGF) and Vascular Endothelial Growth Factor (VEGF), pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), and oxidized low-density lipoprotein (ox-LDL), can converge to activate LacCer synthase, leading to an accumulation of LacCer and the initiation of downstream signaling events.[3][6] These signaling cascades ultimately regulate a wide range of cellular responses, including inflammation, cell proliferation, migration, and apoptosis.[1][3]
Core Downstream Signaling Pathways
This compound orchestrates a complex network of intracellular signaling pathways. The primary cascades initiated by LacCer are detailed below.
Reactive Oxygen Species (ROS) Generation
A pivotal and early event in LacCer signaling is the generation of reactive oxygen species (ROS).[3][7] LacCer activates NADPH oxidase, a membrane-bound enzyme complex, leading to the production of superoxide (B77818) anions (O₂⁻) and subsequent ROS.[3][8] This creates a state of "oxidative stress" which can, in turn, trigger a cascade of other signaling molecules and pathways.[3][7]
Caption: this compound-induced ROS generation pathway.
Activation of Inflammatory Pathways via Cytosolic Phospholipase A2 (cPLA2)
This compound is a direct activator of cytosolic phospholipase A2 (cPLA2).[9][10] Upon activation, cPLA2 translocates to intracellular membranes where it catalyzes the hydrolysis of phospholipids, releasing arachidonic acid.[4][9] Arachidonic acid is a precursor for the synthesis of eicosanoids, including prostaglandins (B1171923) and leukotrienes, which are potent mediators of inflammation.[3][7]
Caption: this compound-mediated inflammatory pathway.
Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. This compound has been shown to activate the Ras-MEK-ERK1/2 branch of the MAPK pathway.[11][12] This activation is often dependent on the prior generation of ROS.[13] Activated ERK1/2 can then phosphorylate a variety of downstream targets, including transcription factors like c-Fos and c-Jun, leading to changes in gene expression that promote cell proliferation, such as the induction of inducible nitric oxide synthase (iNOS).[14][15]
Caption: this compound-activated MAPK/ERK signaling pathway.
Nuclear Factor-kappa B (NF-κB) Pathway
NF-κB is a master regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. This compound can induce the activation of IκB kinase (IKK), which then phosphorylates IκB, targeting it for ubiquitination and proteasomal degradation.[11][14] This releases NF-κB (typically the p50/p65 heterodimer) to translocate to the nucleus, where it binds to specific DNA sequences and promotes the transcription of a wide array of pro-inflammatory genes, including iNOS and the chemokine CCL2.[11][14]
Caption: this compound-induced NF-κB signaling pathway.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on key signaling events and cellular responses as reported in the literature.
| Parameter | Cell Type | Treatment | Fold Change (vs. Control) | Reference |
| Cell Proliferation | Arterial Smooth Muscle Cells | LacCer | ~5-fold increase | [2] |
| Human Kidney Proximal Tubular Cells | LacCer (10 µM) from PKD tissue | 4-fold stimulation | [16] | |
| Human Kidney Proximal Tubular Cells | LacCer (40 µM) | 10-fold stimulation | [16] | |
| Enzyme Activity | ||||
| LacCer Synthase | Mouse Xenograft Model (Renal Cancer) | Tumor Growth | 2.5-fold increase | [2] |
| Phospholipase A2 | U-937 cells | LacCer (100 nM, 10 min) | 2-fold increase | [4] |
| Protein Expression/Level | ||||
| This compound | Mouse Xenograft Model (Renal Cancer) | Tumor Growth | 32-fold increase | [2] |
| p44 MAPK | Polycystic Kidney Disease (PKD) tissue | PKD Condition | Higher levels | [16] |
| Gene Expression | ||||
| iNOS | Rat Primary Astrocytes | LPS/IFN-γ | Increased | [14] |
| Parameter | Cell Type | Treatment | Observation | Reference |
| NF-κB Activation | Rat Primary Astrocytes | LPS/IFN-γ + PDMP, then + LacCer | LacCer reversed PDMP-mediated inhibition of NF-κB nuclear translocation and DNA-binding activity. | [14] |
| CM-stimulated Astrocytes | PDMP, then + LacCer | Exogenously supplied LacCer reversed the inhibition of NF-κB luciferase activity induced by PDMP. | [17][18] | |
| STAT-1 Activation | CM-stimulated Astrocytes | PDMP, then + LacCer | Exogenously supplied LacCer reversed the inhibition of GAS (STAT-1) luciferase activity induced by PDMP. | [17][18] |
| ERK1/2 Phosphorylation | CHO-APP cells | PDMP | Reduced pERK levels by 27%. | [19] |
| Cardiomyocytes | LacCer (50-100 µM, 48h) | Stimulated phosphorylation of p44 MAPK. | [9][15] | |
| cPLA2α Translocation | CHO-W11A cells | LacCer | Induced translocation of full-length cPLA2α and its C2 domain from the cytosol to the Golgi apparatus. | [20] |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of this compound signaling are provided below.
General Experimental Workflow
Caption: General experimental workflow for studying this compound signaling.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol is adapted for the quantification of intracellular ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCF-DA).[1][3][21]
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in a 96-well plate and culture overnight.
-
Treat cells with desired concentrations of this compound or vehicle control for the specified duration. Include a positive control (e.g., H₂O₂) and a negative control.
-
-
Staining with H2DCF-DA:
-
Remove the treatment medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add 100 µL of working solution of H2DCF-DA (typically 10 µM in serum-free medium) to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Fluorescence Measurement:
-
After incubation, wash the cells twice with PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~530 nm.
-
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.[8][11][22]
-
Cell Transfection:
-
Seed cells in a 24-well plate.
-
Co-transfect the cells with an NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
-
-
Cell Treatment:
-
After 24 hours of transfection, treat the cells with this compound or other stimuli for the desired time.
-
-
Cell Lysis and Luciferase Assay:
-
Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Transfer the cell lysate to a luminometer plate.
-
Measure the firefly luciferase activity using a luciferase assay reagent.
-
Subsequently, measure the Renilla luciferase activity for normalization.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Express the results as fold induction over the vehicle-treated control.
-
Immunoprecipitation and Kinase Assay for ERK
This protocol is for determining the kinase activity of ERK1/2.[23][24]
-
Cell Lysis:
-
Treat cells with this compound as required.
-
Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Immunoprecipitation of ERK:
-
Incubate the cell lysates with an anti-ERK1/2 antibody overnight at 4°C with gentle rotation.
-
Add protein A/G-agarose beads and incubate for another 1-2 hours.
-
Wash the immunoprecipitates several times with lysis buffer and then with kinase assay buffer.
-
-
In Vitro Kinase Assay:
-
Resuspend the beads in kinase assay buffer containing a specific substrate for ERK (e.g., myelin basic protein or Elk-1) and ATP (can be [γ-³²P]ATP for radioactive detection or unlabeled ATP for western blot-based detection).
-
Incubate the reaction mixture at 30°C for 20-30 minutes.
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
-
Detection of Substrate Phosphorylation:
-
Separate the proteins by SDS-PAGE.
-
If using radioactive ATP, expose the gel to a phosphor screen or X-ray film.
-
If using unlabeled ATP, transfer the proteins to a membrane and perform a western blot using a phospho-specific antibody against the substrate.
-
Quantification of this compound by LC-MS/MS
This method allows for the precise and sensitive quantification of LacCer in biological samples.[25][26][27]
-
Lipid Extraction:
-
Homogenize the cell pellet or tissue sample.
-
Perform a lipid extraction using a solvent system such as chloroform:methanol.
-
Include an internal standard (e.g., a deuterated version of LacCer) at the beginning of the extraction for accurate quantification.
-
-
Chromatographic Separation:
-
Dry the lipid extract and reconstitute it in a suitable solvent.
-
Inject the sample into a liquid chromatography system equipped with a suitable column (e.g., C18 or HILIC) to separate the different lipid species.
-
-
Mass Spectrometric Detection:
-
The eluent from the LC system is introduced into a tandem mass spectrometer.
-
Use multiple reaction monitoring (MRM) mode to specifically detect and quantify the precursor and product ions of the endogenous LacCer and the internal standard.
-
-
Data Analysis:
-
Generate a standard curve using known amounts of LacCer.
-
Calculate the concentration of LacCer in the sample by comparing the peak area ratio of the endogenous LacCer to the internal standard against the standard curve.
-
Conclusion
This compound is a multifaceted signaling molecule that plays a central role in a variety of cellular processes, primarily through the activation of pro-inflammatory and pro-proliferative signaling cascades. The pathways detailed in this guide, including ROS generation, cPLA2 activation, and the MAPK and NF-κB pathways, highlight the significant impact of LacCer on cellular homeostasis and its contribution to pathological conditions when its signaling is dysregulated. The provided data and experimental protocols offer a valuable resource for researchers in the field, facilitating further investigation into the intricate roles of this compound and aiding in the development of therapeutic strategies targeting these pathways. A thorough understanding of these signaling networks is paramount for advancing our knowledge of diseases with an inflammatory or proliferative component and for identifying novel drug targets.
References
- 1. ProtocolsIntrocellularROSDetection < Lab < TWiki [barricklab.org]
- 2. mdpi.com [mdpi.com]
- 3. bio-protocol.org [bio-protocol.org]
- 4. pnas.org [pnas.org]
- 5. Video: Author Spotlight: High-Throughput Measurement of Intracellular ROS Levels in Hepatocellular Lines [jove.com]
- 6. Convergence: this compound-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. This compound promotes hypertrophy through ROS generation and activation of ERK1/2 in cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchmap.jp [researchmap.jp]
- 11. library.opentrons.com [library.opentrons.com]
- 12. assaygenie.com [assaygenie.com]
- 13. This compound promotes cell migration and proliferation through activation of ERK1/2 in human aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound Interacts with and Activates Cytosolic Phospholipase A2α - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bowdish.ca [bowdish.ca]
- 16. researchgate.net [researchgate.net]
- 17. This compound Mediates the Expression of Adhesion Molecules in TNF-α and IFNγ-stimulated Primary Cultured Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Dissociation of ERK signalling inhibition from the anti-amyloidogenic action of synthetic ceramide analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound interacts with and activates cytosolic phospholipase A2α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Measurement of intracellular reactive oxygen species (ROS) | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 22. benchchem.com [benchchem.com]
- 23. Quantification of ERK Kinase Activity in Biological Samples Using Differential Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Convenient and Sensitive Measurement of this compound Synthase Activity Using Deuterated Glucosylceramide and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 26. This compound Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 27. researchgate.net [researchgate.net]
The Nexus of Glycosphingolipid Signaling: An In-depth Technical Guide to the Interaction of Lactosylceramide with Membrane Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactosylceramide (LacCer), a glycosphingolipid composed of a ceramide lipid anchor and a lactose (B1674315) headgroup, is a critical component of plasma membrane microdomains, often referred to as lipid rafts.[1][2][3] Initially considered a mere intermediate in the biosynthesis of more complex glycosphingolipids, LacCer has emerged as a pivotal bioactive lipid, acting as a second messenger in a multitude of cellular signaling pathways.[1][2][3][4] Its synthesis and localization are tightly regulated, and its accumulation can trigger profound cellular responses ranging from inflammation and oxidative stress to cell proliferation and apoptosis.[3][4][5][6][7] This guide provides a comprehensive overview of the known interactions between LacCer and membrane-associated proteins, the signaling cascades they initiate, and the experimental methodologies used to investigate these interactions, with a focus on their implications for drug development.
This compound Synthesis and Localization
This compound is synthesized in the Golgi apparatus by the enzyme this compound synthase (β-1,4-galactosyltransferase), which transfers a galactose molecule from UDP-galactose to glucosylceramide (GlcCer).[3][4][8] There are two primary isoforms of this enzyme, β-1,4GalT-V and β-1,4GalT-VI, with β-1,4GalT-V being ubiquitously expressed while β-1,4GalT-VI is found predominantly in the brain.[8][9][10] The activity of LacCer synthase can be upregulated by a variety of external stimuli, including growth factors like PDGF and VEGF, cytokines such as TNF-α, and oxidized low-density lipoprotein (ox-LDL).[1][3][8]
Once synthesized, LacCer is transported to the plasma membrane where it integrates into lipid rafts.[1][2] These microdomains serve as organizing platforms, concentrating signaling molecules and facilitating their interaction.[11][12] Within these rafts, LacCer can act as a receptor for extracellular ligands or modulate the function of resident transmembrane proteins.[6]
Key Interacting Membrane Proteins and Functional Consequences
While the study of LacCer's protein partners is ongoing, several key interactions have been identified that are central to its signaling function. The following table summarizes these interactions, emphasizing the qualitative and functional outcomes in the absence of consistently reported binding affinities.
| Interacting Protein | Evidence of Interaction | Functional Consequence of Interaction | Key References |
| Cytosolic Phospholipase A2α (cPLA2α) | Direct, Ca²⁺-independent binding demonstrated in vitro. | Activation of cPLA2α, leading to the release of arachidonic acid (AA). LacCer induces translocation of cPLA2α from the cytosol to the Golgi apparatus. | [3][13][14][15] |
| β1-Integrins | Co-localization in glycosphingolipid-enriched microdomains. | LacCer induces the clustering and activation of β1-integrins, leading to their internalization via caveolar endocytosis and subsequent downstream signaling. | [1] |
| NADPH Oxidase Complex | Functional association; LacCer induces the assembly of cytosolic (p47phox, p67phox) and membrane components of the complex. | Activation of NADPH oxidase, resulting in the production of reactive oxygen species (ROS) and induction of oxidative stress. | [6][7][16] |
| Lyn Kinase (a Src family kinase) | Co-localization and association in detergent-insoluble membrane fractions of neutrophils. | Ligand binding to LacCer induces the phosphorylation and activation of Lyn, initiating a downstream signaling cascade leading to superoxide (B77818) generation. | [17] |
This compound-Modulated Signaling Pathways
The interaction of LacCer with membrane-associated proteins initiates complex signaling cascades, which can be broadly categorized into two interconnected pathways: the inflammatory pathway and the oxidative stress pathway. These pathways are implicated in a wide range of pathological conditions, including atherosclerosis, neurodegenerative diseases, and cancer.[3][5][6][11]
The Inflammatory Pathway via cPLA2α Activation
A primary and well-characterized downstream effect of LacCer accumulation is the direct binding to and activation of cytosolic phospholipase A2α (cPLA2α).[3][13][14] This interaction is crucial for initiating inflammatory responses.
-
Mechanism: Upon stimulation by agonists like TNF-α, LacCer levels increase.[13] LacCer then binds directly to the C2 domain of cPLA2α, facilitating its translocation to the Golgi membrane in a calcium-independent manner.[13][14][15] This binding activates the enzyme, which then hydrolyzes membrane phospholipids (B1166683) to release arachidonic acid (AA).
-
Downstream Effects: AA is a precursor to a wide array of pro-inflammatory eicosanoids, including prostaglandins (B1171923) and leukotrienes.[1][4] These molecules mediate inflammatory responses that contribute to diseases such as atherosclerosis and inflammatory bowel disease.[1][5]
Caption: The LacCer-mediated inflammatory signaling cascade.
The Oxidative Stress Pathway via NADPH Oxidase
LacCer is a potent activator of the NADPH oxidase complex, a key source of cellular reactive oxygen species (ROS).[6][16] This pathway is central to the pathophysiology of cardiovascular and neuroinflammatory diseases.
-
Mechanism: LacCer promotes the assembly and activation of the NADPH oxidase enzyme complex at the plasma membrane.[6] While the precise molecular details of this interaction are still being elucidated, it involves the recruitment of cytosolic components, such as p47phox, to the membrane-bound core of the enzyme.[6]
-
Downstream Effects: The activated NADPH oxidase generates superoxide radicals (O₂⁻), leading to increased ROS levels and a state of oxidative stress.[3][4][6] This oxidative stress can, in turn, activate multiple downstream signaling kinases, such as ERK1/2, and transcription factors like NF-κB, leading to the expression of pro-inflammatory and pro-proliferative genes.[11][18] For example, shear stress in endothelial cells activates LacCer synthase, and the resulting LacCer activates NADPH oxidase to increase the expression of intercellular adhesion molecule-1 (ICAM-1).[16]
Caption: The LacCer-mediated oxidative stress signaling cascade.
Therapeutic Implications and Drug Development
The central role of LacCer in mediating inflammation and oxidative stress makes its biosynthetic enzyme, this compound synthase, an attractive target for drug development.[9][10] Inhibition of LacCer synthase could potentially mitigate the progression of numerous diseases.
-
Targeting LacCer Synthase: Chemical inhibitors of glycosphingolipid synthesis, such as D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (D-PDMP), have been instrumental in elucidating these pathways.[7][13] D-PDMP works by inhibiting glucosylceramide synthase, the enzyme preceding LacCer synthase, thereby reducing the cellular levels of LacCer and downstream signaling events like TNF-α-induced apoptosis and shear-induced ICAM-1 expression.[7][16] These findings suggest that the development of more specific and potent inhibitors of LacCer synthase could offer therapeutic benefits for conditions like atherosclerosis, cancer, and neuroinflammatory disorders.[10]
Experimental Protocols
Investigating the interaction between LacCer and membrane proteins requires a combination of biochemical and cell-based assays. Below are detailed methodologies for key experiments cited in this field.
Protein-Lipid Overlay (PLO) Assay
This technique is used to qualitatively assess the direct binding of a protein to various lipids, including LacCer, immobilized on a membrane.
-
Objective: To determine if a protein of interest binds directly to this compound.
-
Methodology:
-
Lipid Preparation: Dissolve LacCer and other control lipids in a suitable organic solvent (e.g., chloroform/methanol/water mixture). Prepare serial dilutions ranging from 1 to 500 pmol/µL.[19]
-
Membrane Spotting: Carefully spot 1 µL of each lipid dilution onto a nitrocellulose or PVDF membrane. Allow the spots to dry completely at room temperature for at least 60 minutes.[19][20]
-
Blocking: Incubate the membrane in a blocking buffer (e.g., 3% fatty acid-free BSA in TBST) for 1 hour at room temperature to prevent non-specific protein binding.[19]
-
Protein Incubation: Incubate the membrane overnight at 4°C with a solution containing the purified, epitope-tagged protein of interest (e.g., GST-cPLA2α) at a concentration of 1-10 nM in blocking buffer.[19]
-
Washing: Wash the membrane extensively with washing buffer (e.g., TBST) to remove unbound protein.[19]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody that recognizes the epitope tag (e.g., anti-GST antibody) for 1 hour at room temperature.[19]
-
Secondary Antibody Incubation: After further washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.[19]
-
Detection: Detect the protein-lipid interaction using an enhanced chemiluminescence (ECL) substrate and imaging system. A positive spot indicates binding.[19]
-
Caption: Workflow for the Protein-Lipid Overlay (PLO) Assay.
cPLA2α Translocation Assay
This cell-based assay visualizes the movement of cPLA2α from the cytosol to intracellular membranes upon stimulation, which can be induced by LacCer.
-
Objective: To determine if LacCer induces the translocation of cPLA2α.
-
Methodology (via Immunofluorescence):
-
Cell Culture: Plate cells (e.g., CHO-W11A) on glass coverslips. Cells may be transfected with a fluorescently-tagged cPLA2α construct (e.g., eGFP-cPLA2α).
-
Stimulation: Treat the cells with exogenous LacCer (e.g., 30 µM for 30 minutes) or a vehicle control.[13]
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent like 0.1% Triton X-100.
-
Immunostaining (for non-tagged protein): If not using a fluorescently-tagged protein, incubate with a primary antibody against cPLA2α, followed by a fluorescently-labeled secondary antibody.
-
Imaging: Mount the coverslips and visualize the cells using a confocal microscope.
-
Analysis: Compare the subcellular localization of cPLA2α between control and LacCer-treated cells. Translocation is indicated by a shift from a diffuse cytosolic pattern to a punctate pattern co-localizing with specific organelles like the Golgi apparatus.[13][21]
-
Caption: Workflow for the cPLA2α Translocation Assay via Immunofluorescence.
This compound Synthase Activity Assay
This assay measures the enzymatic activity of LacCer synthase in cell or tissue homogenates, often using chromatography to separate and quantify the product.
-
Objective: To quantify the rate of LacCer synthesis by LacCer synthase.
-
Methodology (via HPLC with a fluorescent substrate):
-
Enzyme Source Preparation: Prepare cell or tissue homogenates in a suitable buffer containing a detergent like Triton X-100.[11]
-
Reaction Mixture: Prepare a reaction mixture containing the cell homogenate, a buffer (e.g., MES or cacodylate), MnCl₂, and the fluorescent acceptor substrate C6-NBD-glucosylceramide.[4]
-
Initiate Reaction: Start the reaction by adding the donor substrate, UDP-galactose. Incubate at 37°C for a defined period (e.g., 60 minutes).
-
Stop Reaction: Terminate the reaction by adding a chloroform/methanol mixture.
-
Lipid Extraction: Extract the lipids from the reaction mixture.
-
HPLC Analysis: Separate the fluorescent product (C6-NBD-lactosylceramide) from the fluorescent substrate using normal-phase HPLC.[4]
-
Quantification: Quantify the product by measuring its fluorescence. The amount of product formed over time is used to calculate the enzyme activity.[4] A more recent method uses deuterated glucosylceramide as a substrate and quantifies the deuterated this compound product by LC-MS/MS, offering high sensitivity and avoiding radioactivity.[22]
-
Conclusion
This compound is a critical signaling lipid that directly interacts with and modulates the function of key membrane-associated proteins, including cPLA2α and components of the NADPH oxidase complex. These interactions trigger potent inflammatory and oxidative stress pathways that are fundamental to the progression of many human diseases. While quantitative data on the binding affinities of these interactions remain an area for future investigation, the functional consequences are well-established. The experimental protocols detailed herein provide a robust framework for further dissecting these pathways. The central role of LacCer synthase in producing this signaling lipid firmly establishes it as a high-value target for the development of novel therapeutics aimed at mitigating a wide spectrum of pathologies.
References
- 1. The glycosphingolipid, this compound, regulates beta1-integrin clustering and endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Convergence: this compound-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
- 5. Assay of this compound synthase and comments on its potential role in signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Convergence: this compound-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound is required in apoptosis induced by N-Smase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Regulation of this compound synthase (glucosylceramide beta1-->4 galactosyltransferase); implication as a drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | The Involvement of this compound in Central Nervous System Inflammation Related to Neurodegenerative Disease [frontiersin.org]
- 13. This compound interacts with and activates cytosolic phospholipase A2α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchmap.jp [researchmap.jp]
- 15. This compound Interacts with and Activates Cytosolic Phospholipase A2α - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound mediates shear-induced endothelial superoxide production and intercellular adhesion molecule-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound-enriched glycosphingolipid signaling domain mediates superoxide generation from human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound-Induced Phosphorylation Signaling to Group IVA Phospholipase A2 via Reactive Oxygen Species in Tumor Necrosis Factor-α-Treated Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. liverpool.ac.uk [liverpool.ac.uk]
- 20. An improved protein lipid overlay assay for studying lipid–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Convenient and Sensitive Measurement of this compound Synthase Activity Using Deuterated Glucosylceramide and Mass Spectrometry | MDPI [mdpi.com]
The Role of Lactosylceramide in Neuroinflammation and Neurodegeneration: A Technical Guide
Introduction
Lactosylceramide (LacCer), a glycosphingolipid composed of a ceramide lipid backbone and a lactose (B1674315) sugar moiety, is increasingly recognized as a critical player in the pathogenesis of a range of neurological disorders.[1][2] Initially considered just an intermediate in the biosynthesis of more complex glycosphingolipids, LacCer is now understood to function as a bioactive lipid second messenger, actively participating in and amplifying signaling cascades that drive neuroinflammation and neurodegeneration.[1][3][4] This technical guide provides an in-depth exploration of the molecular mechanisms by which LacCer contributes to central nervous system (CNS) pathology, offering insights for researchers, scientists, and drug development professionals. We will delve into the core signaling pathways, present key quantitative data, detail relevant experimental methodologies, and discuss the potential of LacCer-centric pathways as therapeutic targets.
This compound Biosynthesis and Metabolism
This compound is a pivotal molecule in the synthesis of sphingolipids.[3][4] Its formation is a key step that dictates the subsequent production of a vast array of complex gangliosides, which are particularly abundant in the brain.[3][5] The primary biosynthetic pathway begins with ceramide. Through the action of glucosylceramide synthase (UGCG), a glucose molecule is transferred from UDP-glucose to ceramide, forming glucosylceramide (GlcCer).[5][6] Subsequently, LacCer synthase catalyzes the transfer of galactose from UDP-galactose to GlcCer, yielding LacCer.[3][4][7]
Two main enzymes have been identified as responsible for LacCer synthase activity in the CNS: β-1,4-galactosyltransferase 5 (B4GALT5) and β-1,4-galactosyltransferase 6 (B4GALT6).[5][8] Studies in knockout mice have demonstrated that both enzymes contribute to LacCer production in the brain and that the complete absence of both leads to a lack of all major brain gangliosides, severe motor deficits, and early death.[5][8] This underscores the indispensable role of LacCer as the gateway to complex ganglioside synthesis, which is essential for neuronal maturation and myelin formation.[8]
This compound in Neuroinflammation
A growing body of evidence indicates that increased synthesis and accumulation of LacCer are hallmarks of neuroinflammatory conditions.[1] LacCer functions within lipid rafts, which are specialized microdomains in the cell membrane that organize signaling molecules, thereby acting as a crucial platform for initiating and propagating inflammatory signals.[3][4]
Upon stimulation by various pro-inflammatory agonists like Tumor Necrosis Factor-α (TNF-α) or lipopolysaccharide (LPS), the activity of LacCer synthase increases, leading to the generation of LacCer.[1][9] This newly synthesized LacCer then triggers multiple downstream signaling cascades:
-
Oxidative Stress Pathway : LacCer activates NADPH oxidase, an enzyme complex that generates reactive oxygen species (ROS).[7][10] This surge in ROS creates a state of oxidative stress, which is a key contributor to neuronal damage and exacerbates inflammation.[6][7][11]
-
Ras/MAPK Pathway : LacCer-mediated ROS production can activate the small GTPase Ras.[6] Activated Ras, in turn, initiates the mitogen-activated protein kinase (MAPK) cascade, specifically the ERK1/2 pathway, which is involved in cell proliferation and the expression of inflammatory genes.[1][6]
-
NF-κB Pathway : The transcription factor Nuclear Factor-kappaB (NF-κB) is a master regulator of inflammation. LacCer signaling leads to the activation of the IκB/NF-κB pathway.[4][6] This allows NF-κB to translocate to the nucleus and induce the expression of a wide range of pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), cytokines (TNF-α, IL-1β), and chemokines like CCL2.[1][3][4][6] The overproduction of nitric oxide (NO) from iNOS is directly toxic to neurons and oligodendrocytes.[3][4]
-
cPLA2 Pathway : LacCer can also activate cytosolic phospholipase A2 (cPLA2), which releases arachidonic acid from membrane phospholipids.[7][9] Arachidonic acid is a precursor for prostaglandins (B1171923) and other eicosanoids, which are potent inflammatory molecules.[7]
These pathways collectively result in the activation of glial cells (astrocytes and microglia), the recruitment of peripheral immune cells to the CNS, and the production of a toxic inflammatory milieu that drives neurodegeneration.[1][3]
References
- 1. This compound: a lipid second messenger in neuroinflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Involvement of this compound in Central Nervous System Inflammation Related to Neurodegenerative Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Involvement of this compound in Central Nervous System Inflammation Related to Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Involvement of this compound in Central Nervous System Inflammation Related to Neurodegenerative Disease [frontiersin.org]
- 5. This compound synthases encoded by B4galt5 and 6 genes are pivotal for neuronal generation and myelin formation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Role of this compound in the Regulation of Lipopolysaccharide/Interferon-γ-Mediated Inducible Nitric Oxide Synthase Gene Expression: Implications for Neuroinflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound synthases encoded by B4galt5 and 6 genes are pivotal for neuronal generation and myelin formation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Convergence: this compound-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Glycosphingolipids and oxidative stress: evaluation of hydroxyl radical oxidation of galactosyl and lactosylceramides using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Critical Role of Acyl Chain Structure in Lactosylceramide Function: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactosylceramide (LacCer), a glycosphingolipid composed of a ceramide lipid anchor and a lactose (B1674315) headgroup, is a pivotal molecule in cellular signaling and membrane architecture.[1] Situated within plasma membrane microdomains, often referred to as lipid rafts, LacCer is not merely a structural component but an active participant in a multitude of cellular processes, including inflammation, oxidative stress, and cell proliferation.[2][3] Emerging evidence stringently indicates that the biological function of LacCer is not uniform and is critically dictated by the structure of its acyl chain. This technical guide delves into the nuanced impact of LacCer's acyl chain length and saturation on its biophysical properties and its function as a signaling molecule, with a particular focus on its role in neutrophil-mediated immune responses.
The length and saturation of the fatty acid attached to the sphingosine (B13886) base significantly influence how LacCer integrates into the cell membrane and interacts with other molecules.[4] These structural variations give rise to a diverse population of LacCer species, each with potentially distinct functional consequences. Understanding this structure-function relationship is paramount for elucidating the precise mechanisms of LacCer-mediated signaling and for the development of targeted therapeutics for a range of diseases, including inflammatory disorders and cancer.
Data Presentation: The Biophysical Impact of Acyl Chain Structure
The structure of the acyl chain profoundly affects the biophysical properties of this compound, influencing its packing in membranes and its phase behavior. These properties are fundamental to the formation of functional membrane microdomains.
Thermotropic Properties of this compound Species
Differential Scanning Calorimetry (DSC) is employed to measure the phase transition temperature (Tm) and enthalpy (ΔH) of lipids, providing insights into their thermal stability and packing.
| This compound Species | Acyl Chain | Transition Temperature (Tm) (°C) | Enthalpy (ΔH) (kcal/mol) | Reference |
| C16:0-LacCer | 16:0 (Palmitoyl) | 69 and 74 (complex) | 14.6 | [5] |
| C18:0-LacCer | 18:0 (Stearoyl) | High | Not Specified | [1] |
| C24:0-LacCer | 24:0 (Lignoceroyl) | High | Not Specified | [1] |
| C18:1Δ9-LacCer | 18:1 (Oleoyl) | Dramatically Lowered | Not Specified | [1] |
| C24:1Δ15-LacCer | 24:1 (Nervonoyl) | Dramatically Lowered | Not Specified | [1] |
Note: "High" indicates a relatively high transition temperature compared to unsaturated species. The complex transition of C16:0-LacCer suggests the presence of multiple polymorphic phases.
Molecular Packing in Monolayers
Langmuir film balance studies reveal the molecular area and compressibility of lipids at an air-water interface, mimicking the lateral packing in a cell membrane leaflet.
| This compound Species | Acyl Chain | Molecular Area at 30 mN/m (Ų/molecule) | Compressional Modulus (Cs⁻¹) (mN/m) | Reference |
| C16:0-LacCer | 16:0 (Palmitoyl) | ~40 | High | [6] |
| C18:0-LacCer | 18:0 (Stearoyl) | ~38 | High | [6] |
| C24:0-LacCer | 24:0 (Lignoceroyl) | ~35 | High | [6] |
| C18:1-LacCer | 18:1 (Oleoyl) | Larger than saturated counterparts | Low | [6] |
| C24:1-LacCer | 24:1 (Nervonoyl) | Larger than saturated counterparts | Low | [6] |
Note: A smaller molecular area and a higher compressional modulus indicate tighter packing and lower compressibility, characteristic of a more ordered membrane state.
Acyl Chain-Dependent this compound Signaling
The most well-characterized example of acyl chain-dependent LacCer function is in the signaling cascade of human neutrophils. In these immune cells, LacCer acts as a pattern recognition receptor that, upon ligand binding, initiates a signaling cascade leading to superoxide (B77818) generation and phagocytosis.[7][8]
The Critical Role of Very Long Chain Fatty Acids (VLCFAs)
Studies have unequivocally demonstrated that the presence of a very long acyl chain (specifically C24) on LacCer is essential for its signaling function in neutrophils.[4][9] C24-LacCer, but not C16-LacCer, is capable of associating with and activating the Src family kinase Lyn within lipid rafts.[10] This specific interaction is a prerequisite for the downstream signaling events that lead to neutrophil activation.[7]
The prevailing hypothesis is that the extended C24 acyl chain of LacCer interdigitates into the opposing leaflet of the plasma membrane, creating a more stable and ordered membrane microdomain.[4] This unique membrane organization is thought to be necessary for the recruitment and activation of Lyn on the cytosolic side of the membrane.
Signaling Pathways
Two major signaling pathways are initiated by LacCer, both of which are influenced by its acyl chain composition:
-
NADPH Oxidase Activation and Reactive Oxygen Species (ROS) Production: LacCer is a known activator of NADPH oxidase, leading to the production of superoxide, a key component of the oxidative burst in neutrophils.[3] The activation of this pathway is dependent on the formation of a functional signaling complex within LacCer-enriched membrane microdomains. As mentioned, the presence of C24-LacCer is critical for the assembly of this complex and the subsequent activation of NADPH oxidase.[4][9]
-
Cytosolic Phospholipase A2 (cPLA2) Activation and Inflammatory Mediator Production: LacCer can also activate cPLA2, an enzyme that releases arachidonic acid from membrane phospholipids.[6] Arachidonic acid is a precursor for the synthesis of various pro-inflammatory mediators, such as prostaglandins (B1171923) and leukotrienes. While the direct influence of LacCer's acyl chain on cPLA2 activation is less characterized than its role in NADPH oxidase activation, it is plausible that the membrane-perturbing effects of different LacCer species would differentially affect cPLA2 activity.
Mandatory Visualizations
Experimental Protocols
Protocol 1: Isolation of Lipid Rafts (Detergent-Free Method)
This protocol describes the isolation of lipid rafts from cultured cells using a detergent-free method to preserve the native lipid environment.[11]
Materials:
-
Cultured cells (e.g., neutrophils or neutrophil-like cell lines)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer: 500 mM sodium carbonate, pH 11.0
-
Sucrose (B13894) solutions (in MBS: 25 mM MES, pH 6.5, 0.15 M NaCl): 80% (w/v), 35% (w/v), and 5% (w/v)
-
Ultracentrifuge with a swinging bucket rotor (e.g., SW 41 Ti)
-
Dounce homogenizer
-
Syringe and needle (23-gauge)
Procedure:
-
Cell Harvest: Harvest approximately 1x10⁸ cells by centrifugation at 500 x g for 10 minutes at 4°C. Wash the cell pellet twice with ice-cold PBS.
-
Cell Lysis: Resuspend the cell pellet in 2 mL of ice-cold lysis buffer. Homogenize the cells with 10-15 strokes of a loose-fitting Dounce homogenizer on ice.
-
Sonication: Sonicate the homogenate three times for 20 seconds each, with 1-minute intervals on ice to ensure complete cell disruption.
-
Sucrose Gradient Preparation:
-
In an ultracentrifuge tube, mix the 2 mL of cell lysate with 2 mL of 80% sucrose solution to obtain a 40% sucrose concentration.
-
Carefully overlay the 40% sucrose layer with 4 mL of 35% sucrose solution.
-
Carefully overlay the 35% sucrose layer with 4 mL of 5% sucrose solution.
-
-
Ultracentrifugation: Centrifuge the gradient at 200,000 x g for 18-20 hours at 4°C.
-
Fraction Collection: After centrifugation, a light-scattering band corresponding to the lipid rafts should be visible at the 5%/35% sucrose interface. Carefully collect 1 mL fractions from the top of the gradient. Lipid rafts are typically found in fractions 4-6.
-
Analysis: The collected fractions can be further analyzed for their lipid and protein composition, for example, by mass spectrometry to determine the enrichment of specific LacCer species.
Protocol 2: Measurement of Superoxide Production in Neutrophils
This protocol details the measurement of superoxide production in neutrophils stimulated with different LacCer species using the cytochrome c reduction assay.
Materials:
-
Isolated human neutrophils or differentiated HL-60 cells
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
Cytochrome c from horse heart
-
Superoxide dismutase (SOD)
-
Phorbol 12-myristate 13-acetate (PMA) as a positive control
-
Anti-LacCer antibody (e.g., T5A7)
-
C16:0-LacCer and C24:0-LacCer
-
96-well plate
-
Spectrophotometer capable of reading absorbance at 550 nm
Procedure:
-
Cell Preparation: Resuspend neutrophils or dHL-60 cells in HBSS at a concentration of 2x10⁶ cells/mL.
-
Lipid Loading (Optional but recommended for dHL-60 cells): Incubate dHL-60 cells with 10 µM of either C16:0-LacCer or C24:0-LacCer for 30 minutes at 37°C to allow for incorporation into the cell membrane. Wash the cells twice with HBSS to remove excess lipid.
-
Assay Setup: In a 96-well plate, add 50 µL of the cell suspension to each well.
-
Reagent Addition:
-
Add 50 µL of HBSS containing 150 µM cytochrome c to each well.
-
For negative control wells, add SOD to a final concentration of 300 U/mL.
-
Add 50 µL of the stimulating agent: anti-LacCer antibody (10 µg/mL), PMA (100 nM), or HBSS (unstimulated control).
-
-
Incubation and Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the change in absorbance at 550 nm every 2 minutes for 60 minutes.
-
Data Analysis: Calculate the rate of superoxide production using the extinction coefficient for the reduction of cytochrome c (21.1 mM⁻¹cm⁻¹). Compare the rates of superoxide production between cells treated with C16:0-LacCer and C24:0-LacCer.
Protocol 3: Analysis of Lyn Kinase Activation
This protocol describes how to assess the activation of Lyn kinase by immunoprecipitation and Western blotting for phosphotyrosine.[5]
Materials:
-
Treated cells from the superoxide production assay (or a parallel experiment)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
Anti-Lyn antibody
-
Protein A/G agarose (B213101) beads
-
Anti-phosphotyrosine antibody (e.g., 4G10)
-
SDS-PAGE gels and Western blotting apparatus
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After stimulation, place the cells on ice and lyse them with ice-cold RIPA buffer. Scrape the cells and collect the lysate.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Immunoprecipitation:
-
Pre-clear the supernatant by incubating with protein A/G agarose beads for 30 minutes at 4°C.
-
Centrifuge to remove the beads and transfer the supernatant to a new tube.
-
Add the anti-Lyn antibody to the supernatant and incubate for 2-4 hours at 4°C with gentle rotation.
-
Add fresh protein A/G agarose beads and incubate for another 1-2 hours.
-
Collect the beads by centrifugation and wash them three times with lysis buffer.
-
-
Western Blotting:
-
Resuspend the beads in SDS-PAGE sample buffer and boil for 5 minutes to elute the proteins.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with the anti-phosphotyrosine antibody overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the intensity of the phosphorylated Lyn band and normalize it to the total amount of immunoprecipitated Lyn (which can be determined by stripping the membrane and re-probing with an anti-Lyn antibody). Compare the levels of Lyn phosphorylation between cells treated with C16:0-LacCer and C24:0-LacCer.
Conclusion
The acyl chain structure of this compound is a critical determinant of its biological function. The length and saturation of the acyl chain directly impact the biophysical properties of LacCer, its organization within membrane microdomains, and its ability to participate in signal transduction cascades. The well-documented requirement for a very long acyl chain (C24) for LacCer-mediated activation of Lyn kinase and subsequent superoxide production in neutrophils provides a compelling example of this principle. For researchers and drug development professionals, a thorough understanding of the differential effects of various LacCer species is essential for dissecting the complexities of sphingolipid-mediated signaling and for designing novel therapeutic strategies that target specific LacCer-dependent pathways. Further research into the acyl chain-dependent functions of LacCer in other cell types and disease models will undoubtedly uncover new layers of regulation and provide additional opportunities for therapeutic intervention.
References
- 1. This compound: effect of acyl chain structure on phase behavior and molecular packing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation of Lipid Rafts by the Detergent-Based and Non-detergent-Based Methods for Localization of GPCRs with Immunoblotting and Laser Scanning Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Significance of glycosphingolipid fatty acid chain length on membrane microdomain-mediated signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of Lyn Tyrosine Kinase through Decreased Membrane Cholesterol Levels during a Change in Its Membrane Distribution upon Cell Detachment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: lateral interactions with cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Direct interaction, instrumental for signaling processes, between LacCer and Lyn in the lipid rafts of neutrophil-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound-enriched glycosphingolipid signaling domain mediates superoxide generation from human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
- 10. Direct interaction, instrumental for signaling processes, between LacCer and Lyn in the lipid rafts of neutrophil-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Lactosylceramide: A Central Hub in the Biosynthesis of Complex Glycosphingolipids and Cellular Signaling
An In-depth Technical Guide for Researchers and Drug Development Professionals
Lactosylceramide (LacCer), a glycosphingolipid composed of a ceramide backbone linked to a lactose (B1674315) disaccharide, stands at a critical intersection of cellular lipid metabolism.[1][2] While historically viewed primarily as a structural component of cell membranes and a key biosynthetic intermediate, emerging evidence has solidified its role as a bioactive lipid second messenger, transducing external stimuli into a cascade of intracellular signals.[3][4] This guide provides a comprehensive overview of this compound's function as a precursor for higher-order glycosphingolipids (GSLs), details the signaling pathways it modulates, and presents the experimental methodologies used to investigate its complex biology.
Biosynthesis of this compound
The synthesis of this compound is a fundamental step in the creation of over 300 complex GSLs.[5] The process begins with the formation of ceramide through the condensation of palmitoyl-CoA and L-serine in the endoplasmic reticulum.[3][5] Ceramide is then glucosylated on the cytosolic face of the Golgi apparatus by glucosylceramide synthase to form glucosylceramide (GlcCer).[6][7]
GlcCer is subsequently translocated to the lumen of the Golgi apparatus.[8][9] Here, the pivotal enzyme This compound Synthase (LacCer synthase), a β-1,4 galactosyltransferase, catalyzes the transfer of a galactose moiety from the nucleotide sugar donor UDP-galactose to GlcCer, forming this compound.[1][2][5] Two key isoforms of this enzyme, encoded by the β-1,4GalT-V and β-1,4GalT-VI genes, have been identified.[2][10] This reaction is a committed step, directing the metabolic flow towards the synthesis of a vast array of complex GSLs.
This compound: The Precursor to Diverse GSL Families
Located in the Golgi lumen, this compound serves as the foundational substrate for the synthesis of the four major series of complex glycosphingolipids.[11][12] The addition of the next sugar residue by specific glycosyltransferases determines the fate of LacCer and the resulting GSL family.
-
Ganglio-series: These are sialic acid-containing GSLs, particularly abundant in the nervous system.[4][13] The pathway begins with the action of GM3 synthase (a sialyltransferase, SAT I) which adds a sialic acid residue to LacCer to form the ganglioside GM3.[14][15] GM3 is the precursor for the entire 'a-series' of gangliosides.[16][17] Sequential additions of more sialic acid residues to GM3 by other sialyltransferases generate GD3 and GT3, the precursors for the 'b-series' and 'c-series' gangliosides, respectively.[14][17]
-
Globo-series: Characterized by a terminal α-galactose residue, these GSLs are major components of red blood cells.[11] The synthesis is initiated by Gb3 synthase , which adds an α-1,4-linked galactose to LacCer, forming globotriaosylceramide (Gb3).[12][18]
-
Lacto- and Neolacto-series: These series are built upon LacCer and are distinguished by different linkages of N-acetylglucosamine and galactose, forming the carbohydrate core of many important blood group antigens.[12]
This compound-Centric Signaling Pathways
Beyond its role as a metabolic precursor, LacCer functions as a critical signaling hub within lipid rafts—specialized microdomains of the plasma membrane.[1][19] The synthesis of LacCer can be rapidly upregulated in response to various external agonists, including platelet-derived growth factor (PDGF), tumor necrosis factor-alpha (TNF-α), and oxidized low-density lipoprotein (ox-LDL).[1][2][20] This newly synthesized LacCer then initiates two major downstream signaling cascades.
Upon its generation, LacCer can activate a membrane-bound NADPH oxidase complex.[1][21] This activation leads to the production of reactive oxygen species (ROS), creating a state of oxidative stress.[2][22] This ROS-dependent pathway triggers a cascade involving p21-Ras, a kinase cascade, and nuclear factor activation, ultimately contributing to phenotypes such as cell proliferation, migration, and angiogenesis.[20] This pathway is implicated in the pathophysiology of atherosclerosis, where ox-LDL stimulates LacCer production, leading to further LDL oxidation in a cyclical process.[2][3]
In parallel, LacCer can activate cytosolic phospholipase A2 (cPLA2).[1][2] cPLA2 cleaves arachidonic acid from membrane phospholipids.[1] Arachidonic acid is a precursor for the synthesis of eicosanoids and prostaglandins, potent mediators of inflammation.[2][5] This pathway is central to the role of LacCer in various inflammatory conditions, including skin inflammation, neuro-inflammation, and inflammatory bowel disease.[3][23] For instance, the pro-inflammatory cytokine TNF-α can recruit players in the LacCer-centric pathway to generate prostaglandins, leading to neutrophil migration and adhesion.[3]
Quantitative Data on Key Enzymes
The enzymatic reactions governing the synthesis of complex GSLs from this compound have been characterized to determine their kinetic properties. This data is crucial for understanding the regulation of these pathways and for developing targeted inhibitors.
| Enzyme | Substrate | Apparent Km | Source |
| This compound Synthase (GalT-2) | Glucosylceramide | 0.165 mM | [24] |
| This compound Synthase (GalT-2) | UDP-Galactose | 0.05 mM | [24] |
| CMP-sialic acid:this compound sialyltransferase (GM3 Synthase) | This compound | 0.11 mM | [25] |
| CMP-sialic acid:this compound sialyltransferase (GM3 Synthase) | CMP-sialic acid | 0.16 mM | [25] |
Experimental Protocols
The study of this compound metabolism requires a multi-faceted approach, combining lipid extraction, purification, enzymatic assays, and advanced analytical techniques.
A typical workflow for the analysis of GSLs, including this compound and its derivatives, from biological samples is outlined below.
This protocol provides a method for measuring the activity of LacCer synthase in cell or tissue homogenates. The classical method is based on the incorporation of a radiolabeled sugar, while modern methods utilize mass spectrometry.[10][26]
-
Objective: To quantify the conversion of GlcCer to LacCer.
-
Materials:
-
Enzyme Source: Golgi-rich membrane fraction or total cell homogenate.
-
Acceptor Substrate: Glucosylceramide (GlcCer). For mass spectrometry-based methods, a deuterated GlcCer (e.g., GlcCerd7) is used.[26]
-
Donor Substrate: UDP-[14C]Galactose or unlabeled UDP-Galactose.
-
Buffer: Cacodylate-HCl buffer (pH 6.5-7.0).
-
Cofactors: MnCl₂ (10-20 mM).[24]
-
Detergent: Triton X-100/Cutscum mixture or Triton CF-54 to solubilize lipid substrates.[24][25]
-
Reaction Stop Solution: Chloroform:Methanol (2:1, v/v).
-
-
Protocol:
-
Prepare a reaction mixture containing buffer, MnCl₂, detergent, and GlcCer. Sonicate briefly to ensure substrate dispersion.
-
Add the enzyme source (e.g., 50-100 µg of protein) to the reaction mixture.
-
Initiate the reaction by adding the donor substrate (UDP-Galactose).
-
Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by adding the stop solution (Chloroform:Methanol).
-
Partition the lipids by adding water and centrifuging. The lower organic phase contains the lipid products.
-
For Radiochemical Assay: Separate the product ([14C]LacCer) from the unreacted substrate using Thin Layer Chromatography (TLC). Quantify the radioactivity in the LacCer spot using liquid scintillation counting.[10]
-
For Mass Spectrometry Assay: Dry the organic phase, reconstitute, and analyze by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the deuterated LacCer product.[26]
-
This method allows for the dynamic measurement of GSL turnover and metabolic flux within living cells.[27][28]
-
Objective: To trace the incorporation of labeled precursors into the GSL pool.
-
Protocol:
-
Culture cells (e.g., HEp-2 cells) in standard medium.[28]
-
Replace the standard medium with a medium containing a stable isotope-labeled precursor, such as [13C-U]glucose. This allows for the labeling of the hexose (B10828440) moieties of GSLs.[27]
-
Incubate the cells for various time points to monitor the rate of label incorporation.
-
At each time point, harvest the cells and perform GSL extraction and purification as described in Protocol 5.1.
-
Analyze the purified GSLs using LC-MS/MS. The incorporation of ¹³C will result in a predictable mass shift (e.g., +6 Da for each labeled hexose).[27]
-
Calculate the turnover rate for different GSL species (e.g., GlcCer, LacCer) by measuring the ratio of labeled to unlabeled lipids over time. Studies have shown that different pools of GSLs can exhibit different turnover rates.[28]
-
Conclusion
This compound is far more than a simple intermediate in lipid synthesis. It is a critical branching point in the biosynthesis of hundreds of complex glycosphingolipids and a potent signaling molecule in its own right.[1][11] Its ability to integrate signals from diverse external stimuli and translate them into pro-inflammatory and oxidative stress responses places LacCer synthase and LacCer itself at the center of numerous physiological and pathological processes, including atherosclerosis, inflammation, and cancer.[2][20] A thorough understanding of its metabolism and signaling functions, aided by the robust experimental protocols detailed herein, offers promising avenues for the development of novel therapeutic strategies targeting these debilitating diseases.
References
- 1. Convergence: this compound-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Frontiers | The Involvement of this compound in Central Nervous System Inflammation Related to Neurodegenerative Disease [frontiersin.org]
- 5. Convergence: this compound-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound contributes to mitochondrial dysfunction in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glycosphingolipids - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. Pre- and post-Golgi translocation of glucosylceramide in glycosphingolipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. globo-series glycosphingolipids biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Targeting Glucosylceramide Synthesis in the Treatment of Rare and Common Renal Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Involvement of this compound in Central Nervous System Inflammation Related to Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structures, biosynthesis, and functions of gangliosides—An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound alpha-2,3-sialyltransferase - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Role of Globotriaosylceramide in Physiology and Pathology [frontiersin.org]
- 19. lipotype.com [lipotype.com]
- 20. The Yin and Yang of this compound metabolism: implications in cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 23. mdpi.com [mdpi.com]
- 24. Protocols for Glycosyltransferase Assays: Ganglioside Globoside and Lewis-X Intermediate-Lactosylceramide Biosyntheses in Eukaryotic Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Characterization of a CMP-sialic acid:this compound sialyltransferase activity in cultured hamster cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. Determining the Turnover of Glycosphingolipid Species by Stable-Isotope Tracer Lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Methodological & Application
Protocol for Lactosylceramide Extraction from Cultured Cells: A Detailed Guide for Researchers
Application Note and Protocol
Introduction
Lactosylceramide (LacCer), a glycosphingolipid composed of a ceramide lipid backbone and a lactose (B1674315) head group, is a critical component of cellular membranes and a key intermediate in the biosynthesis of more complex glycosphingolipids.[1] Beyond its structural role, LacCer is an important signaling molecule involved in a variety of cellular processes, including inflammation, oxidative stress, cell proliferation, and migration.[2][3] Given its involvement in both normal physiological functions and pathological conditions such as cancer and cardiovascular disease, the accurate extraction and quantification of LacCer from cultured cells are essential for research in drug development and molecular biology.
This document provides a detailed protocol for the extraction of this compound from cultured cells, primarily based on the widely used Bligh and Dyer method, which is effective for separating lipids from other cellular components. This protocol is intended for researchers, scientists, and drug development professionals who require a reliable method for isolating LacCer for downstream analysis, such as mass spectrometry.
Data Presentation
The concentration of this compound can vary significantly between different cell lines and under various experimental conditions. The following table summarizes representative quantitative data for LacCer and related glycosphingolipids in several commonly used cultured cell lines. It is important to note that these values are illustrative and can be influenced by factors such as cell density, passage number, and culture medium composition.
| Cell Line | Glycosphingolipid | Concentration/Abundance | Method of Quantification | Reference/Notes |
| Human Dermal Fibroblasts | This compound Synthase Activity | 0.5 - 1.0 pmol/mg/min | LC-MS/MS | Activity is highest in neonatal fibroblasts with fewer passages.[4] |
| HEK-293T | This compound Synthase Activity | Intermediate (compared to fibroblasts) | LC-MS/MS | [4] |
| CFPAC1 (Pancreatic Cancer) | GM3(d34:1) | ~33% of total gangliosides | LC-MS/MS | GM3 is a downstream product of LacCer.[5] |
| hTERT/HPNE (Normal Pancreatic) | GM3(d34:1) | ~6% of total gangliosides | LC-MS/MS | Demonstrates lower abundance compared to the cancerous cell line.[5] |
| AML Cell Lines (e.g., AML 193) | Various Gangliosides and (neo)lacto-series glycans | Highly variable profiles | Porous Graphitized Carbon LC-MS | GM3 was the only common glycan present in all 19 AML cell lines studied.[6] |
| Human Aortic Smooth Muscle Cells | This compound | Induces proliferation and migration | Cell-based assays | Exogenous LacCer was used to elicit a biological response.[2] |
Experimental Protocols
This section details the step-by-step methodology for the extraction of this compound from cultured cells using a modified Bligh and Dyer lipid extraction method.
Materials:
-
Cultured cells (adherent or suspension)
-
Phosphate-buffered saline (PBS), ice-cold
-
Chloroform (B151607) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
15 mL conical centrifuge tubes (glass or solvent-resistant polypropylene)
-
Glass Pasteur pipettes
-
Vortex mixer
-
Refrigerated centrifuge
-
Nitrogen gas evaporator or vacuum concentrator (e.g., SpeedVac)
Protocol:
-
Cell Harvesting:
-
For adherent cells: Wash the cell monolayer twice with ice-cold PBS. Add 1 mL of ice-cold PBS and scrape the cells using a cell scraper. Transfer the cell suspension to a 15 mL conical tube.
-
For suspension cells: Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with ice-cold PBS, centrifuging after each wash.
-
-
Cell Lysis and Lipid Extraction (Bligh and Dyer Method):
-
To the cell pellet or cell suspension (in a final volume of 0.8 mL with PBS), add 3 mL of a chloroform:methanol (1:2, v/v) mixture.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and cell lysis.
-
Incubate the mixture at room temperature for 10-15 minutes.
-
Add 1 mL of chloroform to the mixture and vortex for 30 seconds.
-
Add 1 mL of deionized water to the mixture and vortex for another 30 seconds.
-
-
Phase Separation:
-
Centrifuge the mixture at 1,000 x g for 10 minutes at 4°C. This will separate the mixture into two distinct phases: an upper aqueous phase (containing polar metabolites) and a lower organic phase (containing lipids), with a protein interface in between.
-
-
Collection of the Lipid-Containing Organic Phase:
-
Carefully aspirate the upper aqueous phase using a Pasteur pipette without disturbing the protein interface.
-
Using a clean Pasteur pipette, carefully collect the lower organic (chloroform) phase and transfer it to a new clean glass tube. Be cautious to avoid aspirating the protein interface.
-
-
Drying the Lipid Extract:
-
Evaporate the solvent from the collected organic phase to dryness under a gentle stream of nitrogen gas or using a vacuum concentrator. Ensure the sample does not overheat.
-
-
Storage of the Lipid Extract:
-
The dried lipid extract can be stored at -20°C or -80°C under a nitrogen or argon atmosphere to prevent oxidation until further analysis. For analysis, the dried lipid extract can be reconstituted in an appropriate solvent (e.g., methanol or chloroform:methanol 1:1, v/v).
-
Visualization of Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for this compound extraction and the central role of this compound in cellular signaling pathways.
Caption: Experimental workflow for this compound extraction from cultured cells.
Caption: Simplified signaling pathway of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound promotes cell migration and proliferation through activation of ERK1/2 in human aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Convenient and Sensitive Measurement of this compound Synthase Activity Using Deuterated Glucosylceramide and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Glycosphingolipid-Glycan Signatures of Acute Myeloid Leukemia Cell Lines Reflect Hematopoietic Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of Lactosylceramide using LC-MS/MS: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactosylceramide (LacCer), a glycosphingolipid found in cellular membranes, plays a pivotal role as a precursor for the biosynthesis of more complex glycosphingolipids and as a critical component of lipid rafts.[1][2][3] Beyond its structural function, LacCer is an important signaling molecule involved in a multitude of cellular processes. The convergence of various external stimuli, such as platelet-derived growth factor (PDGF) and tumor necrosis factor-α (TNF-α), on LacCer synthase leads to its generation.[3] This newly synthesized LacCer can then activate downstream signaling cascades, including the production of reactive oxygen species (ROS) via NADPH oxidase and the release of arachidonic acid, a precursor for inflammatory mediators.[1][2][3] Dysregulation of LacCer metabolism has been implicated in several pathologies, including inflammation, atherosclerosis, cardiovascular disease, and diabetes.[2]
Given its integral role in both normal physiology and disease, the accurate and sensitive quantification of LacCer in biological samples is of paramount importance for researchers, scientists, and professionals in drug development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, offering high specificity and sensitivity for the analysis of complex lipid mixtures.[4][5] This application note provides a detailed protocol for the quantitative analysis of this compound in biological samples using LC-MS/MS.
Signaling Pathway of this compound
This compound is synthesized from glucosylceramide by the action of LacCer synthase (β-1,4 galactosyltransferase), which transfers a galactose residue from UDP-galactose.[1][2] As a key signaling lipid, LacCer can initiate a cascade of downstream events. For instance, it can activate NADPH oxidase to produce reactive oxygen species (ROS), leading to oxidative stress.[1][3] Additionally, LacCer can activate cytosolic phospholipase A2 (cPLA2), which in turn releases arachidonic acid from phospholipids, a precursor for the synthesis of prostaglandins (B1171923) and other eicosanoids that mediate inflammatory responses.[1][3] Furthermore, LacCer has been shown to be involved in the activation of the Ras/ERK1/2 and IκB/NF-κB pathways, which are critical in regulating gene expression related to inflammation.[6]
Caption: this compound signaling cascade.
Experimental Workflow for LC-MS/MS Analysis
The quantitative analysis of this compound by LC-MS/MS follows a systematic workflow, beginning with sample preparation and culminating in data analysis. This process is designed to ensure accurate and reproducible quantification of the target analyte.
Caption: Experimental workflow for LacCer quantification.
Experimental Protocols
Materials and Reagents
-
This compound analytical standards (e.g., d18:1/16:0, d18:1/18:0, d18:1/24:0, d18:1/24:1)
-
Internal Standard (IS): A suitable non-endogenous or stable isotope-labeled this compound (e.g., C12:0 LacCer or a deuterated LacCer standard).[7]
-
LC-MS grade solvents: Methanol, Chloroform (B151607), Acetonitrile, Isopropanol, Water
-
Formic acid and Ammonium (B1175870) formate (B1220265) (for mobile phase preparation)
-
Biological samples (e.g., plasma, serum, cell lysates, tissue homogenates)
Protocol 1: Lipid Extraction from Plasma/Serum
This protocol is based on a modified Bligh and Dyer method.[8]
-
Thaw plasma or serum samples on ice.
-
To 100 µL of sample in a glass tube, add the internal standard solution.
-
Add 375 µL of a chloroform:methanol (1:2, v/v) mixture.
-
Vortex vigorously for 1 minute.
-
Add 125 µL of chloroform and vortex for 30 seconds.
-
Add 125 µL of water and vortex for 30 seconds.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to induce phase separation.
-
Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase (e.g., isopropanol:acetonitrile:water 2:1:1 v/v/v) for LC-MS/MS analysis.[8]
Protocol 2: LC-MS/MS Analysis
The following is a general method that can be adapted based on the specific LC-MS/MS system used. Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for the separation of glycosphingolipids.[9][10]
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A HILIC column (e.g., 50 x 2.1 mm, 1.8 µm particle size).[10]
-
Mobile Phase A: Acetonitrile with 0.2% formic acid.[10]
-
Mobile Phase B: Water with 0.2% formic acid and 200 mM ammonium formate.[10]
-
Gradient: A suitable gradient to separate LacCer from other lipids. For example, a gradient from a low percentage of Mobile Phase B to a higher percentage over several minutes.
-
Flow Rate: A typical flow rate for a 2.1 mm ID column is 250-400 µL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 50°C.[10]
-
Injection Volume: 2-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode is commonly used for the analysis of ceramides (B1148491) and related sphingolipids.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity in quantitative analysis.
-
MRM Transitions: The precursor-to-product ion transitions for each LacCer species and the internal standard need to be optimized. The precursor ion is typically the [M+H]+ adduct, and a common product ion for many sphingolipids is m/z 264, corresponding to the sphingoid long-chain base.
Data Presentation
Quantitative data should be presented in a clear and organized manner. A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte standards. The concentration of this compound in the unknown samples is then calculated from this calibration curve.
Table 1: Example MRM Transitions for this compound Species
| Analyte (this compound Species) | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| LacCer (d18:1/16:0) | [Value to be determined empirically] | 264.3 | [Value to be optimized] |
| LacCer (d18:1/18:0) | [Value to be determined empirically] | 264.3 | [Value to be optimized] |
| LacCer (d18:1/24:0) | [Value to be determined empirically] | 264.3 | [Value to be optimized] |
| LacCer (d18:1/24:1) | [Value to be determined empirically] | 264.3 | [Value to be optimized] |
| Internal Standard (e.g., C12:0 LacCer) | [Value to be determined empirically] | [Value to be optimized] | [Value to be optimized] |
Table 2: Example Quantitative Results for this compound in Human Plasma
| Sample Group | LacCer (d18:1/16:0) (ng/mL) | LacCer (d18:1/18:0) (ng/mL) | LacCer (d18:1/24:0) (ng/mL) | LacCer (d18:1/24:1) (ng/mL) |
| Control Group (n=10) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Treatment Group (n=10) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| p-value | [Statistical analysis] | [Statistical analysis] | [Statistical analysis] | [Statistical analysis] |
Conclusion
This application note provides a comprehensive overview and detailed protocols for the quantitative analysis of this compound using LC-MS/MS. The presented methodologies offer a robust framework for researchers, scientists, and drug development professionals to accurately measure LacCer levels in various biological matrices. The ability to reliably quantify this important signaling lipid will facilitate a deeper understanding of its role in health and disease and aid in the development of novel therapeutic strategies.
References
- 1. Convergence: this compound-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. This compound Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 5. benchchem.com [benchchem.com]
- 6. A Novel Role of this compound in the Regulation of Lipopolysaccharide/Interferon-γ-Mediated Inducible Nitric Oxide Synthase Gene Expression: Implications for Neuroinflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lipidmaps.org [lipidmaps.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
Development of a Specific and Sensitive Lactosylceramide ELISA Assay
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Lactosylceramide (LacCer), a glycosphingolipid also known as CD17, is a critical component of cellular membranes and a key intermediate in the biosynthesis of a vast array of more complex glycosphingolipids, including gangliosides and sulfatides.[1][2][3][4] Situated within lipid rafts, LacCer acts as a signaling hub, transducing extracellular stimuli into intracellular responses.[1][2][3][4] The synthesis of LacCer is catalyzed by this compound synthase (β-1,4 galactosyltransferase), which transfers galactose from UDP-galactose to glucosylceramide.[1][2][3][4] Dysregulation of LacCer metabolism has been implicated in a variety of pathological conditions, including cardiovascular disease, cancer, polycystic kidney disease, and inflammatory disorders, making it a promising therapeutic target and biomarker.[5] This document provides a detailed protocol for a competitive enzyme-linked immunosorbent assay (ELISA) for the specific and sensitive quantification of this compound in biological samples.
Principle of the Assay
This competitive ELISA is designed to quantitatively measure the amount of this compound in a sample. The assay utilizes a microplate pre-coated with a this compound-specific antibody. A known amount of horseradish peroxidase (HRP)-conjugated this compound is added to the wells along with the sample or standard. The this compound present in the sample competes with the HRP-conjugated this compound for binding to the immobilized antibody. Consequently, the amount of HRP-conjugated this compound bound to the antibody is inversely proportional to the concentration of this compound in the sample. Following an incubation and washing steps, a substrate solution is added, and the color development is measured spectrophotometrically. The concentration of this compound in the sample is then determined by comparing the optical density with a standard curve.
Signaling Pathway Involving this compound
Caption: this compound-centric signaling cascade.
Data Presentation
Table 1: Antibody Specificity and Cross-Reactivity
| Compound | Concentration (ng/mL) | Cross-Reactivity (%) |
| This compound | 10 | 100 |
| Glucosylceramide | 1000 | < 0.1 |
| Gathis compound | 1000 | < 0.1 |
| Ceramide | 1000 | < 0.1 |
| Sphingomyelin | 1000 | < 0.1 |
| GM3 Ganglioside | 100 | < 1 |
Table 2: Assay Performance Characteristics
| Parameter | Result |
| Assay Range | 1.0 - 100 ng/mL |
| Sensitivity (LOD) | 0.5 ng/mL |
| Intra-Assay CV (%) | < 10% |
| Inter-Assay CV (%) | < 15% |
| Spike Recovery (%) | 85 - 115% |
Experimental Protocols
Materials and Reagents
-
Microplate pre-coated with anti-Lactosylceramide antibody (e.g., T5A7 IgM monoclonal antibody)[6][7]
-
This compound standard
-
HRP-conjugated this compound
-
Sample diluent
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Biological samples (serum, plasma, cell lysates, tissue homogenates)
-
Microplate reader capable of measuring absorbance at 450 nm
Experimental Workflow
Caption: Competitive ELISA workflow for this compound.
Detailed Protocol
-
Reagent Preparation:
-
Prepare a serial dilution of the this compound standard in sample diluent to create a standard curve (e.g., 100, 50, 25, 12.5, 6.25, 3.12, 1.56, 0 ng/mL).
-
Dilute biological samples as necessary with sample diluent. A preliminary experiment may be required to determine the optimal dilution factor.
-
Prepare all other reagents according to the manufacturer's instructions.
-
-
Assay Procedure:
-
Add 50 µL of standard or sample to the appropriate wells of the pre-coated microplate.
-
Add 50 µL of HRP-conjugated this compound to each well.
-
Seal the plate and incubate for 60 minutes at 37°C.
-
Aspirate the liquid from each well and wash the plate five times with wash buffer. Ensure complete removal of liquid after the final wash.
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate the plate in the dark for 15-20 minutes at 37°C.
-
Add 50 µL of stop solution to each well to terminate the reaction. The color will change from blue to yellow.
-
Immediately read the optical density (OD) at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the average OD for each set of replicate standards and samples.
-
Create a standard curve by plotting the mean OD for each standard concentration on the y-axis against the corresponding this compound concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.
-
Determine the concentration of this compound in the samples by interpolating their mean OD values from the standard curve.
-
Multiply the interpolated concentration by the dilution factor to obtain the final concentration of this compound in the original sample.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| High background | Insufficient washing | Increase the number of wash cycles and ensure complete aspiration of wash buffer. |
| Contaminated reagents | Use fresh, properly stored reagents. | |
| Over-incubation | Adhere to the recommended incubation times. | |
| Low signal | Inactive reagents | Check the expiration dates and storage conditions of all reagents. |
| Insufficient incubation time | Ensure incubation times are as per the protocol. | |
| Improper sample dilution | Optimize the sample dilution factor. | |
| Poor standard curve | Improper standard dilution | Prepare fresh standards and ensure accurate pipetting. |
| Inaccurate pipetting | Use calibrated pipettes and proper pipetting technique. | |
| Plate reader error | Ensure the plate reader is calibrated and set to the correct wavelength. | |
| High CV | Inconsistent pipetting | Practice consistent and accurate pipetting. |
| Incomplete washing | Ensure uniform and thorough washing of all wells. | |
| Temperature variation | Ensure uniform temperature across the plate during incubation. |
Conclusion
This application note provides a comprehensive protocol for the quantitative determination of this compound using a competitive ELISA. The high specificity and sensitivity of this assay make it a valuable tool for researchers and drug development professionals studying the role of this compound in health and disease. Adherence to the detailed protocol and proper laboratory practices will ensure reliable and reproducible results.
References
- 1. Convergence: this compound-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes [mdpi.com]
- 2. [PDF] Convergence: this compound-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes | Semantic Scholar [semanticscholar.org]
- 3. Convergence: this compound-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. The Yin and Yang of this compound metabolism: implications in cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Monoclonal antibody specific for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Visualizing Lactosylceramide Dynamics in Live Cells: Application Notes and Protocols for Fluorescent Labeling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the fluorescent labeling of lactosylceramide (LacCer) to enable its visualization and tracking in live cells. The protocols outlined below are designed for researchers in cell biology, pharmacology, and drug development who are interested in studying the subcellular localization, trafficking, and signaling functions of this important glycosphingolipid.
This compound, a key intermediate in glycosphingolipid metabolism, is not only a structural component of cellular membranes but also an active signaling molecule involved in various cellular processes, including inflammation, cell proliferation, and apoptosis.[1][2] The ability to visualize LacCer in real-time within living cells is crucial for understanding its dynamic roles in both normal physiology and disease states. This guide focuses on the use of two common fluorescent probes, BODIPY and NBD, conjugated to LacCer.
Fluorescent Probes for this compound Labeling
The choice of fluorophore is critical for successful live-cell imaging. BODIPY (boron-dipyrromethene) and NBD (nitrobenzoxadiazole) are two widely used fluorescent dyes for labeling lipids due to their small size and favorable spectral properties.
| Probe | Excitation (nm) | Emission (nm) | Key Features |
| BODIPY-LacCer | ~505 | ~511 | Bright, photostable, and its emission can shift from green to red at high concentrations, allowing for the detection of lipid-rich domains.[3][4][5] |
| NBD-LacCer | ~466 | ~536 | Environment-sensitive fluorophore; its fluorescence quantum yield is sensitive to the polarity of its surroundings.[3][4] |
Table 1: Spectral Properties of Common Fluorescently Labeled this compound Probes. This table summarizes the approximate excitation and emission maxima for BODIPY- and NBD-labeled LacCer. Actual spectral properties may vary slightly depending on the local environment within the cell.
Experimental Protocols
The following protocols provide a step-by-step guide for labeling live cells with fluorescently labeled LacCer and subsequent imaging.
Protocol 1: Live-Cell Labeling with BODIPY-LacCer
This protocol is a general guideline for labeling adherent cells with BODIPY-LacCer. Optimal conditions may vary depending on the cell type and experimental goals.
Materials:
-
BODIPY-LacCer (e.g., BODIPY™ FL C5-Lactosylceramide complexed to BSA)
-
Live-cell imaging medium (e.g., serum-free DMEM or HBSS)
-
Phosphate-buffered saline (PBS)
-
Cells cultured on glass-bottom dishes or coverslips
-
Fluorescence microscope with appropriate filter sets for BODIPY FL
Procedure:
-
Cell Preparation: Culture cells to 70-80% confluency on a glass-bottom dish or coverslip suitable for live-cell imaging.
-
Preparation of Labeling Solution:
-
Cell Labeling:
-
Wash the cells twice with pre-warmed PBS.
-
Remove the PBS and add the BODIPY-LacCer labeling solution to the cells.
-
Incubate the cells for 15-30 minutes at 37°C.[] For some applications, such as studying endocytosis, an initial incubation at 4°C for 30 minutes to allow binding to the plasma membrane is followed by a shift to 37°C to initiate internalization.[6]
-
-
Washing:
-
Remove the labeling solution.
-
Wash the cells gently three times with pre-warmed live-cell imaging medium to remove unbound probe.[]
-
-
Imaging:
-
Immediately image the cells using a fluorescence microscope equipped with a suitable environment chamber to maintain 37°C and 5% CO₂.
-
Use a standard FITC/GFP filter set for imaging BODIPY-LacCer.
-
To minimize phototoxicity, use the lowest possible excitation light intensity and exposure time that provides a good signal-to-noise ratio.[8]
-
Protocol 2: Live-Cell Labeling with NBD-LacCer
This protocol outlines the steps for labeling live cells with NBD-LacCer. Similar to the BODIPY-LacCer protocol, optimization for specific cell lines may be required.
Materials:
-
NBD-LacCer
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Live-cell imaging medium (e.g., serum-free DMEM or HBSS)
-
Phosphate-buffered saline (PBS)
-
Cells cultured on glass-bottom dishes or coverslips
-
Fluorescence microscope with appropriate filter sets for NBD
Procedure:
-
Cell Preparation: Grow cells to 60-80% confluency on a glass-bottom dish or coverslip.
-
Preparation of NBD-LacCer-BSA Complex:
-
Prepare a stock solution of NBD-LacCer in a suitable organic solvent (e.g., ethanol (B145695) or DMSO).
-
In a glass tube, evaporate the solvent from a small aliquot of the NBD-LacCer stock solution under a stream of nitrogen.
-
Resuspend the dried lipid in a solution of fatty acid-free BSA in PBS or HBSS to form a complex. Vigorous vortexing is required to ensure complete complexation. The final concentration of the stock solution should be determined based on the desired working concentration.[9]
-
-
Preparation of Labeling Solution:
-
Dilute the NBD-LacCer-BSA complex stock solution in pre-warmed, serum-free live-cell imaging medium to a final working concentration of 1-5 µM.[9]
-
-
Cell Labeling:
-
Washing:
-
Remove the labeling solution.
-
Wash the cells three times with pre-warmed live-cell imaging medium.[9]
-
-
Imaging:
-
Image the cells immediately on a fluorescence microscope with an environmental chamber.
-
Use a standard FITC/GFP filter set for imaging NBD fluorescence.
-
Minimize light exposure to prevent phototoxicity and photobleaching.[8]
-
Signaling Pathways and Experimental Workflows
Visualizing the subcellular localization of fluorescently labeled LacCer can provide insights into its involvement in various signaling pathways.
This compound Biosynthesis and Signaling
This compound is synthesized in the Golgi apparatus from glucosylceramide by the enzyme LacCer synthase.[11][12] It can then be further metabolized to more complex glycosphingolipids or act as a signaling molecule itself.[2][13] LacCer has been shown to activate signaling cascades that lead to the production of reactive oxygen species (ROS) and inflammatory mediators.[1][11]
References
- 1. Convergence: this compound-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Spectral properties of some lipid probes—Table 13.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. labs.pbrc.edu [labs.pbrc.edu]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Lactosylceramide Synthase Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactosylceramide (LacCer) is a critical glycosphingolipid that serves as a key precursor for the biosynthesis of a majority of complex glycosphingolipids, including gangliosides and sulfatides.[1][2][3][4] The synthesis of LacCer is catalyzed by this compound synthase (LacCer synthase), also known as β-1,4-galactosyltransferase (EC 2.4.1.274).[5] This enzyme facilitates the transfer of galactose from UDP-galactose to glucosylceramide (GlcCer).[1][2][5] In mammals, two primary enzymes, β-1,4-galactosyltransferase 5 (B4GALT5) and β-1,4-galactosyltransferase 6 (B4GALT6), are responsible for LacCer synthase activity.[5]
Beyond its role as a biosynthetic intermediate, LacCer is an important bioactive molecule involved in various cellular signaling pathways.[4] It is implicated in processes such as inflammation, oxidative stress, cell proliferation, and adhesion.[4][6] Consequently, the activity of LacCer synthase is of significant interest in research and drug development, particularly in the context of neurodegenerative diseases, cancer, and inflammatory disorders.
These application notes provide a detailed protocol for assaying LacCer synthase activity, summarize quantitative data on enzyme activity, and illustrate the relevant signaling pathway and experimental workflow.
This compound-Centric Signaling Pathway
This compound plays a pivotal role in signaling cascades that contribute to inflammation and oxidative stress. Various stimuli can activate LacCer synthase, leading to an accumulation of LacCer. This, in turn, can trigger downstream signaling events, including the activation of NADPH oxidase and the production of reactive oxygen species (ROS), contributing to an oxidative stress environment. Additionally, LacCer can stimulate the activity of cytosolic phospholipase A2 (cPLA2), which leads to the release of arachidonic acid, a precursor for pro-inflammatory prostaglandins.
Caption: this compound signaling pathway.
Quantitative Data Summary
The activity of this compound synthase can vary significantly between different tissues and under various experimental conditions. The following table summarizes the relative LacCer synthase activity in brain homogenates from wild-type and knockout mouse models, demonstrating the respective contributions of B4GALT5 and B4GALT6 to total enzyme activity.
| Genotype | Relative LacCer Synthase Activity (%) |
| Wild-Type | 100 |
| B4galt5 conditional KO (cKO) | 38[7] |
| B4galt6 Knockout (KO) | 52[7] |
Note: The data represents the percentage of activity relative to wild-type mice.
In a separate study, the specific activity of LacCer synthase in a Golgi-enriched fraction from human dermal fibroblasts was measured to be 7.5 pmol/mg/min.[5][8]
Experimental Workflow for this compound Synthase Activity Assay
The general workflow for determining LacCer synthase activity involves the preparation of a cell or tissue homogenate, incubation with substrates, separation of the product, and subsequent quantification. Modern methods often utilize fluorescently labeled or deuterated substrates for enhanced sensitivity and to avoid the use of radioisotopes.
Caption: Experimental workflow for LacCer synthase assay.
Detailed Experimental Protocol: HPLC-Based Assay
This protocol is adapted from methodologies utilizing fluorescent substrates for a sensitive and reproducible measurement of this compound synthase activity.
I. Materials and Reagents
-
Cells or Tissues of Interest
-
Homogenization Buffer: 50 mM HEPES (pH 7.3), 0.34 M sucrose, and protease inhibitors.
-
Substrates:
-
C6-NBD-Glucosylceramide (fluorescent acceptor substrate)
-
Uridine diphosphate (B83284) galactose (UDP-Gal) (donor substrate)
-
-
Reaction Buffer: 50 mM HEPES (pH 7.3)
-
Cofactors: 5 mM MgCl₂, 5 mM MnCl₂
-
Inhibitor (optional): 5 mM gluconic acid δ-lactone (to inhibit β-galactosidases)
-
Reaction Termination Solution: Chloroform/Methanol (2:1, v/v)
-
HPLC System: A normal-phase HPLC system equipped with a fluorescence detector.
-
Protein Assay Reagent (e.g., BCA or Bradford)
II. Procedure
-
Preparation of Cell/Tissue Homogenate:
-
Homogenize cells or tissues in ice-cold Homogenization Buffer.
-
Centrifuge the homogenate to pellet cellular debris. The supernatant or a specific membrane fraction can be used as the enzyme source.
-
Determine the protein concentration of the homogenate using a standard protein assay.
-
-
Enzymatic Reaction:
-
Prepare the reaction mixture in a microcentrifuge tube. For a 50 µL reaction, combine:
-
10 µL of cell/tissue homogenate (enzyme source)
-
50 pmol C6-NBD-Glucosylceramide
-
200 µM UDP-Gal
-
5 mM MgCl₂
-
5 mM MnCl₂
-
5 mM gluconic acid δ-lactone
-
Reaction Buffer to a final volume of 50 µL.
-
-
Incubate the reaction mixture at 37°C for 20-60 minutes. The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.
-
-
Reaction Termination and Lipid Extraction:
-
Stop the reaction by adding an appropriate volume of Chloroform/Methanol (2:1, v/v).
-
Vortex thoroughly and centrifuge to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
HPLC Analysis:
-
Reconstitute the dried lipid extract in a suitable solvent for HPLC injection (e.g., chloroform/methanol).
-
Inject the sample into a normal-phase HPLC column.
-
Separate the fluorescent product (C6-NBD-Lactosylceramide) from the unreacted substrate (C6-NBD-Glucosylceramide).
-
Detect the fluorescent lipids using a fluorescence detector with excitation and emission wavelengths appropriate for NBD (e.g., 470 nm excitation and 530 nm emission).
-
-
Data Analysis:
-
Quantify the amount of C6-NBD-Lactosylceramide produced by comparing the peak area to a standard curve generated with known amounts of the fluorescent product.
-
Calculate the specific activity of this compound synthase and express it as pmol of product formed per milligram of protein per hour (pmol/mg/h).
-
III. Alternative Method: LC-MS/MS-Based Assay
A more recent and highly sensitive method utilizes deuterated glucosylceramide (e.g., GlcCerd7) as the acceptor substrate. The resulting deuterated this compound (LacCerd7) is then quantified by liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[5][8] This method offers the advantage of avoiding radioactivity and providing high specificity and sensitivity.[5][8] The general workflow is similar, with the key difference being the detection and quantification step.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Human Metabolome Database: Showing metabocard for LacCer(d18:1/24:1) (HMDB0004872) [hmdb.ca]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound synthases encoded by B4galt5 and 6 genes are pivotal for neuronal generation and myelin formation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Convenient and Sensitive Measurement of this compound Synthase Activity Using Deuterated Glucosylceramide and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Isolation and Analysis of Lactosylceramide-Enriched Lipid Rafts
Audience: Researchers, scientists, and drug development professionals.
Introduction Lipid rafts are specialized, highly organized microdomains within the plasma membrane enriched in cholesterol, sphingolipids, and specific proteins.[1][2] These domains function as signaling platforms, concentrating or excluding signaling molecules to regulate various cellular processes like signal transduction, membrane trafficking, and cell adhesion.[3][4] Lactosylceramide (LacCer), a glycosphingolipid, is a key component of certain lipid rafts and acts as a bioactive lipid second messenger.[5][6] LacCer-enriched rafts are implicated in critical signaling pathways, including inflammation, oxidative stress, and innate immune responses.[2][7] The isolation of these specific microdomains is crucial for studying their composition, function, and role in disease, offering potential targets for therapeutic intervention.
This application note provides detailed protocols for the isolation of LacCer-enriched lipid rafts from plasma membranes using both detergent-based and detergent-free methods. It also outlines procedures for the characterization and analysis of the isolated fractions.
Principle of Isolation
The isolation of lipid rafts is based on their unique biochemical properties. Two primary methods are widely employed:
-
Detergent-Resistant Membrane (DRM) Isolation: This is the most common method and relies on the relative insolubility of lipid rafts in cold non-ionic detergents, such as Triton X-100.[8][9] The tight packing of cholesterol and saturated acyl chains in sphingolipids makes these domains resistant to solubilization at 4°C.[10] Due to their high lipid-to-protein ratio, these DRMs have a low buoyant density and can be separated from soluble membrane components by density gradient ultracentrifugation.[9] While effective, it is important to note that the use of detergents may potentially introduce artifacts.[1][11]
-
Detergent-Free (DF) Isolation: To avoid potential detergent-induced artifacts, detergent-free methods have been developed.[1] These methods typically involve cell lysis through mechanical means (e.g., sonication) or high-pH sodium carbonate treatment, followed by density gradient ultracentrifugation to separate the low-density raft membranes.[3][4]
Experimental Protocols
Protocol 1: Isolation of DRMs using Triton X-100 and Sucrose (B13894) Density Gradient
This protocol describes the isolation of LacCer-enriched lipid rafts based on their resistance to Triton X-100.
Workflow for Detergent-Based Lipid Raft Isolation
Caption: Workflow for detergent-based isolation of lipid rafts.
1. Materials and Reagents
| Reagent | Composition |
| PBS (Phosphate-Buffered Saline) | 137 mM NaCl, 2.7 mM KCl, 10 mM Na2HPO4, 1.8 mM KH2PO4, pH 7.4 |
| TNE Lysis Buffer | 25 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM EDTA, 1% Triton X-100 |
| Protease/Phosphatase Inhibitors | Commercial cocktail (add fresh to TNE buffer before use) |
| Sucrose Solutions (in TNE w/o detergent) | 80% (w/v), 30% (w/v), 5% (w/v) |
2. Procedure
-
Cell Culture and Harvest:
-
Culture cells (e.g., neutrophils, macrophages, or other cells expressing LacCer) to 80-90% confluency. A starting material of 2-5 x 10⁸ cells is recommended.
-
Wash cells twice with ice-cold PBS.[12]
-
Harvest cells by scraping into ice-cold PBS and pellet by centrifugation at 500 x g for 5 minutes at 4°C.[12]
-
-
Cell Lysis:
-
Sucrose Gradient Ultracentrifugation:
-
In a 12 mL ultracentrifuge tube, mix the 2 mL of cell lysate with 2 mL of 80% sucrose solution (in TNE without detergent) to obtain a final concentration of 40% sucrose.[12]
-
Carefully overlay the 40% sucrose layer with 4 mL of 30% sucrose solution.[12]
-
Carefully overlay the 30% layer with 4 mL of 5% sucrose solution, creating a discontinuous gradient.[12]
-
Balance the tubes precisely.
-
Centrifuge at 200,000 x g for 18-20 hours at 4°C in a swinging bucket rotor (e.g., SW 41 Ti).[3][12]
-
-
Fraction Collection:
-
After centrifugation, a visible light-scattering band containing the lipid rafts (DRMs) should be present at the interface of the 5% and 30% sucrose layers.[10][12]
-
Carefully collect 1 mL fractions from the top of the gradient. The raft-enriched fractions are typically found in fractions 4 and 5.[12]
-
The pellet at the bottom of the tube contains non-raft cellular components and nuclei. Solubilized proteins remain in the higher-density fractions.
-
Protocol 2: Detergent-Free Isolation using Sodium Carbonate
This method avoids detergents, isolating lipid rafts based purely on their low buoyant density.[1][3]
1. Materials and Reagents
| Reagent | Composition |
| 500 mM Sodium Carbonate | pH 11.0, ice-cold |
| OptiPrep™ or Sucrose Solutions | For creating a density gradient (e.g., 5-35%) |
| Homogenization Buffer | 250 mM sucrose, 1 mM EDTA, 20 mM Tris-HCl, pH 7.8 |
2. Procedure
-
Cell Harvest: Harvest and wash cells as described in Protocol 1 (Step 1).
-
Lysis and Homogenization:
-
Resuspend the cell pellet in 2 mL of ice-cold 500 mM sodium carbonate (pH 11.0).[3]
-
Homogenize the cell suspension using a Dounce homogenizer followed by sonication (3 x 20-second bursts) on ice.
-
-
Density Gradient Ultracentrifugation:
-
Fraction Collection: Collect 1 mL fractions from the top of the gradient. The lipid raft fraction will be in the low-density fractions near the top.
Characterization of Isolated Raft Fractions
Confirmation of LacCer-enriched raft isolation requires analysis of both protein and lipid content.
1. Protein Analysis via Western Blotting
Analyze the collected fractions by Western blotting to identify the distribution of known raft and non-raft marker proteins.
| Marker Type | Protein Marker | Expected Location |
| Raft Markers | Flotillin-1, Caveolin-1, Lyn, Lck | Enriched in low-density fractions (e.g., 4, 5)[8][13] |
| Non-Raft Marker | Transferrin Receptor | Found in high-density, solubilized fractions[9] |
| Cytosolic Marker | GAPDH | Found in high-density, solubilized fractions[3] |
2. Lipid Analysis for this compound Enrichment
To confirm the enrichment of LacCer, perform lipidomics analysis on the isolated fractions.
-
Lipid Extraction: Extract total lipids from an aliquot of each fraction using a chloroform/methanol method.[14]
-
Quantification: Use Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for precise quantification of LacCer and other sphingolipids (e.g., ceramide, sphingomyelin).[14] Compare the concentration of LacCer in the raft fractions to the non-raft fractions and the total cell lysate to determine the enrichment factor.
This compound Signaling Pathways
LacCer-enriched lipid rafts function as critical platforms for initiating signaling cascades, particularly in response to pathogens or inflammatory stimuli.[7] Diverse agonists activate LacCer synthase, leading to the production of LacCer within the raft. This accumulation triggers two primary downstream pathways: the generation of reactive oxygen species (ROS) via NADPH oxidase and the production of inflammatory mediators through cytosolic phospholipase A2 (cPLA2).[5][7]
This compound-Centric Signaling
Caption: LacCer-enriched rafts mediate oxidative stress and inflammation.
References
- 1. biochem.wustl.edu [biochem.wustl.edu]
- 2. researchgate.net [researchgate.net]
- 3. Isolation of Lipid Rafts by the Detergent-Based and Non-detergent-Based Methods for Localization of GPCRs with Immunoblotting and Laser Scanning Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation of Lipid Rafts from Cultured Mammalian Cells and Their Lipidomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. lipotype.com [lipotype.com]
- 7. Convergence: this compound-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isolation of Membrane Rafts and Signaling Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detergent-resistant membranes and the protein composition of lipid rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Isolation and Analysis of Detergent-Resistant Membrane Fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. inventbiotech.com [inventbiotech.com]
- 14. This compound Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
Application Notes and Protocols for Immunostaining of Lactosylceramide in Tissue Sections
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactosylceramide (LacCer), a glycosphingolipid composed of a ceramide backbone and a lactose (B1674315) head group, is a critical intermediate in the biosynthesis of a wide array of complex glycosphingolipids. Beyond its structural role, LacCer functions as a bioactive lipid second messenger, implicated in a variety of cellular processes including inflammation, cell proliferation, and signal transduction.[1] Dysregulation of LacCer metabolism has been associated with several pathological conditions, including cancer and inflammatory diseases.[2][3] Immunohistochemistry (IHC) is a powerful technique to visualize the distribution and abundance of LacCer in tissue sections, providing valuable insights into its role in disease pathogenesis and as a potential biomarker.
This document provides detailed application notes and protocols for the successful immunostaining of this compound in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Data Presentation
The following table summarizes the observed changes in this compound expression in colorectal cancer and inflammatory bowel disease based on immunohistochemical and biochemical studies.
| Disease State | Tissue Type | Observation | Method | Reference |
| Colorectal Cancer | Human Colorectal Tumor | Increased expression of β-1,4-GalT-V (LacCer synthase) and its product, this compound, compared to normal tissue. | qRT-PCR, IHC, ELISA | [2] |
| Inflammatory Bowel Disease (Crohn's Disease) | Human Intestinal Mucosa | Increased concentrations of this compound compared to ulcerative colitis and control tissues. | Scanning Densitometry of Chromatograms | [3] |
| Inflammatory Bowel Disease (Ulcerative Colitis) | Human Intestinal Mucosa | Lower concentrations of this compound compared to Crohn's disease. | Scanning Densitometry of Chromatograms | [3] |
Signaling Pathway of this compound
This compound is a key signaling molecule that can be synthesized through the action of β-1,4-galactosyltransferases (β-1,4-GalT) which add a galactose moiety to glucosylceramide.[1] Various external stimuli can activate LacCer synthase, leading to the generation of LacCer. This, in turn, can trigger downstream signaling cascades, primarily through the production of reactive oxygen species (ROS) and the activation of inflammatory pathways.[1]
References
- 1. Convergence: this compound-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound synthase β-1,4-GalT-V: A novel target for the diagnosis and therapy of human colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound in inflammatory bowel disease: a biochemical study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Generation of Lactosylceramide Knockout Cell Lines Using CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactosylceramide (LacCer), a glycosphingolipid, serves as a crucial precursor for the biosynthesis of a majority of complex gangliosides and globosides.[1][2] It is an integral component of lipid rafts, where it acts as a conduit to translate external stimuli into cellular responses.[2][3] LacCer is synthesized by this compound synthase (β-1,4 galactosyltransferase), which transfers galactose from UDP-galactose to glucosylceramide (GlcCer).[2] The genes encoding this enzyme, primarily B4GALT5 and B4GALT6, are key targets for genetic manipulation.[1][4][5]
Emerging evidence implicates LacCer-centric signaling pathways in a variety of pathological conditions, including inflammation, oxidative stress, atherosclerosis, and cancer.[1][3] Consequently, the ability to generate cell lines deficient in LacCer is a powerful tool for elucidating the precise roles of this lipid in cellular processes and disease pathogenesis, as well as for screening potential therapeutic agents that target these pathways. The CRISPR-Cas9 system offers a precise and efficient method for knocking out the genes responsible for LacCer synthesis, such as B4GALT5 or UGCG (which produces the LacCer precursor, GlcCer), to create these valuable cell models.[6][7]
Principle of the Method
The CRISPR-Cas9 system facilitates targeted gene knockout by introducing a double-strand break (DSB) at a specific genomic locus, guided by a single guide RNA (sgRNA). The cell's subsequent repair of this break via the error-prone non-homologous end joining (NHEJ) pathway often results in small insertions or deletions (indels).[8] Indels occurring within the coding sequence of a target gene, such as B4GALT5 or UGCG, typically cause a frameshift mutation, leading to a premature stop codon and the production of a non-functional, truncated protein or nonsense-mediated decay of the mRNA.[9][10] By isolating single cells and expanding them into clonal populations, it is possible to establish a stable knockout cell line completely deficient in the target enzyme's activity.[11][12]
Application Notes
This compound knockout cell lines are invaluable for:
-
Functional Genomics : Investigating the specific functions of LacCer in cellular processes like cell adhesion, proliferation, migration, and apoptosis.[13]
-
Signaling Pathway Analysis : Dissecting the molecular mechanisms of LacCer-mediated signaling, particularly its role in activating NADPH oxidase to generate reactive oxygen species (ROS) and cytosolic phospholipase A2 (cPLA2) to initiate inflammatory responses.[1][2][13]
-
Disease Modeling : Creating in vitro models to study diseases where LacCer metabolism is implicated, such as neurodegenerative diseases, cardiovascular conditions, and cancer.[1][14]
-
Drug Discovery and Development : Screening for and validating therapeutic compounds that inhibit LacCer synthase or modulate LacCer-dependent signaling pathways.[3]
This compound Synthesis and Key Signaling Pathways
The generation of LacCer is a critical node in glycosphingolipid metabolism. Its synthesis and subsequent signaling cascades are depicted below.
Experimental Protocols
Overall Experimental Workflow
The process of generating a knockout cell line, from initial design to a fully validated clonal line, typically requires 6-8 weeks.[12]
Protocol 1: gRNA Design and Vector Construction
Objective: To design and clone specific gRNAs targeting an early exon of B4GALT5 or UGCG into a Cas9-expressing vector. Targeting an early exon increases the probability of generating a null allele.[15]
Materials:
-
All-in-one lentiCRISPRv2 vector (contains Cas9 and gRNA cloning site).
-
Stellar™ Competent Cells or equivalent.
-
Oligonucleotides for gRNA (forward and reverse).
-
T4 DNA ligase and buffer.
-
BsmBI restriction enzyme.
-
Plasmid purification kit.
Procedure:
-
gRNA Design:
-
Obtain the cDNA or genomic sequence of the target gene (e.g., human B4GALT5 NM_004776 or UGCG NM_003358).
-
Using a design tool, input the sequence to identify potential 20-bp gRNA target sites that precede a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for S. pyogenes Cas9).[16]
-
Select 2-3 gRNAs with high predicted on-target scores and low off-target scores, preferably within the first or second exon.[15][16]
-
-
Oligo Preparation:
-
Order forward and reverse oligos for each selected gRNA. Add appropriate overhangs for cloning into the lentiCRISPRv2 vector (e.g., Fwd: 5’-CACC-G-[20-bp gRNA sequence]-3’; Rev: 5’-AAAC-[reverse complement of gRNA]-C-3’).
-
-
Vector Preparation and Ligation:
-
Digest the lentiCRISPRv2 plasmid with the BsmBI restriction enzyme.
-
Anneal the forward and reverse oligos for each gRNA to create a double-stranded insert.
-
Ligate the annealed gRNA insert into the digested lentiCRISPRv2 vector using T4 DNA ligase.
-
-
Transformation and Verification:
-
Transform the ligation product into competent E. coli.
-
Plate on ampicillin-containing LB agar (B569324) plates and incubate overnight.
-
Select several colonies, grow them in liquid culture, and purify the plasmid DNA.
-
Verify the correct insertion of the gRNA sequence via Sanger sequencing.
-
| Table 1: Example gRNA Designs for Human B4GALT5 | |
| Target Gene | B4GALT5 (this compound Synthase) |
| Target Exon | Exon 1 |
| gRNA Sequence 1 | GAGCGAGATCGTGTACGCGC |
| gRNA Sequence 2 | GCTGGCCATCGTGAACGTGG |
| Predicted On-Target Score | 91.5 |
| Predicted Off-Target Score | 85.2 |
| Note: Scores are hypothetical and depend on the specific design tool used. |
Protocol 2: Delivery of CRISPR Components into Cells
Objective: To efficiently introduce the Cas9/gRNA-expressing plasmid into the target cell line. Lentiviral transduction is effective for a wide range of cell types, including hard-to-transfect cells.
Materials:
-
Target cell line (e.g., HEK293T, A549).[7]
-
Validated Cas9/gRNA plasmid.
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G).
-
Transfection reagent (e.g., Lipofectamine 3000).
-
HEK293T cells (for viral packaging).
-
Polybrene.
Procedure (Lentiviral Transduction):
-
Lentivirus Production:
-
Co-transfect the Cas9/gRNA plasmid along with packaging plasmids into HEK293T cells using a suitable transfection reagent.
-
Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Filter the supernatant through a 0.45 µm filter to remove cell debris. The virus can be concentrated by ultracentrifugation if necessary.
-
-
Cell Transduction:
-
Plate the target cells and allow them to adhere.
-
On the following day, replace the medium with fresh medium containing the viral supernatant and polybrene (e.g., 8 µg/mL) to enhance transduction efficiency.
-
Incubate for 24-48 hours.
-
-
Selection:
-
After transduction, replace the medium with fresh medium containing a selective agent (e.g., puromycin, if using lentiCRISPRv2).
-
Culture the cells for 3-7 days, replacing the selection medium every 2 days, until non-transduced control cells have all died. The remaining cells constitute the edited cell pool.
-
Protocol 3: Single-Cell Cloning
Objective: To isolate individual cells from the edited pool to establish clonal populations.[11]
Procedure (Limiting Dilution):
-
Trypsinize and count the cells from the puromycin-selected pool.
-
Serially dilute the cells in culture medium to a final concentration of approximately 0.5 cells per 100 µL.
-
Dispense 100 µL of the cell suspension into each well of several 96-well plates. According to the Poisson distribution, this concentration gives a high probability that wells with a single colony originated from a single cell.
-
Incubate the plates for 2-3 weeks, monitoring for colony formation.
-
Identify wells containing a single, healthy colony and mark them for expansion.
Protocol 4: Knockout Validation
Objective: To confirm the successful knockout of the target gene at both the genomic and functional levels.[9]
A. Genomic Validation (PCR and Sanger Sequencing)
-
Genomic DNA Extraction: Once single-cell clones have grown to confluence in a 24- or 48-well plate, sacrifice a portion of the cells and extract genomic DNA.
-
PCR Amplification: Amplify the genomic region surrounding the gRNA target site using primers that bind ~200-300 bp upstream and downstream of the cut site.
-
Sequencing: Send the purified PCR products for Sanger sequencing.
-
Analysis: Analyze the sequencing chromatograms for evidence of indels. Knockout clones will show superimposed traces (heterozygous or biallelic edits) downstream of the cut site, indicating a frameshift mutation.
B. Functional Validation (Western Blot)
-
Protein Lysate Preparation: Lyse cells from the expanded clones and the wild-type parental line to extract total protein. Determine protein concentration using a BCA or Bradford assay.[17]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (~20-30 µg) on an SDS-PAGE gel and transfer to a nitrocellulose or PVDF membrane.[17]
-
Immunoblotting:
-
Probe the membrane with a primary antibody specific for the target protein (e.g., anti-B4GALT5 or anti-UGCG).
-
Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Incubate with an appropriate HRP-conjugated secondary antibody. .
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. A successful knockout clone should show a complete absence of the target protein band compared to the wild-type control.[9]
| Table 2: Summary of Validation Results for a B4GALT5 Knockout Clone | ||
| Validation Method | Wild-Type Control | Knockout Clone #A5 |
| Sanger Sequencing | Clean, single trace | Frameshift (1 bp insertion at target site) |
| Western Blot (B4GALT5) | ~58 kDa band present | No band detected |
| Western Blot (GAPDH) | ~37 kDa band present | ~37 kDa band present |
| Mass Spectrometry (LacCer levels) | 100% (Relative abundance) | < 5% (Below detection limit) |
| Conclusion | Wild-type phenotype | Confirmed biallelic knockout |
| Note: Data is representative. Mass spectrometry provides definitive functional validation of LacCer absence. |
References
- 1. mdpi.com [mdpi.com]
- 2. Convergence: this compound-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. This compound synthases encoded by B4galt5 and 6 genes are pivotal for neuronal generation and myelin formation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound synthases encoded by B4galt5 and 6 genes are pivotal for neuronal generation and myelin formation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. UGCG Knockout Cell Lines - CD Biosynsis [biosynsis.com]
- 7. Item - CRISPR/Cas9 mediated knockout of glucosylceramide synthase. - Public Library of Science - Figshare [plos.figshare.com]
- 8. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]
- 9. Overcoming the pitfalls of validating knockout cell lines by western blot [horizondiscovery.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Generating Single Cell–Derived Knockout Clones in Mammalian Cells with CRISPR/Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | The Involvement of this compound in Central Nervous System Inflammation Related to Neurodegenerative Disease [frontiersin.org]
- 15. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 16. sfvideo.blob.core.windows.net [sfvideo.blob.core.windows.net]
- 17. protocols.io [protocols.io]
Application Notes and Protocols: Lactosylceramide as a Biomarker in Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactosylceramide (LacCer), a glycosphingolipid found in the plasma membrane of many cell types, has emerged as a critical signaling molecule involved in a multitude of cellular processes.[1][2] Aberrant LacCer metabolism and accumulation have been implicated in the pathophysiology of various diseases, including inflammatory disorders, cancer, and neurodegenerative diseases, positioning it as a promising biomarker for diagnosis, prognosis, and therapeutic monitoring.[3][4][5][6] These application notes provide a comprehensive overview of the role of LacCer as a biomarker, supported by quantitative data from disease models and detailed experimental protocols for its analysis.
Data Presentation: this compound Levels in Disease Models
The following tables summarize the quantitative data on this compound levels in various disease models compared to healthy controls.
Table 1: this compound Levels in Inflammatory Bowel Disease (IBD)
| Disease Model | Analyte | Tissue/Sample | Concentration (Mean ± SEM) | Fold Change vs. Control | p-value | Reference |
| Crohn's Disease (CD) | C16:0-LacCer | Serum | 2385.2 ± 185.3 ng/mL | ~2.4x | < 0.001 | [7] |
| Ulcerative Colitis (UC) | C16:0-LacCer | Serum | 1547.1 ± 110.2 ng/mL | ~1.5x | < 0.05 | [7] |
| Healthy Controls | C16:0-LacCer | Serum | 1009.3 ± 78.5 ng/mL | - | - | [7] |
Table 2: this compound in Colorectal Cancer (CRC)
Table 3: this compound in Multiple Sclerosis (MS)
Studies indicate that serum levels of lactosylceramides are altered in patients with multiple sclerosis compared to healthy controls.[5][6][12] However, a direct comparative table with mean concentrations and statistical significance for this compound species was not found in the reviewed literature. One study noted alterations in lactosylceramides among other ceramides (B1148491) in MS patients.[6]
Signaling Pathways and Experimental Workflows
This compound-Mediated Inflammatory Signaling Pathway
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Fluorescent (ICC) Immunocytochemistry Protocol of Cells on Coverslips: R&D Systems [rndsystems.com]
- 3. CDw17 (this compound or LacCer) Monoclonal Antibody (HO18.3G-6.F5) (MSM2-1092-P0) [thermofisher.com]
- 4. This compound synthase β-1,4-GalT-V: A novel target for the diagnosis and therapy of human colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Involvement of this compound in Central Nervous System Inflammation Related to Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Serum ceramide levels are altered in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biocompare.com [biocompare.com]
- 8. vliz.be [vliz.be]
- 9. How ceramides affect the development of colon cancer: from normal colon to carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alterations in complex lipids in tumor tissue of patients with colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of synthesis of this compound in normal and tumor proximal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays to Study Lactosylceramide Function
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for various cell-based assays designed to investigate the multifaceted functions of Lactosylceramide (LacCer). LacCer, a glycosphingolipid, is a critical component of the cell membrane and acts as a key signaling molecule in a variety of physiological and pathological processes. Understanding its role is paramount for advancing research in inflammation, cancer biology, and neurodegenerative diseases, as well as for the development of novel therapeutics.
This compound is implicated in a range of cellular activities, including cell proliferation, adhesion, migration, inflammation, and the generation of reactive oxygen species (ROS).[1][2] It functions as a precursor for the synthesis of more complex glycosphingolipids and is a crucial component of lipid rafts, where it modulates signaling pathways.[3] The following sections detail established experimental procedures to quantitatively and qualitatively assess the functional consequences of LacCer activity in a cellular context.
Data Presentation: Quantitative Analysis of this compound Function
The following tables summarize quantitative data from various studies, illustrating the significant impact of this compound on key cellular processes.
| Cellular Process | Cell Type | Treatment/Condition | Quantitative Observation | Reference |
| Cell Proliferation | Aortic Smooth Muscle Cells | This compound | ~5-fold increase in cell proliferation. | [4] |
| Human Aortic Smooth Muscle Cells | This compound | Significant, concentration- and time-dependent increase in cell proliferation. | [5] | |
| Cell Adhesion | Human Umbilical Vein Endothelial Cells (HUVECs) | This compound (5 µM) | Stimulation of ICAM-1 expression at both transcriptional and translational levels, leading to increased neutrophil adhesion. | [6] |
| Human Polymorphonuclear Leukocytes (hPMNs) | This compound (100 nmol/L) | Maximum stimulation of Mac-1 (CD11b/CD18) expression. | [7] | |
| Reactive Oxygen Species (ROS) Generation | Human Umbilical Vein Endothelial Cells (HUVECs) | This compound | ~5-fold increase in superoxide (B77818) radical generation compared to control. | [6] |
| Cardiomyocytes (H9c2 cells) | This compound (10 µM) | Significant, time- and concentration-dependent increase in ROS levels. | [8] | |
| Human Polymorphonuclear Leukocytes (hPMNs) | This compound | Dose- and time-dependent increase in superoxide generation. | [7] | |
| Gene Expression | Cardiomyocytes (H9c2 cells) | This compound (50-100 µM, 48h) | Concentration- and time-dependent increase in atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP) mRNA expression. | [9] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Shear Stress (20 dyn/cm²) | Increased ICAM-1 expression, which was abolished by the LacCer synthesis inhibitor D-PDMP. | [10] | |
| Cell Migration | Human Aortic Smooth Muscle Cells | This compound | Significant, concentration- and time-dependent induction of cell migration. | [5] |
| Mouse Neutrophils | Anti-LacCer mAb T5A7 | Induction of neutrophil migration. | [11] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways initiated by this compound and the general workflows for the experimental protocols described below.
This compound-Mediated Signaling Pathways
Caption: this compound signaling cascade.
General Experimental Workflow for Cell-Based Assays
Caption: General workflow for cell-based assays.
Experimental Protocols
Cell Proliferation Assay (BrdU Incorporation)
This assay measures DNA synthesis as an indicator of cell proliferation. Bromodeoxyuridine (BrdU), a thymidine (B127349) analog, is incorporated into newly synthesized DNA and detected with a specific antibody.[12][13][14]
Materials:
-
Cells of interest (e.g., aortic smooth muscle cells)
-
Complete culture medium
-
BrdU labeling solution (10 µM)[12]
-
Fixing/Denaturing Solution
-
Anti-BrdU antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
96-well tissue culture plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 2,500-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with desired concentrations of this compound or vehicle control for the desired duration (e.g., 24-48 hours).
-
Add BrdU labeling solution to each well and incubate for 2-24 hours at 37°C. Incubation time should be optimized based on the cell division rate.
-
Remove the labeling solution and fix the cells with Fixing/Denaturing Solution for 30 minutes at room temperature.
-
Wash the wells with wash buffer.
-
Add anti-BrdU antibody and incubate for 1 hour at room temperature.
-
Wash the wells and add HRP-conjugated secondary antibody, incubating for 1 hour.
-
Wash the wells and add TMB substrate.
-
Stop the reaction with Stop Solution and measure the absorbance at 450 nm using a microplate reader.[15]
Neutrophil-Endothelial Cell Adhesion Assay
This assay quantifies the adhesion of neutrophils to a monolayer of endothelial cells, a critical step in the inflammatory response.[16][17]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Human Polymorphonuclear Leukocytes (Neutrophils)
-
Endothelial cell growth medium
-
Neutrophil isolation medium (e.g., Ficoll-Paque)
-
Calcein-AM fluorescent dye
-
This compound
-
TNF-α (as a positive control for endothelial activation)
-
48-well tissue culture plates
-
Fluorescence microplate reader and fluorescence microscope
Protocol:
-
Seed HUVECs in a 48-well plate and grow to confluence.
-
Treat HUVEC monolayers with this compound, TNF-α, or vehicle control for 4-6 hours to induce adhesion molecule expression.
-
Isolate neutrophils from fresh human blood.
-
Label neutrophils with Calcein-AM by incubating for 30 minutes at 37°C.
-
Wash the labeled neutrophils to remove excess dye and resuspend in assay buffer.
-
Wash the HUVEC monolayers to remove treatment media.
-
Add the Calcein-AM labeled neutrophils to the HUVEC monolayers and incubate for 20-30 minutes at 37°C.[16]
-
Gently wash the wells to remove non-adherent neutrophils.
-
Measure the fluorescence of the remaining adherent neutrophils using a fluorescence microplate reader.
-
The results can be visualized using a fluorescence microscope.
Reactive Oxygen Species (ROS) Detection Assay (Lucigenin-Based Chemiluminescence)
This assay measures the production of superoxide radicals, a key component of ROS, using the chemiluminescent probe lucigenin (B191737).[18][19][20][21][22]
Materials:
-
Cells of interest (e.g., neutrophils, HUVECs)
-
Assay buffer (e.g., PBS with glucose, Mg²⁺, and Ca²⁺)[19]
-
Lucigenin solution
-
This compound
-
Phorbol myristate acetate (B1210297) (PMA) as a positive control
-
White, opaque 96-well plates
-
Luminometer
Protocol:
-
Harvest and resuspend cells in the assay buffer.
-
Add the cell suspension to the wells of a white 96-well plate.
-
Add this compound or vehicle control to the respective wells.
-
Add lucigenin solution to all wells.
-
Incubate the plate at 37°C for a short period (e.g., 5-10 minutes).
-
Measure the baseline chemiluminescence using a luminometer.
-
If applicable, inject a stimulant like PMA to induce a respiratory burst.
-
Monitor the chemiluminescence over time (e.g., for 30-60 minutes) in the luminometer. The light output is proportional to the amount of superoxide produced.[19]
Western Blot Analysis of MAPK/ERK Phosphorylation
This protocol is used to detect the activation of the MAPK/ERK signaling pathway by analyzing the phosphorylation status of ERK1/2.[23][24][25][26]
Materials:
-
Cells of interest
-
This compound
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Chemiluminescence imaging system
Protocol:
-
Culture and treat cells with this compound for various time points.
-
Wash cells with ice-cold PBS and lyse with supplemented RIPA buffer.
-
Clarify the lysate by centrifugation and determine the protein concentration of the supernatant.
-
Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with anti-phospho-ERK1/2 primary antibody overnight at 4°C.[25]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using ECL substrate and an imaging system.
-
Strip the membrane and re-probe with anti-total-ERK1/2 antibody for normalization.[26]
Neutrophil Chemotaxis Assay (Boyden Chamber/Transwell)
This assay assesses the directed migration of neutrophils towards a chemoattractant.[27][28][29][30][31]
Materials:
-
Human neutrophils
-
Chemotaxis medium (e.g., RPMI with 0.5% BSA)
-
This compound (as a potential chemoattractant or modulator)
-
Known chemoattractant (e.g., IL-8) as a positive control
-
Boyden chamber or Transwell® inserts with 3-5 µm pores
-
24- or 96-well plates
-
Cell viability dye (e.g., Calcein-AM or CellTiter-Glo®)
-
Plate reader
Protocol:
-
Isolate human neutrophils from fresh blood.
-
Add the chemoattractant (e.g., IL-8) or this compound to the lower chamber of the Boyden chamber/Transwell plate.
-
Add the neutrophil suspension to the upper chamber (the insert).
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 60-90 minutes to allow for migration.[27]
-
After incubation, remove the insert.
-
Quantify the number of neutrophils that have migrated to the lower chamber. This can be done by lysing the cells and measuring ATP content with a luminescent assay (e.g., CellTiter-Glo®) or by pre-labeling the cells with a fluorescent dye and measuring fluorescence.[30]
Phagocytosis Assay
This assay measures the ability of phagocytic cells, such as neutrophils, to engulf foreign particles.[32][33][34][35][36]
Materials:
-
Human neutrophils
-
Phagocytosis particles (e.g., opsonized zymosan, fluorescently labeled bacteria)
-
Assay buffer (e.g., RPMI-HSA)
-
This compound or anti-LacCer antibodies
-
Quenching solution (e.g., Trypan Blue to quench extracellular fluorescence)
-
Flow cytometer or fluorescence microscope
Protocol:
-
Isolate human neutrophils.
-
Pre-incubate neutrophils with this compound, anti-LacCer antibodies, or vehicle control.
-
Add fluorescently labeled phagocytic particles to the neutrophils at a specific multiplicity of infection (e.g., 10:1).[35]
-
Incubate at 37°C for 15-60 minutes to allow for phagocytosis.[33][35]
-
Stop the phagocytosis by placing the samples on ice or adding a fixative.
-
Add a quenching agent to extinguish the fluorescence of non-ingested particles.
-
Analyze the fluorescence of the neutrophils using a flow cytometer to quantify the percentage of phagocytic cells and the number of particles per cell. Alternatively, visualize and quantify using fluorescence microscopy.[32]
References
- 1. Convergence: this compound-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound stimulates aortic smooth muscle cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound promotes cell migration and proliferation through activation of ERK1/2 in human aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound mediates tumor necrosis factor-alpha-induced intercellular adhesion molecule-1 (ICAM-1) expression and the adhesion of neutrophil in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. academic.oup.com [academic.oup.com]
- 9. This compound promotes hypertrophy through ROS generation and activation of ERK1/2 in cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound mediates shear-induced endothelial superoxide production and intercellular adhesion molecule-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Properties and functions of this compound from mouse neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining) [bio-protocol.org]
- 15. cohesionbio.com [cohesionbio.com]
- 16. Quantitative In vitro Assay to Measure Neutrophil Adhesion to Activated Primary Human Microvascular Endothelial Cells under Static Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantitative in vitro assay to measure neutrophil adhesion to activated primary human microvascular endothelial cells under static conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. A highly sensitive chemiluminescence assay for superoxide detection and chronic granulomatous disease diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bmglabtech.com [bmglabtech.com]
- 21. caymanchem.com [caymanchem.com]
- 22. researchgate.net [researchgate.net]
- 23. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. bio-protocol.org [bio-protocol.org]
- 27. benchchem.com [benchchem.com]
- 28. benchchem.com [benchchem.com]
- 29. researchgate.net [researchgate.net]
- 30. criver.com [criver.com]
- 31. Neutrophil Chemotaxis in One Droplet of Blood Using Microfluidic Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Visualization and Quantification of Phagocytosis by Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Phagocytosis: A Practical Approach for Evaluating Neutrophil Function in Health and Disease [scirp.org]
- 34. geiselmed.dartmouth.edu [geiselmed.dartmouth.edu]
- 35. Frontiers | Use of Flow Cytometry to Evaluate Phagocytosis of Staphylococcus aureus by Human Neutrophils [frontiersin.org]
- 36. creative-bioarray.com [creative-bioarray.com]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Separation and Analysis of Lactosylceramide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lactosylceramide (LacCer), a glycosphingolipid also known as CD17, is a critical intermediate in the biosynthesis of a vast array of more complex glycosphingolipids, including gangliosides and sulfatides.[1][2][3] It is synthesized from glucosylceramide (GlcCer) by the enzyme this compound synthase.[1][2][3][4] Beyond its structural role, LacCer is an important signaling molecule localized in lipid rafts, where it participates in pathways regulating inflammation, oxidative stress, and cell proliferation.[1][4][5] Dysregulation of LacCer metabolism is implicated in various pathologies, including atherosclerosis and neurodegenerative diseases.[1][4]
Given its low abundance and structural similarity to other lipids, robust and sensitive analytical methods are required for the accurate quantification of LacCer in complex biological matrices. High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (MS), provides the necessary specificity and sensitivity for this purpose. This application note details various HPLC-based protocols for the effective separation and analysis of this compound.
This compound Signaling Pathway
This compound acts as a key signaling hub. Various external stimuli can activate LacCer synthase, leading to the production of LacCer.[1][3] This newly synthesized LacCer can then trigger downstream signaling cascades. A primary mechanism involves the activation of NADPH oxidase, which generates reactive oxygen species (ROS), creating an environment of oxidative stress.[2][3] Additionally, LacCer can activate cytosolic phospholipase A2 (cPLA2), which leads to the production of arachidonic acid, a precursor for inflammatory mediators like prostaglandins.[2] This signaling nexus underscores the importance of LacCer in linking external stimuli to cellular responses like inflammation and oxidative stress.[1][2]
Experimental Workflow
The general workflow for LacCer analysis involves lipid extraction from the biological sample, followed by chromatographic separation via HPLC, and finally, detection and quantification. For methods not employing mass spectrometry, a derivatization step may be required to enable detection by UV or fluorescence.
Experimental Protocols
Protocol 1: Lipid Extraction from Cultured Cells
This protocol is adapted from standard lipid extraction procedures.[6]
-
Cell Harvesting: Aspirate culture medium and wash cells with ice-cold phosphate-buffered saline (PBS). Collect cells by scraping or trypsinization. For a typical 10 cm dish, 1-10 million cells are sufficient.[7]
-
Pelleting: Centrifuge the cell suspension to obtain a cell pellet. Discard the supernatant.
-
Solvent Addition: Resuspend the cell pellet in 200 µL of PBS. Add 1 mL of a chloroform:methanol (2:1, v/v) solution.
-
Extraction: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and cell lysis.
-
Phase Separation: Add 200 µL of water to induce phase separation. Vortex for another minute.
-
Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C. This will result in two distinct phases: an upper aqueous (methanol/water) phase and a lower organic (chloroform) phase, with a protein disk at the interface.
-
Collection: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette, avoiding the protein interface.
-
Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen or using a speed vacuum concentrator.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for HPLC analysis (e.g., methanol/chloroform 1:1).
Protocol 2: HPLC Methodologies
Three primary modes of HPLC are suitable for this compound separation: Normal-Phase (NP), Reversed-Phase (RP), and Hydrophilic Interaction Liquid Chromatography (HILIC). The choice depends on the specific analytical goals (e.g., isomer separation, molecular species profiling) and available detection systems.
NP-HPLC is particularly effective for separating glycosphingolipid isomers, such as this compound and its isomer galabiosylceramide.[8][9] This method often requires derivatization for sensitive detection if not coupled to a mass spectrometer.[10]
-
Column: Silica-based normal-phase column (e.g., Intersil SIL 150A-5, 4.6 × 250 mm).[11]
-
Mobile Phase: An isocratic mobile phase of n-hexane:isopropanol:water (e.g., 73:26.5:0.5, v/v/v).[11][12]
-
Flow Rate: 1.0 - 2.0 mL/min.[11]
-
Detection (Fluorescence): Requires a pre-column derivatization step. A common method involves enzymatic deacylation of LacCer to lyso-LacCer, followed by labeling with o-phthaldialdehyde (OPA).[12][13]
-
Detection (MS): Can be directly coupled to an ESI-MS system for sensitive and specific detection without derivatization.
RP-HPLC separates lipids based on their hydrophobicity, making it ideal for resolving different molecular species of LacCer that vary in their fatty acid chain length and saturation.[14]
-
Column: C8 or C18 reversed-phase column (e.g., Acquity UPLC BEH C8, 2.1 x 100 mm, 1.7 µm).[14][15]
-
Mobile Phase A: Water with 0.2% formic acid and 2 mM ammonium (B1175870) formate.[15]
-
Mobile Phase B: Acetonitrile with 0.2% formic acid and 1 mM ammonium formate.[15]
-
Gradient: A linear gradient from 80% B to a higher concentration of B over the run time is typical for eluting a range of lipid species.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Detection: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is the preferred method for profiling different LacCer species.[14][15]
HILIC is a powerful technique for separating polar compounds and is well-suited for class separation of lipids.[16][17][18] It separates glycosphingolipids based on the polarity of their sugar headgroups.
-
Column: HILIC stationary phase (e.g., amide, diol).
-
Mobile Phase A: 5 mM ammonium acetate (B1210297) in water.[19]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[19]
-
Gradient: Start with a high percentage of organic solvent (e.g., 95% B) and gradually increase the aqueous component (A) to elute the polar analytes. A typical gradient might run from 5% to 21% A over 20 minutes.[19]
-
Flow Rate: 0.5 - 0.8 mL/min.[19]
-
Detection: ESI-MS/MS is ideal for identification and quantification.
Data Presentation
The following tables summarize typical parameters and performance characteristics for the different HPLC methods.
Table 1: HPLC Method Parameters for this compound Analysis
| Parameter | Normal-Phase (NP-HPLC) | Reversed-Phase (RP-HPLC) | Hydrophilic Interaction (HILIC) |
| Principle | Separation by polarity (polar headgroup) | Separation by hydrophobicity (acyl chain) | Separation by polarity/partitioning |
| Column Type | Silica, Amino | C8, C18 | Amide, Diol, Zwitterionic |
| Typical Mobile Phase | Hexane/Isopropanol/Water[11] | Acetonitrile/Water with additives[15] | Acetonitrile/Aqueous buffer[19] |
| Primary Application | Isomer separation (e.g., LacCer vs Ga2)[8] | Molecular species profiling[14] | Lipid class separation[16] |
| Detector | Fluorescence (w/ derivatization), MS | MS, CAD, Fluorescence (w/ derivatization) | MS, ELSD |
Table 2: Comparative Performance Data for this compound Quantification
| Method | Analyte Form | Retention Time | Limit of Quantification (LOQ) | Reference |
| HILIC-MS | Endogenous LacCer | ~0.8 - 1.1 min (class) | 1.6 µg/mL | [16][19] |
| RP-HPLC-Fluorescence | Derivatized Lyso-GlcCer | Not specified for LacCer | 2 pmol (for GlcCer) | [13] |
| NP-HPLC-Fluorescence | OPA-derivatized GlcSph | 6.8 min (GlcSph) | 5 pmol (for GlcCer) | [11] |
Note: Retention times are highly dependent on the specific column, gradient, and system used. Data for GlcCer derivatives are included as a proxy for LacCer analysis under similar derivatization-based methods.
Conclusion
High-Performance Liquid Chromatography is an indispensable tool for the separation and quantification of this compound from complex biological samples. Reversed-phase HPLC coupled with mass spectrometry is highly effective for detailed molecular species analysis. Normal-phase HPLC excels at resolving critical isomers, while HILIC provides robust separation of lipid classes. The protocols and data presented in this application note offer a comprehensive guide for researchers to develop and implement reliable methods for studying the role of this compound in health and disease.
References
- 1. mdpi.com [mdpi.com]
- 2. Convergence: this compound-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. Frontiers | The Involvement of this compound in Central Nervous System Inflammation Related to Neurodegenerative Disease [frontiersin.org]
- 5. This compound-enriched glycosphingolipid signaling domain mediates superoxide generation from human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. lipidmaps.org [lipidmaps.org]
- 8. Separation and Analysis of this compound, Galabiosylceramide, and Globotriaosylceramide by LC-MS/MS in Urine of Fabry Disease Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Isolation and mass spectrometry characterization of molecular species of lactosylceramides using liquid chromatography-electrospray ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. lcms.cz [lcms.cz]
- 17. agilent.com [agilent.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. mdpi.com [mdpi.com]
Application Note: Analysis of Lactosylceramide in Tissue Homogenates by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lactosylceramide (LacCer) is a pivotal glycosphingolipid, serving as a central intermediate in the biosynthesis of a vast array of more complex glycosphingolipids, including gangliosides and globosides.[1][2][3] It is synthesized from glucosylceramide by the action of β-1,4 galactosyltransferases (B4GALT5 and B4GALT6).[4][5] Beyond its structural role, LacCer is an important bioactive molecule localized in plasma membrane microdomains, or lipid rafts, where it functions as a signaling molecule.[1] It is implicated in various critical cellular processes, including inflammation, oxidative stress, cell proliferation, and apoptosis.[2][5]
Given its involvement in numerous pathological conditions such as neurodegenerative diseases, inflammatory bowel disease, and cardiovascular disease, the accurate quantification of LacCer in tissue samples is crucial for both basic research and clinical drug development.[2][5] This application note provides a detailed protocol for the sample preparation of tissue homogenates for the subsequent analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle
The method involves the mechanical disruption of tissue, followed by a robust liquid-liquid extraction procedure to isolate lipids, including LacCer, from other cellular components. The resulting lipid extract is then analyzed by a highly sensitive and specific LC-MS/MS method, which allows for the precise identification and quantification of various LacCer molecular species.[6] An optional solid-phase extraction (SPE) step can be included for further purification to minimize matrix effects and improve analytical accuracy.[7]
Signaling and Biosynthetic Context of this compound
This compound is synthesized from Ceramide in a two-step process within the endoplasmic reticulum and Golgi apparatus. It then serves as a precursor for complex glycosphingolipids or participates directly in signaling pathways that can lead to inflammation and oxidative stress.[2][5]
Caption: this compound (LacCer) biosynthesis and signaling pathway.
Experimental Protocols
This section details the necessary steps from tissue collection to final analysis.
-
Equipment:
-
Solvents and Chemicals:
-
Chloroform (B151607) (CHCl₃), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Water, LC-MS grade
-
Cell Lysis Buffer[9]
-
Phosphate-Buffered Saline (PBS), 1X
-
This compound internal standard (e.g., deuterated LacCer)
-
Aminopropyl SPE cartridges (optional)[7]
-
-
Immediately after collection, snap-freeze tissue samples in liquid nitrogen and store them at -80°C until use.
-
On the day of extraction, weigh approximately 20-50 mg of frozen tissue in a pre-chilled 2 mL microcentrifuge tube.[10]
-
Add 500 µL of ice-cold Cell Lysis Buffer per 100 mg of tissue.[9]
-
Add one 5-mm stainless steel bead to each tube.[9]
-
Homogenize the tissue using a bead-based homogenizer. Homogenization time and frequency may need optimization depending on the tissue type (e.g., 25 Hz for 0.5-3 minutes).[9]
-
Centrifuge the homogenate at 16,000 × g for 10 minutes at 4°C to pellet cell debris.[9]
-
Carefully transfer the supernatant (tissue homogenate) to a new, clean tube.
-
(Optional but recommended) Reserve a small aliquot of the homogenate for total protein quantification (e.g., using a BCA or DC protein assay) for data normalization.
This procedure is adapted from established lipid extraction methodologies.[11][12]
-
Transfer a known volume of tissue homogenate (e.g., 100 µL) to a glass test tube.
-
Add the internal standard (e.g., deuterated LacCer) at a known concentration.
-
Add 2 mL of a chloroform:methanol (1:2, v/v) mixture.[12]
-
Vortex the mixture vigorously for 5 minutes.
-
Centrifuge at 2,000 × g for 20 minutes to separate the liquid phase from the precipitated protein pellet.[12]
-
Carefully transfer the supernatant to a new glass tube.
-
To maximize recovery, re-extract the pellet by adding 1 mL of chloroform:methanol (1:2, v/v), vortexing, and centrifuging as before.[12]
-
Combine the second supernatant with the first one.
-
To induce phase separation, add chloroform and water to the combined supernatant to achieve a final chloroform:methanol:water ratio of 8:4:3 (v/v/v).
-
Vortex thoroughly and centrifuge at 1,500 × g for 10 minutes. Two distinct phases will form.
-
Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.
-
Dry the collected organic phase under a gentle stream of nitrogen or using a SpeedVac.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol or mobile phase).
The reconstituted lipid extract is injected into the LC-MS/MS system.
-
Chromatographic Separation: Use a suitable reverse-phase column (e.g., C8 or C18) to separate different LacCer species based on their fatty acyl chain length and saturation.[6]
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).
-
Detection: Use Multiple Reaction Monitoring (MRM) for quantification. This involves monitoring the specific precursor-to-product ion transition for each LacCer species and the internal standard.[8]
Experimental Workflow
The overall process from sample collection to data interpretation follows a structured sequence to ensure reproducibility and accuracy.
References
- 1. lipotype.com [lipotype.com]
- 2. Frontiers | The Involvement of this compound in Central Nervous System Inflammation Related to Neurodegenerative Disease [frontiersin.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Convenient and Sensitive Measurement of this compound Synthase Activity Using Deuterated Glucosylceramide and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Isolation and mass spectrometry characterization of molecular species of lactosylceramides using liquid chromatography-electrospray ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A procedure for fractionation of sphingolipid classes by solid-phase extraction on aminopropyl cartridges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glucosylceramide and glucosylsphingosine analysis [protocols.io]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Glycolipid Analysis - Creative Proteomics [creative-proteomics.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for Mass Spectrometry-Based Profiling of Lactosylceramide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactosylceramide (LacCer), a glycosphingolipid composed of a ceramide backbone and a lactose (B1674315) head group, is a critical intermediate in the biosynthesis of a vast array of more complex glycosphingolipids, including gangliosides and globosides.[1] Found within lipid rafts on the plasma membranes of eukaryotic cells, LacCer is not merely a structural component but also a bioactive lipid second messenger.[2] It plays a pivotal role in various cellular processes such as cell adhesion, proliferation, migration, and inflammation.[2]
The involvement of LacCer in pathophysiology is increasingly recognized. Dysregulation of LacCer metabolism and elevated levels have been implicated in several diseases, including inflammatory bowel disease, neurodegenerative disorders, and cardiovascular conditions.[3][4] This has positioned LacCer as a potential biomarker and therapeutic target.
Mass spectrometry (MS) coupled with liquid chromatography (LC) has become the cornerstone for the sensitive and specific profiling of LacCer.[5] This powerful analytical platform allows for the precise quantification and structural characterization of various LacCer molecular species, which differ in their fatty acid chain length, hydroxylation, and degree of unsaturation. These detailed Application Notes provide robust protocols for the comprehensive analysis of LacCer from biological matrices.
Experimental and Analytical Workflow
The comprehensive analysis of this compound involves a multi-step workflow, beginning with sample collection and culminating in data analysis. Each step is critical for achieving accurate and reproducible results. The general workflow encompasses sample preparation, lipid extraction, chromatographic separation, mass spectrometric detection, and data processing.
Detailed Experimental Protocols
Protocol 1: Lipid Extraction from Plasma/Serum (Bligh & Dyer Method)
This protocol is suitable for extracting total lipids, including this compound, from plasma or serum samples.[6]
Materials:
-
Chloroform (CHCl3), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Deionized Water (H₂O)
-
0.9% NaCl solution (optional, for washing)
-
Internal Standard (IS): e.g., C12:0 this compound (d18:1/12:0)
-
Glass centrifuge tubes with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Pipettes
-
Nitrogen gas evaporator or vacuum concentrator
Procedure:
-
Sample Preparation: Thaw plasma/serum samples on ice. For a 100 µL sample, transfer it to a clean glass tube.
-
Internal Standard Spiking: Add an appropriate amount of internal standard to the sample to allow for absolute quantification and to correct for sample loss during preparation.
-
Monophasic Mixture Formation: Add 375 µL of a 1:2 (v/v) CHCl₃:MeOH mixture to the 100 µL sample. The total volume is now 475 µL, and the ratio of CHCl₃:MeOH:H₂O is approximately 1:2:0.8 (v/v/v), forming a single phase.
-
Vortexing: Vortex the tube vigorously for 10-15 minutes at room temperature to ensure thorough mixing and lipid extraction.[6]
-
Biphasic Mixture Formation:
-
Add 125 µL of CHCl₃ to the tube. Vortex for 1 minute.
-
Add 125 µL of deionized H₂O. Vortex for another minute. The final solvent ratio will be approximately 2:2:1.8 of CHCl₃:MeOH:H₂O, which will separate into two phases.
-
-
Phase Separation: Centrifuge the tube at 1,000 x g for 10 minutes at room temperature. This will result in a lower organic phase (containing lipids), an upper aqueous phase, and a protein disk at the interface.[6]
-
Lipid Collection: Carefully aspirate the upper aqueous phase. Using a glass Pasteur pipette, collect the lower organic (chloroform) phase, bypassing the protein disk, and transfer it to a new clean glass tube.
-
Drying and Reconstitution: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen or using a vacuum concentrator. Reconstitute the dried lipid extract in a suitable volume (e.g., 100-200 µL) of the initial LC mobile phase (e.g., Acetonitrile/Water or Methanol) for analysis.
Protocol 2: Lipid Extraction from Cultured Cells (Folch Method)
This protocol is a widely used method for extracting lipids from cell pellets.[3][7]
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Chloroform (CHCl₃), HPLC grade
-
Methanol (MeOH), HPLC grade
-
0.9% NaCl solution
-
Cell scraper
-
Conical glass centrifuge tubes
-
Other materials as listed in Protocol 1
Procedure:
-
Cell Harvesting: Aspirate the culture medium. Wash the cells in the culture dish twice with ice-cold PBS.
-
Cell Lysis and Extraction: Add 1 mL of ice-cold PBS to the dish and scrape the cells. Transfer the cell suspension to a glass centrifuge tube. For a 1 g cell pellet, add 20 mL of a 2:1 (v/v) CHCl₃:MeOH mixture.[7]
-
Homogenization/Agitation: Vortex the mixture vigorously. Agitate the sample for 15-20 minutes using an orbital shaker at room temperature.[7]
-
Filtration/Centrifugation: Centrifuge the homogenate at 2,000 rpm for 10 minutes to pellet the cell debris and recover the liquid phase.[3]
-
Washing: Transfer the supernatant to a new tube. Add 0.2 volumes of 0.9% NaCl solution (e.g., 4 mL for 20 mL of extract).[7]
-
Phase Separation: Vortex the mixture for a few seconds and centrifuge at a low speed (e.g., 1,000 x g) for 10 minutes to facilitate phase separation.
-
Lipid Collection: Aspirate and discard the upper aqueous phase. Collect the lower organic phase containing the lipids.
-
Drying and Reconstitution: Evaporate the solvent and reconstitute the lipid extract as described in Protocol 1, step 8.
LC-MS/MS Analysis Protocols
The choice between Hydrophilic Interaction Liquid Chromatography (HILIC) and Reverse Phase (RP) chromatography depends on the analytical goal. HILIC is excellent for separating lipids based on the polarity of their headgroups, enabling the separation of LacCer from its isomers.[8] RP chromatography separates lipids based on their hydrophobicity, primarily driven by the length and saturation of their fatty acyl chains.[9]
Protocol 3: HILIC-LC-MS/MS for Isomer Separation
This method is designed to separate LacCer from its structural isomers, such as galabiosylceramide (Ga2), which is crucial in clinical research, for instance, in the study of Fabry disease.[10][11]
-
LC System: UPLC/HPLC system
-
Column: A silica-based HILIC column (e.g., Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: Acetonitrile/Methanol/Acetic Acid (97:2:1, v/v/v) with 5 mM ammonium (B1175870) acetate
-
Mobile Phase B: Water with 5 mM ammonium acetate
-
Flow Rate: 0.5 mL/min
-
Gradient: Isocratic elution is often effective for isomer separation. A typical condition could be 95% A for the entire run.[12]
-
Injection Volume: 2-10 µL
-
Column Temperature: 40 °C
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS Method: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for different LacCer species. The most common transition involves the neutral loss of the lactose headgroup.
Table 1: Example MRM Transitions for this compound Species (d18:1 sphingoid base)
| This compound Species | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| LacCer (d18:1/16:0) | 888.7 | 264.2 | 50-60 |
| LacCer (d18:1/18:0) | 916.7 | 264.2 | 50-60 |
| LacCer (d18:1/22:0) | 972.8 | 264.2 | 50-60 |
| LacCer (d18:1/24:0) | 1000.9 | 264.2 | 50-60 |
| LacCer (d18:1/24:1) | 998.9 | 264.2 | 50-60 |
Note: The product ion m/z 264.2 corresponds to the sphingoid backbone fragment. Collision energies may need optimization based on the specific instrument.
Protocol 4: Reverse Phase LC-MS/MS for Acyl Chain Profiling
This method separates different LacCer species based on the length and saturation of their fatty acid chains.[9]
-
LC System: UPLC/HPLC system
-
Column: A C8 or C18 reverse-phase column (e.g., CapcellPak C8, 2.0 x 150 mm, 5 µm)[9]
-
Mobile Phase A: 1 mM Ammonium formate (B1220265) in Methanol[9]
-
Mobile Phase B: 1 mM Ammonium formate in Water
-
Flow Rate: 200 µL/min
-
Gradient:
-
Start at 80% A
-
Linear gradient to 100% A over 20 minutes
-
Hold at 100% A for 10 minutes
-
Return to 80% A and re-equilibrate for 10 minutes
-
-
Injection Volume: 5-10 µL
-
Column Temperature: 40-50 °C
-
MS System and Method: As described in Protocol 3.
Quantitative Data Summary
Accurate quantification of LacCer is essential for its validation as a biomarker. The following tables summarize reported concentrations of specific LacCer species in human serum from a study on pediatric inflammatory bowel disease.
Table 2: Serum Concentrations of C16:0-Lactosylceramide in Pediatric Patients [13][9]
| Group | N | C16:0-LacCer (ng/mL) |
|---|---|---|
| Healthy Controls (Ctr) | 24 | 1079.17 ± 189.60 |
| Crohn's Disease (CD) | 34 | 2256.32 ± 415.69 |
| Ulcerative Colitis (UC) | 39 | 1572.64 ± 245.93 |
Data presented as mean ± standard deviation. Differences were statistically significant between all groups.[13][9]
Table 3: Serum Concentrations of Other Sphingolipids in Pediatric IBD [13][9]
| Analyte | Healthy Controls (ng/mL) | Crohn's Disease (ng/mL) | Ulcerative Colitis (ng/mL) |
|---|---|---|---|
| C18:1-Ceramide | 100.22 ± 18.04 | 129.07 ± 34.00 | 129.53 ± 31.06 |
| C20:0-Ceramide | 114.39 ± 25.14 | 170.81 ± 45.42 | 163.63 ± 45.19 |
| C24:0-Ceramide | 1341.25 ± 255.45 | 1488.62 ± 372.29 | 1679.59 ± 378.13 |
Data presented as mean ± standard deviation.[13][9]
These studies highlight that serum LacCer (specifically C16:0) is significantly elevated in children with Crohn's disease and ulcerative colitis compared to healthy controls, suggesting its potential as a diagnostic biomarker for IBD.
This compound Signaling Pathways
This compound functions as a signaling hub, primarily initiating pro-inflammatory and oxidative stress responses. External stimuli such as tumor necrosis factor-α (TNF-α) or oxidized LDL can activate LacCer synthase, leading to an accumulation of LacCer in the cell membrane. This newly synthesized LacCer then triggers downstream signaling cascades.
Two major pathways are activated by LacCer:
-
NADPH Oxidase Activation: LacCer activates NADPH oxidase, a multi-subunit enzyme complex, leading to the production of reactive oxygen species (ROS) or superoxides. This creates an environment of high oxidative stress, which can trigger further signaling events leading to inflammation and cell proliferation.[9]
-
cPLA2 Activation: LacCer can also activate cytosolic phospholipase A2 (cPLA2). Activated cPLA2 cleaves arachidonic acid from membrane phospholipids. The released arachidonic acid is then metabolized into various eicosanoids, such as prostaglandins (B1171923) and leukotrienes, which are potent mediators of inflammation.[5][7]
These pathways collectively contribute to diverse cellular phenotypes, including the expression of adhesion molecules (e.g., ICAM-1), cell migration, and apoptosis, which are hallmarks of various inflammatory and cardiovascular diseases.[13][6]
References
- 1. researchgate.net [researchgate.net]
- 2. ashpublications.org [ashpublications.org]
- 3. The Involvement of this compound in Central Nervous System Inflammation Related to Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plasma lipidomic signatures of dementia with Lewy bodies revealed by machine learning, and compared to alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Plasma sphingolipid abnormalities in neurodegenerative diseases | PLOS One [journals.plos.org]
- 7. ahajournals.org [ahajournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Plasma ceramides containing saturated fatty acids are associated with risk of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Intracellular localization of this compound, the major human neutrophil glycosphingolipid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sphingolipid Analysis Indicate this compound as a Potential Biomarker of Inflammatory Bowel Disease in Children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sphingolipid Analysis Indicate this compound as a Potential Biomarker of Inflammatory Bowel Disease in Children - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Lactosylceramide (LacCer) ELISA Sensitivity
Welcome to the technical support center for the Lactosylceramide (LacCer) ELISA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help you improve the sensitivity and reliability of your LacCer ELISA experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle of a competitive ELISA for this compound?
A competitive ELISA is an immunoassay format used to quantify small molecules like this compound (LacCer). In this assay, LacCer in the sample competes with a labeled (e.g., HRP-conjugated) LacCer for a limited number of binding sites on a specific anti-LacCer antibody that is coated on the microplate wells. After an incubation period, the unbound reagents are washed away. A substrate is then added, which reacts with the enzyme on the labeled LacCer to produce a colored product. The intensity of the color is inversely proportional to the concentration of LacCer in the sample. High sample LacCer concentration leads to less binding of the labeled LacCer and thus a weaker signal, while low sample LacCer concentration results in more labeled LacCer binding and a stronger signal.[1]
Q2: What are the common causes of low sensitivity in a this compound ELISA?
Low sensitivity in a LacCer ELISA can stem from several factors:
-
Suboptimal Antibody Concentration: The concentration of the anti-LacCer antibody is critical. Too little antibody will result in a weak overall signal, while too much can lead to high background and a reduced dynamic range.
-
Ineffective Blocking: Due to the hydrophobic nature of LacCer, non-specific binding to the microplate surface can be a significant issue, leading to high background noise and obscuring the specific signal.
-
Matrix Effects: Components in complex biological samples (e.g., serum, plasma) can interfere with the antibody-antigen binding, leading to inaccurate results.
-
Inadequate Washing: Insufficient washing can leave behind unbound labeled LacCer, contributing to high background.
-
Low Affinity of the Primary Antibody: The intrinsic binding strength of the antibody to LacCer will ultimately determine the assay's detection limit.
Q3: How can I improve the signal-to-noise ratio in my LacCer ELISA?
Improving the signal-to-noise ratio is key to enhancing sensitivity. This can be achieved by:
-
Optimizing Antibody Concentrations: Perform a checkerboard titration to determine the optimal concentrations of both the coating antibody and the labeled LacCer conjugate.[2][3][4]
-
Selecting an Effective Blocking Buffer: Experiment with different blocking agents to find one that effectively minimizes non-specific binding without interfering with the specific antibody-LacCer interaction.[5][6][7][8]
-
Enhancing Washing Steps: Increase the number of wash cycles and the soaking time between washes to more thoroughly remove unbound reagents.[9]
-
Using a More Sensitive Substrate: Switching to a substrate that produces a stronger signal upon enzymatic reaction can amplify the detection of low LacCer concentrations.[10][11]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound ELISA experiments and provides actionable solutions.
Problem 1: High Background
High background noise can significantly reduce the sensitivity of your assay.
| Possible Cause | Recommended Solution |
| Ineffective Blocking | The choice of blocking buffer is crucial for lipid-based ELISAs. Experiment with different blocking agents. While BSA and non-fat dry milk are common, for glycolipid assays, consider protein-free blockers or blockers containing a mild non-ionic detergent like Tween-20.[8][12] Increase the blocking incubation time and consider using a plate shaker for more uniform blocking.[9] |
| Suboptimal Antibody Concentration | The concentration of the HRP-conjugated LacCer or the secondary antibody may be too high. Perform a titration to find the optimal concentration that provides a good signal without excessive background.[3][13] |
| Insufficient Washing | Increase the number of wash steps (e.g., from 3 to 5) and the volume of wash buffer. Adding a short soaking step (30-60 seconds) between washes can also be beneficial.[9] Ensure complete removal of wash buffer after each step by inverting and tapping the plate on absorbent paper. |
| Cross-Reactivity | The detection antibody may be cross-reacting with components in the blocking buffer or the sample matrix. If using a protein-based blocker, consider switching to a non-mammalian protein source (e.g., fish gelatin) or a protein-free blocking buffer.[5][14] |
| Contaminated Reagents | Ensure all buffers and reagents are freshly prepared and free of contaminants. Use sterile, disposable reservoirs for each reagent.[13] |
Problem 2: Weak or No Signal
A weak or absent signal prevents the accurate quantification of LacCer.
| Possible Cause | Recommended Solution |
| Low Antibody Concentration | The concentration of the anti-LacCer coating antibody may be too low. Perform a titration to determine the optimal coating concentration.[2][4] |
| Inactive Reagents | Verify the expiration dates of all kit components. Ensure that the HRP conjugate and substrate have been stored correctly and are active. Prepare fresh substrate solution for each experiment.[13] |
| Incorrect Incubation Times or Temperatures | Adhere strictly to the incubation times and temperatures specified in the protocol. Longer incubation times (e.g., overnight at 4°C for the primary antibody) may increase signal but can also increase background.[9] |
| Presence of Inhibitors | Some buffers may contain substances that inhibit the HRP enzyme, such as sodium azide. Ensure all buffers are free of such inhibitors.[13] |
| Low Analyte Concentration | The concentration of LacCer in your samples may be below the detection limit of the assay. Consider concentrating your samples or using a more sensitive detection method if available.[10] |
Problem 3: Poor Reproducibility (High Coefficient of Variation - CV)
Inconsistent results between replicates make the data unreliable.
| Possible Cause | Recommended Solution |
| Pipetting Errors | Ensure pipettes are properly calibrated. Use fresh pipette tips for each standard, sample, and reagent. When pipetting, touch the tip to the side of the well to avoid splashing.[9] |
| Inconsistent Washing | Use an automated plate washer if available for more consistent washing. If washing manually, ensure that all wells are treated identically.[15] |
| Temperature Gradients | Avoid stacking plates during incubation, as this can create temperature gradients. Ensure the plate is evenly warmed to room temperature before adding reagents. |
| Edge Effects | "Edge effects" can occur due to faster evaporation from the outer wells. To mitigate this, do not use the outermost wells of the plate for samples or standards, or fill them with buffer. Use a plate sealer during incubations.[15] |
Experimental Protocols
Protocol: Optimizing Blocking Buffer for this compound ELISA
Due to the amphipathic nature of this compound, selecting an appropriate blocking buffer is critical to minimize non-specific binding and improve the signal-to-noise ratio.
Objective: To determine the most effective blocking buffer for a competitive LacCer ELISA.
Methodology:
-
Plate Coating: Coat a 96-well microplate with an anti-LacCer antibody at a predetermined optimal concentration in a suitable coating buffer (e.g., PBS, pH 7.4 or carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Prepare different blocking buffers to be tested in separate sets of wells.
-
Buffer 1 (Protein-based): 1% BSA in PBS
-
Buffer 2 (Protein-based): 5% Non-fat dry milk in PBS
-
Buffer 3 (Non-mammalian protein): 1% Fish Gelatin in PBS
-
Buffer 4 (Protein-free): A commercially available protein-free blocking buffer.
-
Buffer 5 (Detergent-containing): 1% BSA in PBS with 0.05% Tween-20.
-
-
Add 200 µL of each blocking buffer to its respective set of wells. Include a "no blocking" control set of wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate 3 times with wash buffer.
-
Competitive Reaction: Add a known low concentration of your LacCer standard (to assess for signal quenching) and a zero standard (to assess background) to replicate wells for each blocking condition. Then, add the HRP-conjugated LacCer. Incubate according to the assay protocol.
-
Washing: Wash the plate 5 times with wash buffer.
-
Substrate Development: Add the TMB substrate and incubate in the dark.
-
Stop Reaction: Add the stop solution.
-
Read Absorbance: Measure the optical density at 450 nm.
Data Analysis:
Calculate the signal-to-noise ratio for each blocking buffer by dividing the average absorbance of the zero standard by the average absorbance of the low LacCer standard. The blocking buffer that yields the highest signal-to-noise ratio is the most optimal.
Protocol: Checkerboard Titration for Antibody and Antigen Conjugate Optimization
Objective: To determine the optimal concentrations of the coating anti-LacCer antibody and the HRP-conjugated LacCer.
Methodology:
-
Prepare Antibody Dilutions: Prepare serial dilutions of the anti-LacCer coating antibody in coating buffer (e.g., ranging from 0.5 to 5 µg/mL).
-
Coat Plate: Coat the columns of a 96-well plate with the different antibody dilutions (e.g., Column 1 with 5 µg/mL, Column 2 with 2 µg/mL, etc.). Incubate overnight at 4°C.
-
Wash and Block: Wash the plate and block all wells with the optimized blocking buffer determined from the previous protocol.
-
Prepare Conjugate Dilutions: Prepare serial dilutions of the HRP-conjugated LacCer in the optimized blocking buffer (e.g., 1:200, 1:1,000, 1:5,000, 1:25,000).
-
Competitive Reaction: Add a high concentration of the LacCer standard to half of the wells for each antibody dilution and a zero standard to the other half. Then, add the different dilutions of the HRP-conjugated LacCer to the rows of the plate.
-
Proceed with ELISA: Complete the remaining ELISA steps (incubation, washing, substrate development, and reading).
Data Analysis:
Identify the combination of coating antibody and HRP-conjugate concentrations that provides the largest difference in absorbance between the high and zero LacCer standards, indicating the best dynamic range and sensitivity.[4]
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound is a bioactive sphingolipid that plays a role in various signaling pathways, often contributing to inflammation and oxidative stress.[16][17][18][19][20]
Caption: this compound signaling cascade.
Experimental Workflow for Improving this compound ELISA Sensitivity
This workflow outlines the logical steps to systematically improve the sensitivity of your LacCer ELISA.
Caption: Workflow for optimizing LacCer ELISA sensitivity.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. southernbiotech.com [southernbiotech.com]
- 3. biocompare.com [biocompare.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. biocompare.com [biocompare.com]
- 6. Surmodics - ELISA Blocking Reagents [shop.surmodics.com]
- 7. bosterbio.com [bosterbio.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. ethosbiosciences.com [ethosbiosciences.com]
- 10. researchgate.net [researchgate.net]
- 11. How To Optimize Your ELISA Experiments | Proteintech Group [ptglab.com]
- 12. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 13. mybiosource.com [mybiosource.com]
- 14. ELISA Buffers and Reagents | Thermo Fisher Scientific - US [thermofisher.com]
- 15. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 16. Convergence: this compound-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. encyclopedia.pub [encyclopedia.pub]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Lactosylceramide Antibody Staining
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during antibody staining for Lactosylceramide (LacCer/CDw17).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide addresses the most common issues of poor or no staining and high background, providing potential causes and solutions in a question-and-answer format.
Problem 1: Weak or No Staining Signal
Question: I am not seeing any signal, or the signal from my this compound antibody is very weak. What could be the cause?
There are several potential reasons for weak or no staining. The following troubleshooting workflow can help identify the issue.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Antibody Concentration Too Low | The antibody may be too dilute to detect the antigen.[1][2] Perform a titration experiment to determine the optimal antibody concentration.[2][3] Start with the concentration recommended on the datasheet and test a range of dilutions. |
| Epitope Masking due to Fixation | Formalin and paraformaldehyde fixation can create cross-links that mask the epitope, preventing antibody binding.[4][5][6] Perform an antigen retrieval step to unmask the epitope.[3][4] Heat-Induced Epitope Retrieval (HIER) is often more successful than Protease-Induced Epitope Retrieval (PIER).[4][7] |
| Inactive Primary/Secondary Antibody | Improper storage, repeated freeze-thaw cycles, or expiration can lead to antibody degradation.[1][8] Always aliquot and store antibodies as recommended by the manufacturer.[1] Run a positive control with a tissue or cell line known to express this compound to confirm antibody activity.[1][9] |
| Incompatible Secondary Antibody | The secondary antibody must be raised against the host species of the primary antibody (e.g., use an anti-mouse secondary for a primary antibody raised in a mouse).[1][3] Ensure the isotypes are also compatible.[3] |
| Insufficient Permeabilization | If this compound is being targeted within intracellular vesicles, cell membranes must be adequately permeabilized.[10] For formaldehyde-fixed cells, use a detergent like Triton X-100 or Tween-20.[11] Note that methanol (B129727) or acetone (B3395972) fixation also permeabilizes cells.[9] |
| Low or Absent Antigen Expression | The target protein may not be present or may be expressed at very low levels in your specific sample.[8] Review literature to confirm this compound expression in your tissue or cell type. Always include a positive control tissue to validate the experimental setup.[9] |
| Suboptimal Incubation Times | Incubation times for primary or secondary antibodies may be too short.[12] Increase the incubation time; for the primary antibody, an overnight incubation at 4°C often yields better results.[8][11][13] |
Problem 2: High Background or Non-Specific Staining
Question: My staining is working, but I have high background noise that obscures the specific signal. How can I fix this?
High background can result from several factors, including non-specific antibody binding and endogenous components in the tissue.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Insufficient Blocking | Non-specific binding sites on the tissue can bind to primary or secondary antibodies, causing background.[14][15] Increase the blocking incubation time (e.g., to 1 hour) and consider changing the blocking agent.[9][12] Use normal serum from the same species as the secondary antibody (e.g., normal goat serum for a goat anti-mouse secondary).[12][14][15] Protein solutions like Bovine Serum Albumin (BSA) or non-fat dry milk can also be effective.[14][16] |
| Primary Antibody Concentration Too High | Using too much primary antibody is a common cause of high background.[3][12] Titrate the antibody to find the optimal concentration that provides a good signal-to-noise ratio.[3] |
| Non-Specific Secondary Antibody Binding | The secondary antibody may be binding non-specifically to the tissue. Run a control where the primary antibody is omitted to check for secondary antibody-induced background.[3][11] Using a pre-adsorbed secondary antibody can help reduce cross-reactivity.[3] |
| Endogenous Enzyme Activity | If using an enzyme-based detection system (like HRP or AP), endogenous enzymes in the tissue can produce a false positive signal.[12][16] Quench endogenous peroxidase activity with a hydrogen peroxide (H₂O₂) treatment before primary antibody incubation.[3][15] For AP-conjugated antibodies, use levamisole (B84282) to block endogenous alkaline phosphatase.[3] |
| Endogenous Biotin (B1667282) | In biotin-based detection systems (e.g., ABC), endogenous biotin in tissues like the kidney or liver can cause significant background.[15][16] Use an avidin/biotin blocking kit to block endogenous biotin before applying the primary antibody.[3][15] |
| Tissue Drying Out | Allowing tissue sections to dry out at any stage of the staining process can cause irreversible, non-specific antibody binding and high background.[1][12] Keep slides in a humidified chamber during incubation steps and ensure they are always covered with buffer or antibody solution.[1][13] |
Experimental Protocols
Detailed Protocol for Immunofluorescence (IF) / Immunocytochemistry (ICC) Staining
This protocol provides a general framework for staining this compound in cultured cells grown on coverslips. Optimization may be required for specific cell types and antibodies.
-
Cell Preparation :
-
Culture cells on sterile glass coverslips placed in a multi-well plate until they reach the desired confluency.
-
Gently remove the culture medium and wash the cells twice with Phosphate-Buffered Saline (PBS).[13]
-
-
Fixation :
-
Permeabilization (if targeting intracellular LacCer):
-
Blocking :
-
Primary Antibody Incubation :
-
Washing :
-
Secondary Antibody Incubation :
-
Final Washes and Mounting :
Detailed Protocol for Immunohistochemistry (IHC) on Paraffin-Embedded Tissues
This protocol outlines the key steps for staining this compound in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
-
Deparaffinization and Rehydration :
-
Immerse slides in xylene (or a xylene substitute) two or three times for 5 minutes each to remove paraffin (B1166041) wax.[18][19]
-
Rehydrate the tissue sections by sequential immersion in graded ethanol (B145695) solutions: 100% (2x, 15 min each), 90% (2x, 15 min each), and then rinse in deionized water.[18][19]
-
-
Antigen Retrieval :
-
This step is critical for FFPE tissues to unmask epitopes.[6]
-
Heat-Induced Epitope Retrieval (HIER) is recommended.[6] Immerse slides in an antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0, or Tris-EDTA, pH 9.0).[6][18]
-
Heat the slides in the buffer using a microwave, pressure cooker, or water bath at 95-100°C for 10-20 minutes.[19][20]
-
Allow slides to cool to room temperature in the buffer.[18][20]
-
-
Quenching Endogenous Enzymes (for enzymatic detection):
-
Blocking :
-
Perform a blocking step as described in the IF/ICC protocol (Step 4) for 1 hour to prevent non-specific binding.
-
-
Primary and Secondary Antibody Incubation :
-
Follow the steps for primary and secondary antibody incubation as described in the IF/ICC protocol (Steps 5-7). For IHC, the secondary antibody is typically conjugated to an enzyme like HRP or AP.
-
-
Detection :
-
Counterstaining, Dehydration, and Mounting :
-
Lightly counterstain the sections with a nuclear stain like Hematoxylin to visualize tissue morphology.[20]
-
Dehydrate the sections through graded ethanol solutions and clear in xylene.
-
Mount with a permanent mounting medium.
-
Quantitative Data Summary
The following tables provide recommended starting points and ranges for key experimental parameters. These should be optimized for your specific system.
Table 1: Antibody Dilutions and Incubation Conditions
| Parameter | Recommended Starting Point | Typical Range for Optimization |
| Primary Antibody Concentration | 1-2 µg/mL or as per datasheet | 1-10 µg/mL[2][17] |
| Primary Antibody Incubation | 1 hour at Room Temperature | 1-2 hours at RT or Overnight at 4°C[11][13] |
| Secondary Antibody Concentration | 1 µg/mL | 0.5-5 µg/mL |
| Secondary Antibody Incubation | 1 hour at Room Temperature | 30-60 minutes at RT[17] |
Table 2: Antigen Retrieval Conditions (HIER)
| Buffer | pH | Heating Method | Time |
| Sodium Citrate | 6.0 | Microwave, Pressure Cooker, Water Bath | 10-20 minutes[5][18] |
| Tris-EDTA | 9.0 | Microwave, Pressure Cooker, Water Bath | 10-20 minutes |
This compound Signaling Pathway
This compound is not just a structural lipid; it is also a key component of lipid rafts and acts as a second messenger in various signaling pathways, particularly those related to inflammation and oxidative stress.[10][22][23] Binding of ligands or antibodies to LacCer can trigger downstream signaling cascades.[24]
References
- 1. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 2. biotium.com [biotium.com]
- 3. bma.ch [bma.ch]
- 4. Antigen Retrieval Methods: R&D Systems [rndsystems.com]
- 5. rockland.com [rockland.com]
- 6. bosterbio.com [bosterbio.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. hycultbiotech.com [hycultbiotech.com]
- 9. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 10. mdpi.com [mdpi.com]
- 11. ki-sbc.mit.edu [ki-sbc.mit.edu]
- 12. biossusa.com [biossusa.com]
- 13. biotium.com [biotium.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. IHC Blocking Non-Specific Binding of Antibodies & Other Reagents | Bio-Techne [bio-techne.com]
- 16. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 17. Immunomicroscopy [bdbiosciences.com]
- 18. scbt.com [scbt.com]
- 19. bosterbio.com [bosterbio.com]
- 20. Immunohistochemistry Protocols | Thermo Fisher Scientific - UK [thermofisher.com]
- 21. Immunohistochemistry (IHC) Methods and Techniques - IHC WORLD [ihcworld.com]
- 22. Convergence: this compound-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The Involvement of this compound in Central Nervous System Inflammation Related to Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ashpublications.org [ashpublications.org]
Technical Support Center: Isolating Pure Lactosylceramide
Welcome to the technical support center for the isolation and purification of Lactosylceramide (LacCer). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the experimental workflow.
Frequently Asked questions (FAQs)
Q1: What are the most critical initial steps to ensure a successful this compound isolation?
A1: A successful isolation begins with proper sample handling and an efficient initial lipid extraction. For cell cultures, ensure complete cell lysis to release the lipids. For tissues, rapid homogenization in a cold environment is crucial to prevent enzymatic degradation. The choice of solvent system for the initial extraction is also critical; commonly used methods include the Folch (chloroform:methanol) or Bligh-Dyer techniques. Incomplete protein precipitation is a common pitfall, so ensure thorough vortexing and incubation at low temperatures.[1]
Q2: I am observing a low yield of this compound after the initial extraction. What are the likely causes and how can I troubleshoot this?
A2: Low recovery of LacCer can stem from several factors. Firstly, incomplete cell lysis or tissue homogenization will result in a poor initial extraction. Ensure your chosen method is sufficient for your starting material. Secondly, analyte loss can occur during phase separation in liquid-liquid extractions. Glycosphingolipids like LacCer are amphipathic and can partition at the interface, so it's important to collect the entire organic phase carefully.[1] Lastly, consider the possibility of your protein precipitating out of solution and trapping your analyte; ensure adequate volumes of cold methanol (B129727) or acetonitrile (B52724) are used for precipitation.[1]
Q3: My purified this compound sample appears to be contaminated with other lipids. How can I improve its purity?
A3: Co-purification of other lipids is a common challenge. To enhance purity, a multi-step purification strategy is recommended. After the initial total lipid extraction, utilize techniques like solid-phase extraction (SPE) with a silica (B1680970) gel cartridge to separate lipid classes.[2] Neutral lipids can be washed away with less polar solvents like chloroform (B151607), while glycosphingolipids, including LacCer, can be eluted with a more polar solvent mixture such as acetone (B3395972):methanol.[1] For even higher purity, subsequent purification by high-performance liquid chromatography (HPLC) on a silica column can be employed.
Q4: I'm seeing broad or tailing peaks during HPLC analysis of my this compound sample. What could be the cause and how can I fix it?
A4: Poor peak shape in HPLC can be due to several factors. The injection solvent should be weaker than or compatible with the initial mobile phase to prevent peak distortion.[1] Column contamination from residual proteins or other lipids can also lead to poor peak shape; using a guard column and a robust column washing protocol between runs is advisable.[1] Additionally, secondary interactions with the silica stationary phase can cause tailing; consider using an end-capped column or adding a competitor like triethylamine (B128534) to the mobile phase.[1]
Q5: How can I confirm the identity and purity of my final this compound sample?
A5: A combination of analytical techniques is recommended for confirmation. High-resolution mass spectrometry (MS) can confirm the molecular weight of the isolated LacCer species.[3] Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for both quantitative analysis and identification of different molecular species of LacCer based on their fatty acyl chains.[3] Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information to confirm the identity and purity of the isolated compound.
Troubleshooting Guides
Problem 1: Low Recovery of this compound
| Possible Cause | Troubleshooting Steps |
| Incomplete Cell Lysis or Tissue Homogenization | - Ensure sufficient disruption of the starting material. For cultured cells, consider using a combination of freeze-thaw cycles and sonication. For tissues, use a high-speed homogenizer on ice. |
| Analyte Loss During Phase Separation | - Carefully collect the lower organic phase after centrifugation in a liquid-liquid extraction. Avoid disturbing the protein interface. Consider re-extracting the upper aqueous phase and the protein disk with the organic solvent to recover any partitioned LacCer.[1] |
| Inefficient Elution from Solid-Phase Extraction (SPE) Cartridge | - Optimize the elution solvent. A mixture of acetone and methanol (e.g., 9:1, v/v) is often effective for eluting glycosphingolipids from silica cartridges.[1] Ensure the elution solvent volume is sufficient to displace the analyte completely. |
| Adsorption to Labware | - Use low-adsorption polypropylene (B1209903) tubes and pipette tips, as lipids can adhere to glass surfaces.[1] |
Problem 2: Contamination of Final this compound Product
| Possible Cause | Troubleshooting Steps |
| Co-elution of Other Lipids | - Implement a multi-step purification strategy. Use silica gel column chromatography after the initial extraction to separate lipid classes based on polarity.[4] - For HPLC, optimize the mobile phase gradient to improve the resolution between LacCer and contaminating lipids. |
| Protein Contamination | - Ensure complete protein precipitation during the initial extraction by using an adequate volume of cold methanol or acetonitrile and sufficient vortexing and incubation time.[1] |
| Carryover from Previous Samples | - Thoroughly clean all glassware and equipment between samples. - When using HPLC, run blank injections between samples to check for carryover. Implement a rigorous column washing protocol. |
Data Presentation
Table 1: Comparison of Common Lipid Extraction Methods for Glycosphingolipids
| Extraction Method | Principle | Advantages | Disadvantages | Suitability for this compound |
| Folch Method | Biphasic extraction using chloroform and methanol. | Efficient for a broad range of lipids, well-established.[5] | Use of chloroform, which is toxic. Can be labor-intensive. | High, a standard and effective method for initial total lipid extraction.[5] |
| Bligh-Dyer Method | A modified biphasic extraction with different solvent ratios. | Uses less chloroform than the Folch method.[5] | Can be less efficient for samples with high lipid content.[5] | Good, a widely used alternative to the Folch method. |
| Methanol/MTBE Method | Biphasic extraction using methanol and methyl-tert-butyl ether. | Avoids the use of chloroform. Can be effective for sphingolipids.[5] | May have lower recovery for certain lipid classes compared to chloroform-based methods. | Good, especially for studies focused on sphingolipids.[5] |
| Single-Phase Extraction (e.g., with Methanol) | Precipitation of proteins and extraction of lipids into a single phase. | Simple and rapid. | May not efficiently extract nonpolar lipids. Recovery of less polar lipids like some ceramides (B1148491) can be incomplete.[6] | Moderate, may be suitable for initial screening but may result in lower recovery of more hydrophobic LacCer species. |
Experimental Protocols
Protocol 1: Detailed Methodology for this compound Isolation from Cultured Cells
-
Cell Harvesting: Harvest cultured cells by scraping or trypsinization. Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).
-
Lipid Extraction (Modified Folch Method):
-
To the cell pellet (e.g., from a 10 cm dish), add 3 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Sonicate the mixture on ice for 3 x 30-second bursts to ensure complete cell lysis.
-
Add 0.6 mL of 0.9% NaCl solution and vortex thoroughly.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase containing the total lipids using a glass Pasteur pipette.
-
-
Silica Gel Column Chromatography for Fractionation:
-
Prepare a small glass column with a silica gel slurry in chloroform.
-
Load the dried and reconstituted total lipid extract onto the column.
-
Wash the column with 5 column volumes of chloroform to elute neutral lipids.
-
Elute the glycosphingolipid fraction, including this compound, with 5 column volumes of acetone:methanol (9:1, v/v).[1]
-
Elute the more polar lipids (e.g., phospholipids) with 5 column volumes of methanol.
-
-
High-Performance Liquid Chromatography (HPLC) for Final Purification:
-
Dry the glycosphingolipid fraction under a stream of nitrogen.
-
Reconstitute the sample in the HPLC mobile phase.
-
Inject the sample onto a silica-based normal-phase HPLC column.
-
Use a gradient elution system, for example, starting with a mixture of hexane:isopropanol and gradually increasing the polarity with the addition of water, to separate the different glycosphingolipids.
-
Collect the fractions corresponding to the this compound peak, identified by comparison with a pure standard.
-
-
Purity Assessment:
-
Analyze the collected fractions by LC-MS to confirm the presence of this compound and assess purity.
-
Visualizations
This compound Biosynthetic Pathway
Caption: Biosynthesis of this compound from Ceramide.
Experimental Workflow for this compound Isolation
Caption: A typical experimental workflow for this compound isolation.
This compound-Mediated Signaling Pathway
Caption: Simplified overview of this compound-mediated signaling pathways.
References
- 1. The Involvement of this compound in Central Nervous System Inflammation Related to Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Isolation and mass spectrometry characterization of molecular species of lactosylceramides using liquid chromatography-electrospray ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Column chromatography glycoglycerolipids | Cyberlipid [cyberlipid.gerli.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Addressing Off-Target Effects of Lactosylceramide Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of Lactosylceramide (LacCer) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of commonly used this compound inhibitors like PDMP?
A1: D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (PDMP) and its analogs are inhibitors of glucosylceramide synthase (GCS), the enzyme that catalyzes the formation of glucosylceramide (GlcCer) from ceramide.[1] Since GlcCer is the direct precursor for this compound (LacCer), inhibiting GCS effectively depletes the substrate for LacCer synthase, thereby reducing LacCer levels.
Q2: I'm observing unexpected changes in cell morphology after treating with a LacCer inhibitor. What could be the cause?
A2: Unexpected morphological changes can arise from on-target, off-target, or cytotoxic effects.[2] It's crucial to first perform a dose-response and time-course experiment to identify the optimal, non-toxic concentration.[2] Off-target effects of some GCS inhibitors, like PDMP, have been reported to include alterations in lysosomal lipid storage and mTOR signaling, which can impact cell size and shape.[3][4]
Q3: How can I distinguish between on-target and off-target effects of my LacCer inhibitor?
A3: A multi-pronged approach is recommended:
-
Use a structurally different inhibitor: Confirm that a different inhibitor targeting the same enzyme (GCS) phenocopies the observed effect.
-
Rescue experiment: If possible, overexpressing the target enzyme may rescue the phenotype.
-
Assess downstream signaling: Confirm that the inhibitor is modulating the known LacCer signaling pathway as expected.
-
Off-target screening: Utilize broad-panel screening services (e.g., kinase panels) to identify potential unintended targets.[5]
Q4: My LacCer inhibitor is causing significant cell death at concentrations where I expect to see specific inhibition. What should I do?
A4: This suggests either high sensitivity of your cell line to LacCer depletion or off-target cytotoxicity. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic threshold.[2] Conduct your functional assays at concentrations below this threshold. If cytotoxicity persists at low concentrations, it is more likely due to an off-target effect.
Troubleshooting Guides
Issue 1: Unexpected Phenotype - Lysosomal Lipid Accumulation
-
Problem: After treatment with a GCS inhibitor like PDMP, you observe vacuolization or enlarged lysosomes, and suspect lipid accumulation. This is a known off-target effect of PDMP.[3][4]
-
Possible Cause & Solution:
| Possible Cause | Troubleshooting Steps |
| Inhibition of lysosomal lipid efflux | Validate Cholesterol Accumulation: Perform Filipin staining to visualize unesterified cholesterol. An increase in Filipin staining that co-localizes with lysosomal markers (e.g., LAMP1) confirms this off-target effect. Validate Sphingolipid Accumulation: Use immunofluorescence to detect the accumulation of other lipids like lysobisphosphatidic acid (LBPA). |
| Alteration of mTOR signaling pathway | Assess mTORC1 Activity: Perform a cell-based assay to measure the phosphorylation of mTORC1 substrates like S6 Kinase or 4E-BP1. A decrease in phosphorylation indicates mTORC1 inactivation, a known off-target effect of PDMP.[3] |
Issue 2: Inconsistent or No Effect of the Inhibitor
-
Problem: You are not observing the expected inhibition of a LacCer-mediated process.
-
Possible Cause & Solution:
| Possible Cause | Troubleshooting Steps |
| Degraded inhibitor | Use a fresh aliquot of the inhibitor from a properly stored stock. |
| Inaccurate concentration | Verify calculations and pipette calibration. |
| Low cell permeability | Consult the literature for known permeability issues with your inhibitor and cell line. Consider a different inhibitor if necessary. |
| Low enzyme activity in your cell model | Confirm the expression and activity of LacCer synthase in your cells before starting the experiment. |
Quantitative Data Summary
The following tables provide a summary of inhibitory concentrations for common GCS inhibitors and a representative example of on-target vs. off-target activity.
Table 1: On-Target Potency of Selected Glucosylceramide Synthase (GCS) Inhibitors
| Inhibitor | Target | IC50 | Reference |
| Genz-123346 | Glucosylceramide Synthase | 14 nM | [4] |
| EXEL-0346 | Glucosylceramide Synthase | 2 nM | [6] |
| D-threo-PDMP | Glucosylceramide Synthase | 40 µM (to decrease GM3 by ~78%) | [7] |
| D-EtDO-P4 | Glucosylceramide Synthase | 1 µM (to decrease GM3 by ~82%) | [7] |
Table 2: Representative On-Target vs. Off-Target Profile of a Hypothetical LacCer Inhibitor (Compound X)
| Target | IC50 (nM) | Target Class | Implication |
| Glucosylceramide Synthase | 25 | Glycosyltransferase | On-Target |
| Kinase Y | 850 | Kinase | Potential Off-Target |
| Kinase Z | 1,200 | Kinase | Potential Off-Target |
| mTOR | >10,000 | Kinase | Low Off-Target Activity |
Key Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the inhibitory activity of a LacCer inhibitor against a broad panel of protein kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of the inhibitor in DMSO and create a series of dilutions.
-
Assay Choice: Select a suitable assay format, such as a radiometric assay measuring the incorporation of ³²P-ATP or a fluorescence/luminescence-based assay.[8]
-
Kinase Panel: Utilize a commercial service or an in-house panel that includes a wide range of kinases.
-
Assay Performance: a. In a multi-well plate, combine the kinase, its specific substrate, and ATP. b. Add the inhibitor at various concentrations. c. Include appropriate controls: no inhibitor (100% activity) and no kinase (background). d. Incubate the reaction for a specified time at the appropriate temperature. e. Stop the reaction and measure the output signal.
-
Data Analysis: a. Normalize the data to the controls. b. Plot the percentage of kinase activity versus the logarithm of the inhibitor concentration. c. Fit the data to a dose-response curve to calculate the IC50 value for each kinase.
Protocol 2: Cell-Based Assay for mTORC1 Activity
Objective: To assess the off-target effect of a LacCer inhibitor on mTORC1 signaling.
Methodology:
-
Cell Culture and Treatment: a. Plate cells with an active mTOR pathway (e.g., cancer cell lines) and grow to 70-80% confluency. b. Treat cells with a dose range of the LacCer inhibitor or vehicle (DMSO) for the desired time.
-
Lysate Preparation: a. Wash cells with ice-cold PBS. b. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Western Blotting: a. Normalize protein amounts for all samples. b. Perform SDS-PAGE and transfer proteins to a PVDF membrane. c. Block the membrane with 5% BSA in TBST. d. Incubate with primary antibodies against phospho-S6K (Thr389) and total S6K overnight at 4°C. e. Wash and incubate with HRP-conjugated secondary antibodies. f. Detect the signal using an ECL substrate.
-
Data Analysis: Quantify band intensities and normalize the phospho-S6K signal to the total S6K signal. A decrease in this ratio indicates mTORC1 inhibition.[9]
Protocol 3: Filipin Staining for Cellular Cholesterol
Objective: To visualize and quantify the accumulation of unesterified cholesterol in cells treated with a LacCer inhibitor.
Methodology:
-
Cell Culture: Plate cells on coverslips or imaging plates.
-
Treatment: Treat cells with the LacCer inhibitor or vehicle control.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 20-30 minutes.[10]
-
Staining: Incubate the cells with 50 µg/mL Filipin III in PBS for 30-60 minutes at room temperature in the dark.[10]
-
Washing: Wash the cells three times with PBS.
-
Imaging: Visualize the cells using a fluorescence microscope with a UV filter set (e.g., excitation ~340-380 nm, emission ~385-470 nm).[11] An increase in fluorescence intensity indicates cholesterol accumulation.
Visualizations
Caption: this compound synthesis pathway and downstream signaling.
Caption: Experimental workflow for investigating off-target effects.
References
- 1. en.bio-protocol.org [en.bio-protocol.org]
- 2. benchchem.com [benchchem.com]
- 3. glucosylceramide synthase inhibitors: Topics by Science.gov [science.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Glucosylceramide synthase inhibitors D-PDMP and D-EtDO-P4 decrease the GM3 ganglioside level, differ in their effects on insulin receptor autophosphorylation but increase Akt1 kinase phosphorylation in human hepatoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A High-Throughput, Cell-Based Screening Method for siRNA and Small Molecule Inhibitors of mTORC1 Signaling Using the In Cell Western Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. zenodo.org [zenodo.org]
Strategies to enhance the stability of Lactosylceramide in samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of Lactosylceramide (LacCer) in experimental samples.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for long-term storage of samples containing this compound?
For long-term stability, it is highly recommended to store biological samples at -80°C.[1][2] If -80°C is not available, storage at -20°C is an alternative, though degradation may occur over extended periods. For short-term storage, refrigeration at 2-8°C is acceptable for some sample types, but samples should be processed as quickly as possible.[3][4] It is crucial to avoid repeated freeze-thaw cycles as this can lead to sample degradation.[3]
Q2: How can I prevent enzymatic degradation of this compound during sample collection and processing?
Enzymatic degradation by endogenous β-galactosidases and other glycosidases is a primary cause of this compound loss. To mitigate this, process samples on ice and perform extraction as rapidly as possible after collection. The addition of a broad-spectrum glycosidase inhibitor cocktail to the sample immediately after collection can also be beneficial, although specific inhibitors should be validated for compatibility with your downstream analysis.
Q3: What type of collection tubes and labware should I use to minimize this compound loss?
This compound, being a lipid, can adhere to certain surfaces. To prevent this, use low-adsorption polypropylene (B1209903) tubes for sample collection and storage.[5] For extraction and handling, borosilicate glass tubes with Teflon-lined caps (B75204) are recommended to avoid leaching of plasticizers and to provide a non-reactive surface.[1]
Q4: Can pH changes in my sample affect this compound stability?
Yes, pH can influence the stability of lipids. While specific studies on the effect of pH on this compound are not extensively documented, general principles for lipids suggest that neutral or slightly acidic conditions are preferable for storage.[6][7] Strong alkaline conditions can promote the hydrolysis of the glycosidic bond and the amide linkage in the ceramide backbone. It is advisable to use a buffer to maintain a stable pH during sample processing if significant pH shifts are anticipated.[8]
Q5: Is this compound sensitive to light?
Troubleshooting Guide: this compound Stability and Analysis
This guide addresses common issues encountered during the analysis of this compound that may be related to its stability.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no this compound signal in LC-MS/MS | 1. Degradation during storage or processing: Improper storage temperature, repeated freeze-thaw cycles, or prolonged processing time at room temperature. 2. Adsorption to labware: Use of inappropriate plastic or glass tubes. 3. Inefficient extraction: The chosen extraction method may not be optimal for glycosphingolipids. | 1. Review Storage and Handling: Ensure samples were consistently stored at -80°C and processed quickly on ice. 2. Use Proper Labware: Switch to low-adsorption polypropylene or borosilicate glass tubes with Teflon-lined caps.[1][5] 3. Optimize Extraction: Consider using established lipid extraction methods like Folch or Bligh-Dyer, which are effective for glycosphingolipids.[5] |
| High variability between replicate samples | 1. Inconsistent sample handling: Differences in processing time or temperature exposure between replicates. 2. Partial degradation: Some samples may have degraded more than others due to their position in the freezer or handling order. 3. Precipitation of this compound: The analyte may not be fully solubilized in the final injection solvent. | 1. Standardize Protocol: Ensure all samples are handled identically and for the same duration. 2. Aliquot Samples: Store samples in single-use aliquots to avoid freeze-thaw cycles for the entire batch.[1] 3. Check Solubility: Ensure the final extract is fully dissolved. Sonication or vortexing may help. The choice of reconstitution solvent is critical; a mixture like methanol (B129727)/chloroform (B151607) is often effective. |
| Presence of unexpected peaks in the chromatogram | 1. Degradation products: Peaks corresponding to Glucosylceramide or Ceramide may indicate enzymatic or chemical hydrolysis of this compound. 2. Oxidized species: Broad peaks or peaks with a higher mass could be oxidized forms of this compound due to exposure to air or light. | 1. Confirm Degradation Products: Use standards of potential degradation products (e.g., Glucosylceramide) to confirm their presence. If confirmed, revisit sample handling and storage protocols to minimize degradation. 2. Minimize Oxidation: Purge sample vials with an inert gas (e.g., nitrogen or argon) before sealing and storing. Protect samples from light. |
Experimental Protocols
Protocol 1: Extraction of this compound from Plasma/Serum
This protocol is a modified Folch extraction method suitable for the quantitative analysis of this compound.
Materials:
-
Plasma or serum sample
-
Chloroform
-
Methanol
-
Deionized water
-
Internal Standard (e.g., C12-Lactosylceramide)
-
Borosilicate glass tubes with Teflon-lined caps
-
Centrifuge
-
Nitrogen or Argon gas stream for drying
Procedure:
-
Thaw frozen plasma/serum samples on ice.
-
In a borosilicate glass tube, add 100 µL of the sample.
-
Add a known amount of internal standard.
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Vortex vigorously for 2 minutes.
-
Incubate at room temperature for 30 minutes with occasional vortexing.
-
Add 400 µL of deionized water to induce phase separation.
-
Vortex for 1 minute and then centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer to a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen or argon gas.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol:chloroform, 9:1, v/v).
Protocol 2: Solid-Phase Extraction (SPE) for this compound Clean-up
This protocol can be used after the initial lipid extraction to remove interfering substances.
Materials:
-
Dried lipid extract from Protocol 1
-
C18 SPE cartridge
-
Chloroform
-
Acetone
-
Methanol
-
SPE vacuum manifold
Procedure:
-
Condition the C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of chloroform.
-
Reconstitute the dried lipid extract in a small volume of chloroform.
-
Load the reconstituted sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of chloroform to elute non-polar lipids.
-
Elute the glycosphingolipids, including this compound, with 3 mL of an acetone:methanol (9:1, v/v) mixture.[5]
-
Dry the eluted fraction under a stream of nitrogen or argon gas.
-
Reconstitute the purified extract in the mobile phase for LC-MS/MS analysis.
Quantitative Data Summary
The stability of this compound is highly dependent on storage and handling conditions. The following table summarizes the recommended conditions to enhance stability.
| Parameter | Recommended Condition | Rationale | Potential Consequence of Deviation |
| Storage Temperature (Long-term) | -80°C | Minimizes enzymatic and chemical degradation.[1][2] | Increased rate of degradation, leading to lower recovery. |
| Storage Temperature (Short-term) | 2-8°C | Slows down degradation for a limited time.[3] | Significant degradation if stored for more than a few days. |
| Freeze-Thaw Cycles | Avoid (use single-use aliquots) | Prevents physical disruption of sample integrity and repeated exposure to intermediate temperatures where enzymes can be active.[3] | Sample degradation and reduced analyte recovery. |
| pH of Sample/Buffer | Neutral to slightly acidic (pH 6-7) | Reduces the risk of acid or base-catalyzed hydrolysis.[6][7] | Hydrolysis of glycosidic and amide bonds at extreme pH values. |
| Light Exposure | Minimize (use amber vials or foil) | Prevents photo-oxidative damage to the lipid structure.[7][9] | Formation of oxidized species, leading to inaccurate quantification. |
| Labware Material | Polypropylene or Borosilicate glass with Teflon-lined caps | Prevents adsorption of the analyte to surfaces and contamination from plasticizers.[1][5] | Loss of analyte and introduction of interfering compounds. |
Signaling Pathway and Experimental Workflow Diagrams
This compound Biosynthesis and Degradation Pathway
References
- 1. lipidmaps.org [lipidmaps.org]
- 2. danlab.bact.wisc.edu [danlab.bact.wisc.edu]
- 3. Biological Sample Collection and Storage | Vacc-Safe [vaccsafe.com.au]
- 4. precisionstabilitystorage.com [precisionstabilitystorage.com]
- 5. benchchem.com [benchchem.com]
- 6. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. biocompare.com [biocompare.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Lactosylceramide (LacCer) Functional Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lactosylceramide (LacCer) functional assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for quantifying this compound in functional assays?
A1: The primary methods for LacCer quantification include traditional radiochemical assays, and more modern techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) with fluorescently labeled substrates.[1][2][3] LC-MS/MS is often preferred for its high sensitivity and specificity.[2]
Q2: My LacCer measurements are inconsistent across replicates. What could be the cause?
A2: Inconsistent results can stem from several factors, including improper sample preparation, variability in lipid extraction efficiency, and instrument instability. For LC-MS/-based methods, issues such as retention time shifts, poor peak shape, and baseline noise can all contribute to poor reproducibility. Regular use of internal standards and system suitability tests can help identify and mitigate these issues.
Q3: I am observing high background noise in my LC-MS/MS analysis. How can I reduce it?
A3: High background noise can be caused by contaminated solvents, a dirty ion source, or matrix effects from the sample. Ensure you are using high-purity, LC-MS grade solvents and that your ion source is cleaned regularly. Incorporating a sample cleanup step, such as solid-phase extraction (SPE), can help to remove interfering substances from the sample matrix.
Q4: Can other lipids interfere with my LacCer assay?
A4: Yes, structural isomers of LacCer, such as galabiosylceramide (Ga2), can co-elute in chromatographic methods and interfere with accurate quantification if the method lacks sufficient resolution. This is a known issue in the analysis of samples from Fabry disease patients. Using a well-optimized chromatographic method is crucial to separate these isomers.
Q5: What is the role of LacCer in cellular signaling, and how can I measure its functional effects?
A5: LacCer acts as a second messenger in various signaling pathways, often localized in lipid rafts.[4] It can activate downstream effectors like NADPH oxidase and cytosolic phospholipase A2 (cPLA2), leading to the production of reactive oxygen species (ROS) and inflammatory mediators.[4][5] Functional assays can measure these downstream effects, such as ROS production, cytokine release, or the activation of specific kinases.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No LacCer Signal | Inefficient lipid extraction. | Optimize your extraction protocol. Ensure complete cell lysis and use appropriate solvent mixtures (e.g., chloroform/methanol). |
| Low abundance of LacCer in the sample. | Increase the amount of starting material (cells or tissue). Consider using a more sensitive detection method like LC-MS/MS.[2] | |
| Degradation of LacCer during sample processing. | Keep samples on ice and process them quickly. Use protease and phosphatase inhibitors if downstream protein analysis is also planned. | |
| Poor Chromatographic Peak Shape (Tailing or Fronting) | Column overload or contamination. | Reduce the amount of sample injected onto the column. Implement a sample cleanup step to remove matrix components. |
| Inappropriate mobile phase composition. | Optimize the mobile phase to ensure good peak shape for LacCer. | |
| Inconsistent Retention Times | Fluctuations in temperature or mobile phase composition. | Use a column oven to maintain a stable temperature. Ensure the mobile phase is well-mixed and degassed. |
| Column degradation. | Replace the column if it has exceeded its recommended lifetime or if performance does not improve with cleaning. | |
| High Variability Between Technical Replicates | Pipetting errors. | Calibrate your pipettes regularly and use proper pipetting technique. |
| Incomplete sample mixing. | Ensure samples are thoroughly vortexed before analysis. | |
| Instrument instability. | Run system suitability tests to confirm the instrument is performing within specifications. |
This compound Signaling Pathway
This compound plays a crucial role in initiating inflammatory and oxidative stress responses. The diagram below illustrates a key signaling cascade initiated by LacCer.
Caption: LacCer-mediated signaling cascade.
Experimental Workflow for LacCer Functional Assays
The following diagram outlines a typical workflow for a cell-based this compound functional assay.
Caption: General workflow for LacCer functional assays.
Comparison of this compound Assay Methods
The table below provides a summary of quantitative data for different LacCer assay methodologies.
| Assay Method | Principle | Sensitivity | Throughput | Advantages | Disadvantages |
| Radiochemical Assay | Measures the incorporation of a radiolabeled precursor (e.g., [14C]galactose) into LacCer. | Moderate | Low | Direct measurement of enzymatic activity. | Requires handling of radioactive materials; lower specificity.[2] |
| LC-MS/MS | Separates LacCer by liquid chromatography and detects it by mass spectrometry. | High | Moderate | High specificity and sensitivity; can quantify multiple lipid species simultaneously.[2] | Requires expensive instrumentation and specialized expertise. |
| HPLC with Fluorescent Substrate | Uses a fluorescently labeled analog of a LacCer precursor and detects the fluorescent product after HPLC separation. | High | Moderate | Avoids radioactivity; high sensitivity. | The fluorescent tag may alter the substrate's biological activity. |
| ELISA | Uses antibodies to detect and quantify LacCer. | Moderate to High | High | High throughput; relatively simple protocol. | Antibody cross-reactivity can be an issue; may not distinguish between different LacCer species. |
References
- 1. This compound Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 2. Convenient and Sensitive Measurement of this compound Synthase Activity Using Deuterated Glucosylceramide and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Convergence: this compound-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Lactosylceramide Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize cell lysis conditions for the successful extraction of lactosylceramide.
Troubleshooting Guide
This guide addresses common issues encountered during cell lysis and this compound extraction, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Incomplete Cell Lysis | Ensure the chosen lysis method is appropriate for your cell type. For cells with resilient membranes, consider more rigorous mechanical methods like sonication or bead beating in conjunction with chemical lysis.[1] It is also important to optimize the duration and intensity of the lysis procedure.[1] |
| Inefficient Extraction Solvent | The choice of solvent is critical for successful extraction. A mixture of polar and non-polar solvents, such as chloroform (B151607) and methanol, is necessary to disrupt protein-lipid complexes and dissolve neutral lipids.[1][2] Consider optimizing the ratios of your chloroform:methanol mixture.[1] |
| Incomplete Phase Separation | Thoroughly mix the chloroform, methanol, and water phases, and ensure adequate centrifugation to achieve clear separation.[1] Contamination of the organic phase with the aqueous or protein interface will reduce both yield and purity.[1] |
| Analyte Loss During Purification | If using solid-phase extraction (SPE), ensure the cartridge is properly conditioned and that the elution solvent is appropriate for lactosylceramides.[1] Amphipathic glycosphingolipids like this compound may partition at the interface during liquid-liquid extraction; it is crucial to collect the entire organic phase and sometimes the protein disk for re-extraction.[3] |
| Adsorption to Labware | To prevent lipids from adhering to surfaces, use low-adsorption polypropylene (B1209903) tubes and pipette tips.[3] |
Issue 2: Degradation of this compound
| Potential Cause | Recommended Solution |
| Enzymatic Activity | Perform all lysis and extraction steps on ice or at 4°C to minimize enzymatic activity.[4] Work quickly to reduce the time between cell harvesting and lipid extraction.[4] The inclusion of a broad-spectrum protease and phosphatase inhibitor cocktail in the lysis buffer is a common practice.[4] |
| Harsh Chemical Conditions | Avoid using strong acids or bases during extraction, as they can hydrolyze the glycosidic bond or the amide linkage.[1] If alkaline saponification is necessary to remove glycerolipids, use mild conditions and monitor for any degradation of the target molecule.[1] |
| Oxidation | Minimize the sample's exposure to air and light, particularly if the fatty acid chains of the this compound are unsaturated.[1] Consider adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvents.[1] |
Issue 3: High Variability Between Replicate Samples
| Potential Cause | Recommended Solution |
| Inconsistent Cell Lysis | Ensure uniform application of the lysis method to all samples. For sonication, maintain consistent probe depth and power settings. For homogenization, use a consistent number of strokes.[4] With detergent lysis, ensure thorough mixing and consistent incubation times.[4] |
| Inaccurate Sample Normalization | Normalize samples by protein concentration (e.g., BCA assay) or cell number before extraction to ensure accurate comparisons.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the best initial approach for cell lysis when extracting this compound?
A combination of methods is often optimal.[5] For many cell types, initiating lysis with a cold organic solvent mixture, such as methanol/chloroform, can effectively disrupt cells while simultaneously denaturing degradative enzymes.[4] For cells that are difficult to lyse, this can be followed by a mechanical disruption method like sonication.[1]
Q2: How can I prevent my samples from overheating during sonication?
To prevent overheating, which can lead to lipid degradation, use short pulses of sonication (e.g., 3-4 cycles of 15 seconds on, 30 seconds off) and keep the sample on ice throughout the process.[4][6]
Q3: Which phase should I collect after centrifugation in a chloroform:methanol:water extraction?
This compound, being a glycosphingolipid, is amphipathic and will be present in the lower organic phase.[1] However, some molecules may partition at the interface between the aqueous and organic layers.[3] It is crucial to carefully collect the entire lower organic phase without disturbing the protein interface.[1] For potentially higher recovery, re-extracting the protein disk may be beneficial.[3]
Q4: Should I be concerned about contaminants in my solvents?
Yes, all reagents and solvents used for cell lysis and lipid extraction should be of high quality, at a minimum HPLC-grade, though ultrapure solvents are preferred.[6] The use of lower-grade reagents and solvents can lead to poor mass spectrometry performance and data quality.[6]
Experimental Protocols
Protocol 1: Solvent-Based Lysis and Extraction (Modified Folch Method)
This protocol is suitable for the general extraction of this compound from cultured cells.[1]
-
Cell Harvesting:
-
For adherent cells, wash twice with ice-cold PBS, then scrape cells into a fresh volume of ice-cold PBS.
-
For suspension cells, pellet by centrifugation (e.g., 300 x g for 5 minutes at 4°C) and wash the pellet twice with ice-cold PBS.[4]
-
-
Normalization:
-
Aliquot a small portion of the cell suspension for cell counting or protein quantification (e.g., BCA assay).[4]
-
-
Lysis and Extraction:
-
Phase Separation:
-
Collection:
-
Carefully collect the lower organic phase, which contains the this compound, into a new glass tube.[4]
-
-
Drying and Reconstitution:
-
Dry the collected organic phase under a gentle stream of nitrogen.[4]
-
Reconstitute the lipid extract in an appropriate solvent for your downstream analysis.
-
Protocol 2: Mechanical Lysis (Sonication) Followed by Extraction
This protocol is recommended for cells that are resistant to solvent-only lysis.
-
Cell Harvesting and Resuspension:
-
Harvest and wash cells as described in Protocol 1.
-
Resuspend the cell pellet in a small volume of ice-cold water (e.g., 100 µL).[1]
-
-
Sonication:
-
Place the cell suspension on ice.
-
Sonicate using a probe sonicator with short bursts (e.g., 10-15 seconds) interspersed with cooling periods to prevent overheating.[1]
-
-
Lipid Extraction:
-
Proceed with the addition of chloroform:methanol and subsequent phase separation steps as outlined in Protocol 1 (steps 3-6).[4]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. How to Extract Intracellular Lipids in Lipidomics Research? | MtoZ Biolabs [mtoz-biolabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Comprehensive Guide to Cell Lysis and Protein Extraction Method - Creative Proteomics [creative-proteomics.com]
- 6. Glial Biologist's Guide to Mass Spectrometry‐Based Lipidomics: A Tutorial From Sample Preparation to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with isomeric interference in Lactosylceramide analysis
Welcome to the technical support center for lactosylceramide (LacCer) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding isomeric interference in LacCer analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common isomers that interfere with this compound (LacCer) analysis?
A1: The most common interferences in LacCer analysis arise from structural isomers, which have the same mass but different spatial arrangements. These include:
-
Galabiosylceramide (Ga2): A significant isomer, particularly in studies related to Fabry disease, where its accumulation is a key biomarker. Ga2 and LacCer share the same mass and often co-elute in reversed-phase chromatography, making their differentiation critical.[1]
-
Glucosylceramide (GlcCer) and Gathis compound (GalCer): While these are monosaccharides and smaller than LacCer (a disaccharide), they are structurally related precursors. More importantly, stereoisomers of LacCer itself, differing in the configuration of the sugar linkage or the ceramide backbone, can pose analytical challenges.[2]
-
Fatty Acid and Sphingoid Base Isomers: LacCer molecules can vary in the length and degree of unsaturation of their fatty acid and sphingoid base chains.[3] Species like LacCer (d18:1/24:1) and LacCer (d18:2/24:0) are isomeric and require careful analysis to distinguish.
Q2: Why can't I distinguish LacCer isomers using mass spectrometry alone?
A2: Isomers of this compound have identical mass-to-charge ratios (m/z) and often produce identical or very similar fragmentation patterns upon collision-induced dissociation (CID) in a mass spectrometer.[4] This means that without prior separation, the mass spectrometer will detect them as a single entity, making it impossible to differentiate and accurately quantify the individual isomeric species. This is why chromatographic separation is a mandatory step before mass spectrometric analysis.
Q3: My chromatogram shows a single, sharp peak. Does this confirm I have a pure LacCer species without isomeric interference?
A3: Not necessarily. A single peak can be misleading due to the co-elution of isomers, a common problem in lipidomics.[5] Particularly in reversed-phase liquid chromatography (RP-LC), which separates lipids based on hydrophobicity, structural isomers like LacCer and Galabiosylceramide (Ga2) can have very similar retention times and may not be resolved.[1] To confirm purity, you must use an optimized chromatographic method known to separate the specific isomers of interest or employ orthogonal separation techniques like ion mobility spectrometry.[2][4]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Poor or No Chromatographic Resolution of LacCer Isomers
Symptoms:
-
A single, broad, or asymmetric peak is observed where two or more isomers are expected.
-
Retention times are unstable between runs.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inappropriate Column Chemistry | For separating polar head group isomers like LacCer and Ga2, Normal-Phase Liquid Chromatography (NP-LC) or Hydrophilic Interaction Liquid Chromatography (HILIC) is often more effective than Reversed-Phase (RP-LC). NP-LC separates based on polarity, which differs more significantly between these isomers than their hydrophobicity.[1][6] |
| Suboptimal Mobile Phase | For NP-LC/HILIC: The water content in the mobile phase is critical. Ensure your column is thoroughly equilibrated and try small, incremental adjustments to the water/acetonitrile ratio to improve separation. A minimum of 3% water is often needed to maintain the HILIC partitioning mechanism.[5] For RP-LC: To separate LacCer species based on fatty acid differences, a shallow, slow gradient with a gradual increase in the organic solvent (e.g., methanol/acetonitrile) can enhance resolution.[5] |
| Incorrect Injection Solvent | The injection solvent should be as similar as possible to the initial mobile phase. Injecting a sample in a solvent that is much stronger than the mobile phase (e.g., high organic content in an RP-LC run starting with high aqueous phase) will cause peak distortion and splitting.[7] |
| Column Degradation | If you observe peak tailing or splitting, especially with silica-based columns, it may be due to the dissolution of the silica (B1680970) stationary phase. This can happen if the mobile phase pH is above 7. Consider using a column with end-capping or a different stationary phase chemistry.[7] |
Issue 2: Difficulty Confirming the Identity of Separated Isomeric Peaks
Symptoms:
-
You have successfully separated two peaks with the same m/z, but you are unsure which peak corresponds to which isomer.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Lack of Authentic Standards | The most reliable method for peak identification is to run commercially available, pure standards for each isomer under the exact same chromatographic conditions. The peak from your sample that matches the retention time of a specific standard can be confidently identified. |
| Ambiguous Fragmentation | While isomers often have similar MS/MS spectra, subtle differences can sometimes be exploited. For certain glycosphingolipids, negative ion mode can produce cross-ring fragmentation that may provide clues to the sugar linkage, though this is not always reliable.[8] |
| Advanced Separation Techniques | If available, Ion Mobility Spectrometry (IMS) provides an orthogonal separation based on the shape and size (collision cross-section) of the ion. Isomers often have different conformations and can be separated by IMS even if they co-elute chromatographically.[2] |
Experimental Protocols & Data
Protocol: Separation of LacCer and Ga2 Isomers by Normal-Phase UPLC-MS/MS
This protocol is adapted from methodologies designed for the baseline separation of LacCer from its critical isomer, Galabiosylceramide (Ga2).[1]
-
Chromatography System: Ultra-Performance Liquid Chromatography (UPLC) system.
-
Column: A silica-based HILIC or normal-phase column (e.g., Supelco LC-Si 2.1 x 250 mm).[6]
-
Mobile Phase A: Acetonitrile/Methanol/Acetic Acid (97:2:1, v/v/v) with 5 mM ammonium (B1175870) acetate.[6]
-
Mobile Phase B: Water with 5 mM ammonium acetate.
-
Gradient:
-
Start with a high percentage of Mobile Phase A.
-
Run an isocratic elution for several minutes to separate the polar head groups.[6]
-
Note: The exact gradient will depend on the specific column and isomers being analyzed and must be optimized empirically.
-
-
Flow Rate: Typically 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5-10 µL.
Data: Representative MRM Transitions for LacCer Analysis
Accurate quantification of LacCer species is achieved using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer. The primary fragmentation observed for LacCer in positive ion mode is the neutral loss of the lactose (B1674315) moiety (342 Da) or the successive loss of the two hexose (B10828440) units (180 Da each).[9] The most specific precursor-product ion transition is the loss of the entire ceramide backbone, leaving the lactose headgroup. However, the most commonly monitored transitions involve the fragmentation of the glycosidic bond.
The table below provides calculated precursor ions ([M+H]+) and expected primary product ions for common LacCer species. Note: Optimal collision energies (CE) are instrument-dependent and must be determined empirically. The goal is to select the CE that produces the highest abundance of the desired product ion.[10][11]
| This compound Species | Formula | Precursor Ion (m/z) [M+H]⁺ | Primary Product Ion (m/z) [M+H - Hexose]⁺ | Secondary Product Ion (m/z) [Sphingoid Base]⁺ |
| LacCer(d18:1/16:0) | C₄₂H₇₉NO₁₃ | 862.55 | 700.50 | 264.27 |
| LacCer(d18:1/18:0) | C₄₄H₈₃NO₁₃ | 890.60 | 728.55 | 264.27 |
| LacCer(d18:1/22:0) | C₄₈H₉₁NO₁₃ | 946.66 | 784.61 | 264.27 |
| LacCer(d18:1/24:0) | C₅₀H₉₅NO₁₃ | 974.70 | 812.65 | 264.27 |
| LacCer(d18:1/24:1) | C₅₀H₉₃NO₁₃ | 972.68 | 810.63 | 264.27 |
Visualizations
Logical Workflow for Troubleshooting Isomer Co-elution
Caption: Troubleshooting flowchart for resolving co-eluting LacCer isomers.
This compound-Centric Pro-Inflammatory Signaling Pathway
Caption: LacCer's central role in mediating inflammation and oxidative stress.
References
- 1. Separation and Analysis of this compound, Galabiosylceramide, and Globotriaosylceramide by LC-MS/MS in Urine of Fabry Disease Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. waters.com [waters.com]
- 3. Isolation and mass spectrometry characterization of molecular species of lactosylceramides using liquid chromatography-electrospray ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DMS as an orthogonal separation to LC/ESI/MS/MS for quantifying isomeric cerebrosides in plasma and cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. lipidmaps.org [lipidmaps.org]
- 7. agilent.com [agilent.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. skyline.ms [skyline.ms]
Enhancing the resolution of Lactosylceramide species in chromatography
Welcome to the technical support center for enhancing the resolution of lactosylceramide (LacCer) species in chromatography. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the analysis of lactosylceramides.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Poor Chromatographic Resolution & Peak Shape
Q1: Why am I seeing poor resolution between different this compound species or co-elution with other lipids?
A1: Poor resolution is a common challenge due to the structural similarity of LacCer species, which often only differ in their fatty acid chain length and degree of saturation. Consider the following factors:
-
Inadequate Column Chemistry: The choice of stationary phase is critical. For separating LacCer species, Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred as it separates based on the polarity of the headgroup, while Reverse-Phase (RP) chromatography separates based on the hydrophobicity of the fatty acid chains.
-
Suboptimal Mobile Phase Composition: The mobile phase composition, including the organic solvent, aqueous component, and additives, significantly impacts resolution. An incorrect solvent ratio or pH can lead to poor separation.
-
Improper Gradient Elution: A poorly optimized gradient may not effectively separate species with similar retention times. The gradient slope and duration are key parameters to adjust.
Q2: My this compound peaks are broad or tailing. What are the likely causes and solutions?
A2: Broad or tailing peaks can compromise sensitivity and resolution. Here are some common causes and their solutions:
-
Injection Solvent Mismatch: Injecting your sample in a solvent significantly stronger than your initial mobile phase can cause peak distortion. Solution: Reconstitute your sample in a solvent that is weaker than or compatible with the initial mobile phase.
-
Column Contamination: Accumulation of lipids and proteins from your sample matrix on the column can lead to poor peak shape. Solution: Use a guard column and implement a robust column washing protocol between runs.
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can cause peak tailing. Solution: For HILIC, ensure sufficient buffer concentration (e.g., 10-20 mM ammonium (B1175870) formate) to mask secondary interactions. For RP, adjusting the mobile phase pH can help.[1]
-
Column Overload: Injecting too much sample can lead to broadened and asymmetrical peaks. Solution: Reduce the injection volume or dilute your sample.
Q3: I'm having trouble separating this compound from its structural isomer, galabiosylceramide (Ga2). How can I improve this separation?
A3: The co-analysis of LacCer and its structural isomer Ga2 can decrease the sensitivity of Ga2 analysis, which is particularly important in the context of Fabry disease research.[2] A normal-phase UPLC-MS/MS method has been shown to achieve baseline separation of Ga2 and LacCer isoforms.[2]
Frequently Asked Questions (FAQs)
Q4: Which chromatographic technique is best for separating this compound species?
A4: The choice of technique depends on your specific analytical goals:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): Excellent for separating LacCer from other lipid classes based on the polarity of their headgroups.
-
Reverse-Phase (RP) Liquid Chromatography: Ideal for separating LacCer species based on their fatty acid chain length and degree of unsaturation.[3]
-
Supercritical Fluid Chromatography (SFC): A powerful technique for high-throughput analysis that can separate lipids by class, similar to HILIC, but with the advantages of faster run times and reduced organic solvent consumption.
Q5: What are the key parameters to optimize for mass spectrometry detection of lactosylceramides?
A5: For sensitive and specific detection of LacCer species by MS, optimize the following:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used for LacCer analysis.
-
Precursor and Product Ions: In Multiple Reaction Monitoring (MRM) mode, select the appropriate precursor ion ([M+H]+) and a characteristic product ion. A common product ion for many sphingolipids is m/z 264.2, corresponding to the sphingosine (B13886) backbone.
-
Collision Energy (CE) and Declustering Potential (DP): These voltages need to be optimized for each LacCer species to achieve the best fragmentation efficiency and signal intensity.
Q6: How can I ensure my sample preparation is effective for this compound analysis from plasma?
A6: A robust sample preparation protocol is crucial for removing interfering substances and ensuring good recovery of LacCer. A common method involves protein precipitation followed by liquid-liquid extraction. A simple and effective method is protein precipitation with cold isopropanol. For a more comprehensive lipid extraction, a biphasic extraction using methanol (B129727), methyl-tert-butyl ether (MTBE), and water is recommended.
Experimental Protocols & Data
This section provides detailed methodologies for key experiments and summarizes quantitative data in structured tables.
Sample Preparation from Plasma
A widely used protocol for the extraction of complex lipids from plasma involves a biphasic solvent system.
-
To a 10 µL aliquot of blood plasma in a 1.5 mL microcentrifuge tube, add 225 µL of cold methanol containing your internal standards (e.g., C17-LacCer).
-
Vortex the mixture for 10 seconds.
-
Add 750 µL of cold methyl-tert-butyl ether (MTBE).
-
Vortex for 10 seconds and then shake for 6 minutes at 4°C.
-
Induce phase separation by adding 188 µL of LC/MS-grade water.
-
Centrifuge at 14,000 rpm for 2 minutes.
-
Carefully collect the upper organic phase containing the lipids.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the lipid extract in the initial mobile phase for LC-MS analysis.
Chromatography & Mass Spectrometry Parameters
The following tables provide starting parameters for different chromatographic methods. These should be optimized for your specific instrument and application.
Table 1: HILIC-MS/MS Parameters for this compound Analysis
| Parameter | Value |
| LC System | ACQUITY UPLC I-Class or equivalent |
| Column | ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) |
| Column Temperature | 45°C |
| Mobile Phase A | 95:5 Acetonitrile/Water + 10 mM Ammonium Acetate |
| Mobile Phase B | 50:50 Acetonitrile/Water + 10 mM Ammonium Acetate |
| Gradient | 0.1% to 20.0% B over 2 min, then 20% to 80% B over 3 min |
| Flow Rate | 0.6 mL/min |
| Injection Volume | 1 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive ESI |
| Common MRM Transition | Precursor Ion -> 264.2 |
Table 2: Reverse-Phase LC-MS/MS Parameters for this compound Analysis
| Parameter | Value |
| LC System | UHPLC system |
| Column | Acquity UPLC BEH C8 (2.1 x 100 mm, 1.7 µm) |
| Column Temperature | 30°C |
| Mobile Phase A | Water with 0.2% Formic Acid and 2 mM Ammonium Formate |
| Mobile Phase B | Acetonitrile with 0.2% Formic Acid and 1 mM Ammonium Formate |
| Gradient | Start at 80% B, increase to 90% B over time (specific gradient to be optimized) |
| Flow Rate | 0.40 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive ESI |
| Example MRM Transitions | LacCer d7 C15:0: m/z 855.6 -> 271.3 |
| Collision Energy (CE) | ~60 eV (to be optimized) |
| Declustering Potential (DP) | ~65 eV (to be optimized) |
Table 3: Supercritical Fluid Chromatography (SFC)-MS Parameters for Lipid Analysis [3]
| Parameter | Value |
| SFC System | Analytical SFC system |
| Column | Torus DEA (3.0 x 100 mm, 1.7 µm) or similar polar stationary phase |
| Column Temperature | 50°C |
| Mobile Phase A | Supercritical CO2 |
| Mobile Phase B (Modifier) | Methanol/Water (95:5, v/v) with 0.1% Ammonium Acetate |
| Gradient | 1% B for 1 min, 1% to 65% B over 11 min, hold at 65% B for 6 min |
| Flow Rate | 1.0 mL/min |
| Back Pressure | 1,500 psi |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive ESI |
Visualizations
Diagrams of Signaling Pathways and Workflows
References
Best practices for storing and handling Lactosylceramide standards
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for handling and storing Lactosylceramide (LacCer) standards. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound standards?
A1: this compound standards should be stored at -20°C for long-term stability.
Q2: What is the shelf-life of this compound standards?
A2: When stored properly at -20°C, this compound standards can be stable for at least four years. Always refer to the manufacturer's certificate of analysis for specific lot stability information.
Q3: In what solvents can I dissolve this compound standards?
A3: this compound standards are soluble in a mixture of chloroform:methanol:water (2:1:0.1) and in DMSO. For cell culture experiments, it is common to dissolve the standard in an organic solvent like DMSO first and then dilute it in the culture medium.
Q4: How should I handle powdered this compound standards to ensure stability?
A4: To maintain the integrity of powdered this compound standards, it is crucial to prevent exposure to moisture. Before opening, allow the vial to warm to room temperature to avoid condensation. It is recommended to handle the powder under an inert gas like argon or nitrogen.
Storage and Stability
Proper storage of this compound standards is critical for maintaining their integrity and ensuring experimental reproducibility.
| Parameter | Recommendation | Notes |
| Storage Temperature | -20°C | Long-term storage at this temperature preserves the chemical structure. |
| Physical Form | Solid (Powder) or in Solution | Powdered form is generally more stable over the long term. |
| Inert Atmosphere | Store under argon or nitrogen | This minimizes oxidation of the lipid. |
| Container | Glass vial with a Teflon-lined cap | Avoid plastic containers for organic solutions as they can leach impurities. |
| Light Exposure | Store in the dark | Protect from light to prevent photodegradation. |
| Stated Stability | ≥ 4 years | This is a general guideline; always check the manufacturer's specifications.[1] |
Experimental Protocols
Reconstitution of Powdered this compound Standard
This protocol outlines the steps for reconstituting a powdered this compound standard for use in experiments.
Materials:
-
Vial of powdered this compound standard
-
Anhydrous organic solvent (e.g., Chloroform:Methanol:Water at a 2:1:0.1 ratio, or DMSO)
-
Glass syringe or pipette with a Teflon tip
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate to Room Temperature: Remove the vial of powdered this compound from the -20°C freezer and allow it to sit at room temperature for at least 30 minutes. This prevents moisture from condensing on the cold powder upon opening.
-
Prepare Solvent: Ensure the chosen solvent is of high purity and anhydrous to prevent degradation of the lipid.
-
Add Solvent: Under a gentle stream of inert gas (argon or nitrogen), carefully open the vial. Using a glass syringe or pipette, add the desired volume of solvent to the vial to achieve the target concentration.
-
Dissolve: Tightly cap the vial and vortex for 1-2 minutes to aid in dissolution.
-
Sonication (Optional): If the standard does not fully dissolve with vortexing, sonicate the vial in a water bath for 5-10 minutes. Be cautious to avoid overheating the sample.
-
Visual Inspection: Visually inspect the solution to ensure that the standard has completely dissolved and there are no visible particulates.
-
Storage of Stock Solution: Store the resulting stock solution at -20°C in a tightly sealed glass vial under an inert atmosphere. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Treating Cells with this compound
This protocol provides a general guideline for treating cultured cells with this compound to study its biological effects.
Materials:
-
Cultured cells in appropriate media
-
This compound stock solution (e.g., in DMSO)
-
Complete cell culture medium
-
Sterile pipette tips and tubes
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that will allow for the desired confluency at the time of treatment. Allow the cells to adhere and grow overnight.
-
Prepare Treatment Medium: On the day of the experiment, prepare the final concentration of this compound by diluting the stock solution in complete cell culture medium. It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) in the medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Example: To prepare a 10 µM this compound treatment medium from a 10 mM stock in DMSO, you would perform a 1:1000 dilution.
-
-
Control Group: Prepare a vehicle control medium containing the same final concentration of the solvent (e.g., 0.1% DMSO) without this compound.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the prepared treatment medium or vehicle control medium.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
Downstream Analysis: Following incubation, the cells can be harvested and processed for various downstream analyses, such as cell proliferation assays, Western blotting, or lipid extraction for mass spectrometry analysis.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Poor Peak Shape in LC-MS (Tailing or Broadening) | - Column overload- Contamination of the column or guard column- Inappropriate mobile phase | - Reduce the injection volume or concentration of the standard.- Flush the column with a strong solvent or replace the guard column.- Ensure the mobile phase is compatible with this compound and of high purity. |
| Low Signal Intensity in Mass Spectrometry | - Poor ionization- Degradation of the standard- Matrix effects from the sample | - Optimize mass spectrometer source parameters.- Check the age and storage conditions of the standard. Prepare a fresh solution.- Perform sample cleanup to remove interfering substances. |
| Inconsistent Results in Cell-Based Assays | - Incomplete dissolution of this compound- Degradation of the standard in the culture medium- Variability in cell health or density | - Ensure the standard is fully dissolved in the stock solution before diluting in media.- Prepare fresh treatment media for each experiment. Minimize the time the diluted standard sits (B43327) at 37°C before being added to cells.- Standardize cell seeding density and monitor cell viability. |
| Unexpected Adducts in Mass Spectra | - Presence of salts in the mobile phase or sample | - The formation of adducts with ions like sodium ([M+Na]⁺) and potassium ([M+K]⁺) is common in ESI-MS.[1][2][3] If protonated molecules ([M+H]⁺) are desired, use mobile phase additives that promote protonation (e.g., formic acid) and minimize salt contamination. |
| Co-elution with Isomers | - In certain biological samples, this compound may co-elute with structural isomers, such as galabiosylceramide, in reverse-phase chromatography. | - Utilize normal-phase chromatography or optimize the reverse-phase method to achieve baseline separation of isomers if their differentiation is critical for the analysis. |
Signaling Pathways and Workflows
This compound is a bioactive lipid involved in various cellular signaling cascades. Upon its generation, it can trigger downstream pathways leading to physiological and pathological responses.
Caption: this compound signaling cascade.
Caption: Experimental workflow for cell treatment.
References
Technical Support Center: Interpreting Complex Lactosylceramide Data
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex lactosylceramide (LacCer) data from lipidomics studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important in lipidomics studies?
A1: this compound (LacCer) is a glycosphingolipid composed of a ceramide backbone linked to a lactose (B1674315) sugar.[1][2] It is a key intermediate in the biosynthesis of more complex glycosphingolipids.[2] LacCer is involved in various cellular processes, including cell signaling, immune responses, and cell adhesion.[1] Its levels can be altered in various diseases, making it an important biomarker candidate.
Q2: What are the common challenges in analyzing this compound by mass spectrometry?
A2: Common challenges include:
-
Isomeric overlap: this compound is structurally isomeric with galabiosylceramide (Ga2), which can interfere with accurate quantification if not chromatographically separated.[3]
-
Ceramide chain heterogeneity: LacCer exists as numerous molecular species with varying fatty acid chain lengths and degrees of saturation, making comprehensive analysis complex.[2][4]
-
Matrix effects: Biological samples are complex, and other molecules can co-elute with LacCer, causing ion suppression or enhancement in the mass spectrometer and affecting quantification.[5]
-
Low abundance: Some LacCer species may be present at low concentrations, requiring sensitive analytical methods for detection.
Q3: Which internal standards are recommended for accurate quantification of this compound?
A3: For accurate quantification, stable isotope-labeled internal standards are highly recommended.[6] These standards have nearly identical physical and chemical properties to the endogenous analytes, correcting for variability in sample extraction and instrument response.[6] A common choice is a deuterated LacCer species, such as C12:0 LacCer, which can be used to quantify a wide range of LacCer species with different alkyl-chain lengths.[7]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound data.
Issue 1: Low or No this compound Signal in LC-MS/MS
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inefficient Extraction | Ensure complete protein precipitation by using cold methanol (B129727) and adequate vortexing.[5] For complex matrices, consider liquid-liquid extraction (e.g., Folch or Bligh-Dyer methods) or solid-phase extraction (SPE) with a C18 cartridge.[1][5] |
| Analyte Loss | Use low-adsorption polypropylene (B1209903) tubes and tips to prevent lipids from adhering to surfaces.[5] During liquid-liquid extraction, be aware that amphipathic lipids like LacCer may partition at the interface; collect the entire organic phase and consider re-extracting the protein disk.[5] |
| Poor Ionization | Optimize mass spectrometer source parameters. Use a mobile phase additive like ammonium (B1175870) formate (B1220265) to enhance the formation of desired adducts (e.g., [M+H]+, [M+NH4]+).[5][7] |
| Matrix Effects (Ion Suppression) | Diagnose matrix effects by comparing the signal of a standard in pure solvent versus a standard spiked into an extracted blank matrix.[5] If suppression is significant, improve sample cleanup, dilute the sample, or use a different chromatographic method to separate LacCer from interfering compounds.[5] |
| Incorrect MS Settings | Verify that the mass spectrometer is set to detect the correct precursor and product ions for your LacCer species of interest. Regularly tune and calibrate the instrument.[8] |
Issue 2: Poor Peak Shape (Tailing, Fronting, or Broadening)
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incompatible Injection Solvent | Ensure the sample is dissolved in a solvent weaker than or compatible with the initial mobile phase to avoid peak distortion.[5] |
| Column Contamination | Use a guard column to protect the analytical column from lipids and proteins in the sample matrix.[5] Implement a robust column washing procedure between runs.[5] |
| Secondary Interactions | Tailing can be caused by interactions with residual silanol (B1196071) groups on silica-based columns. Consider using a column with end-capping or a different stationary phase.[5] |
| Column Overload | If peaks are broad and fronting, the column may be overloaded. Reduce the amount of sample injected.[9] |
| Suboptimal Chromatography | Optimize the gradient elution profile and flow rate to ensure sharp, symmetrical peaks.[10] |
Experimental Protocols
Protocol 1: Extraction and Quantification of this compound from Human Plasma by LC-MS/MS
1. Sample Preparation and Lipid Extraction:
- To 10 µL of plasma in a microcentrifuge tube, add a known amount of a suitable internal standard (e.g., C12:0 this compound).[5][7]
- Add 200 µL of cold methanol for protein precipitation.[5]
- Vortex the mixture vigorously for 1 minute.[5]
- Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.[5]
- Centrifuge at 13,000 x g for 10 minutes at 4°C.[5]
- Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.[5]
2. LC-MS/MS Analysis:
- LC System: A reverse-phase C8 or C18 column is commonly used.[11][12]
- Mobile Phase A: Methanol/Water/Tetrahydrofuran/Formic Acid (68.5/28.5/2/1, v/v/v/v) with 5 mM ammonium formate.[7]
- Mobile Phase B: Methanol/Tetrahydrofuran/Formic Acid (97/2/1, v/v/v) with 5 mM ammonium formate.[7]
- Gradient: A typical gradient starts with a higher percentage of mobile phase A and gradually increases the percentage of mobile phase B to elute the lipids.[7]
- Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for quantification.[11]
- Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used for LacCer analysis.[2]
- MRM Transitions: Specific precursor-to-product ion transitions for each LacCer species and the internal standard are monitored. The precursor ion is typically the [M+H]+ or [M+NH4]+ adduct, and a common product ion is m/z 264.4, corresponding to the sphingoid base backbone.[2]
3. Data Processing and Quantification:
- Integrate the peak areas for each LacCer species and the internal standard using the instrument's software.[7]
- Calculate the ratio of the peak area of each analyte to the peak area of the internal standard.
- Determine the concentration of each LacCer species by comparing the area ratio to a standard curve generated with known concentrations of authentic standards.
Quantitative Data
The following table summarizes representative concentrations of various this compound species found in human plasma from a study on type 1 diabetes patients.
Table 1: Plasma this compound Concentrations in Type 1 Diabetes Patients
| This compound Species | Concentration (mean ± SD) in Patients with Neuropathy (n=19) | Concentration (mean ± SD) in Patients without Neuropathy (n=61) |
| LacCer (d18:1/16:0) | Data not specified | Data not specified |
| LacCer (d18:1/18:0) | Data not specified | Data not specified |
| LacCer (d18:1/20:0) | Data not specified | Data not specified |
| LacCer (d18:1/22:0) | Data not specified | Data not specified |
| LacCer (d18:1/24:0) | Data not specified | Data not specified |
| LacCer (d18:1/24:1) | Data not specified | Data not specified |
Specific concentration values were not provided in the referenced search result, but the study indicated that these species were measured.[13]
Signaling Pathways and Workflows
This compound Biosynthesis and Signaling
This compound is synthesized from glucosylceramide by the action of LacCer synthase.[14] It serves as a precursor for the synthesis of more complex glycosphingolipids and also functions as a signaling molecule, particularly in inflammation and oxidative stress.[11]
Caption: Biosynthesis and signaling roles of this compound.
Lipidomics Data Analysis Workflow for this compound
A typical workflow for processing and analyzing this compound data from LC-MS/MS experiments involves several key steps from raw data to biological interpretation.
Caption: A standard workflow for processing lipidomics data.
References
- 1. This compound Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 2. Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Separation and Analysis of this compound, Galabiosylceramide, and Globotriaosylceramide by LC-MS/MS in Urine of Fabry Disease Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. lipidmaps.org [lipidmaps.org]
- 8. gmi-inc.com [gmi-inc.com]
- 9. zefsci.com [zefsci.com]
- 10. mdpi.com [mdpi.com]
- 11. Convenient and Sensitive Measurement of this compound Synthase Activity Using Deuterated Glucosylceramide and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. gentechscientific.com [gentechscientific.com]
- 13. researchgate.net [researchgate.net]
- 14. Convenient and Sensitive Measurement of this compound Synthase Activity Using Deuterated Glucosylceramide and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Role of Lactosylceramide in NF-κB Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Lactosylceramide's (LacCer) role in the canonical NF-κB signaling pathway, with a focus on its pro-inflammatory effects. It contrasts LacCer with its precursor, Ceramide, another bioactive sphingolipid with a more complex and context-dependent role in NF-κB regulation. This document offers supporting experimental data, detailed protocols for validation, and visual diagrams to facilitate a deeper understanding of these critical signaling events.
This compound-Mediated NF-κB Signaling Pathway
This compound, a glycosphingolipid found in lipid rafts of the plasma membrane, has emerged as a key player in inflammatory signaling.[1][2][3] Various pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α) and oxidized low-density lipoprotein (ox-LDL), can lead to the activation of LacCer synthase, increasing the production of LacCer.[1][2] This accumulation of LacCer in the cell membrane triggers a cascade of downstream events that culminate in the activation of the transcription factor NF-κB, a master regulator of inflammatory gene expression.[2]
The signaling pathway initiated by LacCer often involves the generation of reactive oxygen species (ROS) through the activation of NADPH oxidase.[1][2][3] This oxidative stress environment can then lead to the activation of downstream kinases such as those in the Ras/ERK1/2 pathway, which subsequently contributes to the activation of the IκB kinase (IKK) complex.[4][5] The IKK complex phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and proteasomal degradation.[6] The degradation of IκBα unmasks the nuclear localization signal on the NF-κB p50/p65 heterodimer, allowing its translocation into the nucleus.[6] Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of pro-inflammatory cytokines, chemokines, and adhesion molecules.[6][7]
Figure 1: this compound-mediated canonical NF-κB signaling pathway.
Comparative Analysis: this compound vs. Ceramide
While this compound generally exhibits pro-inflammatory properties through NF-κB activation, the role of its precursor, Ceramide, is more multifaceted. Depending on the cell type, stimulus, and local lipid environment, Ceramide has been reported to both activate and inhibit NF-κB signaling. Some studies suggest that Ceramide can activate NF-κB through atypical PKCζ, contributing to cell survival signals.[8] Conversely, other research indicates that Ceramide can inhibit PKC-mediated NF-κB activation, leading to a reduction in the expression of NF-κB target genes like IL-2.[9] This dual role makes a direct comparison with the more consistently pro-inflammatory LacCer crucial for understanding sphingolipid-mediated signaling.
| Parameter | This compound (LacCer) | Ceramide | Reference |
| General Role in NF-κB Signaling | Predominantly Activator | Activator or Inhibitor (Context-Dependent) | [2][8][9] |
| Mechanism of Action | Activates NADPH oxidase, ROS production, and Ras/ERK pathway, leading to IKK activation. | Can activate atypical PKCζ to promote NF-κB activation or inhibit conventional PKCs to suppress it. | [5][8][9] |
| Effect on NF-κB Luciferase Reporter Activity | Reverses inhibition of NF-κB activity, restoring it to stimulated levels. | Can induce NF-κB regulated gene expression. In other contexts, can inhibit PKC-dependent NF-κB activation. | [7][10][11] |
| Downstream Inflammatory Outcomes | Upregulation of pro-inflammatory cytokines, chemokines, and adhesion molecules. | Can contribute to both pro-inflammatory responses and apoptosis. | [2][10] |
Note: The quantitative effects can vary significantly between cell types and experimental conditions. The data presented is a qualitative summary based on available literature.
Experimental Protocols for Validation
Validating the role of this compound and comparing its effects with other lipids in the NF-κB signaling pathway requires a combination of biochemical and cell-based assays.
NF-κB Luciferase Reporter Assay
This assay is a widely used method to quantify NF-κB transcriptional activity.
-
Cell Culture and Transfection: Plate cells (e.g., astrocytes, endothelial cells) in a 24-well plate. Co-transfect the cells with a luciferase reporter plasmid containing NF-κB binding sites upstream of the luciferase gene and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Lipid Treatment: After 24 hours, pre-treat the cells with the lipid of interest (e.g., 5 µM LacCer) for a specified duration (e.g., 30 minutes) before stimulating with a pro-inflammatory agent (e.g., TNF-α and IFN-γ).
-
Cell Lysis and Luciferase Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Express the results as fold induction over the unstimulated control.
Western Blot for Phospho-IκBα and Nuclear p65
This method assesses the activation of upstream and downstream components of the NF-κB pathway.
-
Cell Treatment and Lysis: Treat cells with the lipids and stimuli as described above. For nuclear translocation, fractionate the cells to separate cytoplasmic and nuclear extracts. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-IκBα, total IκBα, p65, and a nuclear marker (e.g., Lamin B1). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the role of a lipid in a signaling pathway.
Figure 2: General experimental workflow for validating lipid-mediated NF-κB activation.
References
- 1. researchgate.net [researchgate.net]
- 2. Convergence: this compound-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Convergence: this compound-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. researchgate.net [researchgate.net]
- 7. This compound Mediates the Expression of Adhesion Molecules in TNF-α and IFNγ-stimulated Primary Cultured Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Atypical PKC zeta is activated by ceramide, resulting in coactivation of NF-kappaB/JNK kinase and cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ceramide inhibits IL-2 production by preventing protein kinase C-dependent NF-kappaB activation: possible role in protein kinase Ctheta regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of Lactosylceramide and Glucosylceramide Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the signaling pathways and cellular functions of two critical glycosphingolipids: Lactosylceramide (LacCer) and Glucosylceramide (GlcCer). By presenting supporting experimental data, detailed methodologies, and clear visual representations of their signaling cascades, this document aims to equip researchers with the necessary information to better understand the distinct and overlapping roles of these molecules in cellular physiology and disease.
Introduction
This compound and Glucosylceramide are fundamental intermediates in the complex biosynthetic pathway of glycosphingolipids. While structurally similar, with LacCer being a direct downstream product of GlcCer, their signaling functions diverge significantly, implicating them in a variety of cellular processes ranging from inflammation and oxidative stress to cell proliferation and apoptosis.[1][2][3][4] Understanding the nuances of their individual signaling pathways is crucial for the development of targeted therapeutics for a host of diseases, including neurodegenerative disorders, cancer, and metabolic syndromes.[5][6][7]
Biosynthesis and Core Functional Differences
Glucosylceramide is synthesized by the addition of a glucose molecule to ceramide, a reaction catalyzed by the enzyme glucosylceramide synthase (GCS).[2][8] It serves as the precursor for the synthesis of this compound through the action of LacCer synthase (β-1,4 galactosyltransferase), which adds a galactose molecule to GlcCer.[1][3][4] This seemingly simple addition of a second sugar moiety dramatically alters the signaling capacity of the molecule.
GlcCer's primary signaling role appears to be in the modulation of fundamental cellular processes like proliferation and apoptosis, often by influencing the intracellular levels of its precursor, the pro-apoptotic lipid ceramide.[2][8][9] In contrast, LacCer has emerged as a potent bioactive lipid second messenger, primarily orchestrating pro-inflammatory and pro-oxidative stress responses.[1][3][4][10]
Comparative Data Summary
The following table summarizes the key quantitative and qualitative differences in the signaling pathways of this compound and Glucosylceramide.
| Feature | This compound (LacCer) | Glucosylceramide (GlcCer) |
| Primary Signaling Role | Pro-inflammatory, Pro-oxidative stress | Regulation of cell proliferation and apoptosis |
| Key Upstream Activators | PDGF, VEGF, TNF-α, ox-LDL, Stress, Nicotine[4][11] | Dependent on ceramide synthesis |
| Key Downstream Effectors | NADPH oxidase (NOX), cPLA2, Ras, ERK1/2, NF-κB[1][5][12] | Bcl-2/Bax pathway, modulation of ceramide levels[9] |
| Primary Cellular Outcomes | Inflammation, Atherosclerosis, Angiogenesis, Neuroinflammation[3][5][11][13] | Cell survival or apoptosis, regulation of cell cycle[2][14][15] |
| Subcellular Localization | Lipid rafts, Golgi apparatus[1][4][5] | Endoplasmic reticulum, Golgi apparatus, Plasma membrane[16] |
| Associated Pathologies | Inflammatory diseases, Cardiovascular disease, Cancer, Neurodegenerative diseases[3][5][17] | Gaucher disease, Parkinson's disease, Cancer[7][8] |
Signaling Pathways
The signaling cascades initiated by LacCer and GlcCer are distinct, reflecting their different cellular roles.
This compound Signaling Pathway
This compound acts as a central hub for various pro-inflammatory and oxidative stress signals. Upon its synthesis, LacCer can activate NADPH oxidase, leading to the production of reactive oxygen species (ROS).[1][4] This oxidative stress environment can trigger a cascade of downstream signaling events. Additionally, LacCer can activate cytosolic phospholipase A2 (cPLA2), which in turn generates arachidonic acid, a precursor for inflammatory prostaglandins (B1171923) and eicosanoids.[1][3][4]
Glucosylceramide Signaling Pathway
Glucosylceramide's signaling is more nuanced and often intertwined with the metabolism of ceramide. The synthesis of GlcCer by GCS reduces the intracellular concentration of ceramide, a lipid known to induce apoptosis.[8][9][18] Therefore, an increase in GlcCer synthesis can promote cell survival and proliferation. Conversely, inhibition of GCS can lead to an accumulation of ceramide and trigger apoptosis.[9] GlcCer itself can also modulate signaling pathways, including those involved in cell cycle progression and insulin (B600854) signaling.[15][19]
Experimental Protocols
This section details methodologies for key experiments used to investigate this compound and Glucosylceramide signaling.
Quantification of Glycosphingolipids by Mass Spectrometry
Objective: To quantify the levels of LacCer and GlcCer in cells or tissues.
Methodology:
-
Lipid Extraction: Lipids are extracted from homogenized tissues or cell pellets using organic solvents, typically a chloroform:methanol mixture.[20]
-
Chromatographic Separation: The extracted lipids are separated using high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC).[6][20]
-
Mass Spectrometry (MS) Analysis: The separated lipids are ionized and analyzed by a mass spectrometer (e.g., ESI-MS or MALDI-TOF) to determine their mass-to-charge ratio.[6][21] Quantification is achieved by comparing the signal intensity of the target lipid to that of a known amount of an internal standard.
Analysis of Protein-Glycosphingolipid Interactions
Objective: To determine the binding specificity of proteins to LacCer and GlcCer.
Methodology:
-
Immobilization of Glycolipids: Purified LacCer and GlcCer are immobilized on a solid support, such as a 96-well microplate, a TLC plate, or a surface plasmon resonance (SPR) chip.[22]
-
Incubation with Protein: The immobilized glycolipids are incubated with the protein of interest (e.g., a receptor, antibody, or enzyme).
-
Detection of Binding: The binding event is detected using various methods. In an ELISA-based assay, a labeled secondary antibody is used.[22] In TLC overlay assays, the bound protein is visualized on the chromatogram.[20][22] SPR provides real-time binding kinetics.
Inhibition of Glycosphingolipid Synthesis
Objective: To investigate the functional roles of LacCer and GlcCer by inhibiting their synthesis.
Methodology:
-
Cell Treatment: Cells are treated with specific inhibitors of GCS or LacCer synthase. A commonly used inhibitor for GCS is D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (PDMP).[7][12]
-
Functional Assays: Following inhibitor treatment, various cellular assays are performed to assess the impact on processes such as cell viability, apoptosis (e.g., TUNEL assay), proliferation (e.g., BrdU incorporation), or inflammatory responses (e.g., measurement of cytokine release).
-
Biochemical Analysis: The levels of LacCer, GlcCer, and ceramide are quantified by mass spectrometry to confirm the efficacy of the inhibitor.
Conclusion
This compound and Glucosylceramide, while biosynthetically linked, are distinct signaling molecules with profound and often opposing effects on cellular function. LacCer predominantly drives pro-inflammatory and pro-oxidative pathways, making it a potential therapeutic target for inflammatory and cardiovascular diseases. In contrast, GlcCer plays a more regulatory role in cell fate decisions, with its metabolism being a critical determinant of the balance between cell survival and apoptosis. A thorough understanding of their individual signaling networks, as outlined in this guide, is paramount for the development of novel therapeutic strategies targeting glycosphingolipid metabolism.
References
- 1. Convergence: this compound-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glucosylceramide: Structure, Function, and Regulation - Creative Proteomics [creative-proteomics.com]
- 3. Convergence: this compound-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes | MDPI [mdpi.com]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. Frontiers | The Involvement of this compound in Central Nervous System Inflammation Related to Neurodegenerative Disease [frontiersin.org]
- 6. longdom.org [longdom.org]
- 7. A new brain‐penetrant glucosylceramide synthase inhibitor as potential Therapeutics for Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glucosylceramide and gathis compound, small glycosphingolipids with significant impact on health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glucosylceramide synthase regulates the proliferation and apoptosis of liver cells in vitro by Bcl-2/Bax pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Convergence: this compound-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes | Semantic Scholar [semanticscholar.org]
- 11. Convergence: this compound-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Novel Role of this compound in the Regulation of Lipopolysaccharide/Interferon-γ-Mediated Inducible Nitric Oxide Synthase Gene Expression: Implications for Neuroinflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. Distinct Roles for Ceramide and Glucosylceramide at Different Stages of Neuronal Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Glucosylceramide synthesis inhibition affects cell cycle progression, membrane trafficking, and stage differentiation in Giardia lamblia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. New insights on glucosylated lipids: metabolism and functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Ceramides and Glucosylceramides Are Independent Antagonists of Insulin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Glycosphingolipids - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Glycolipid Analysis - Creative Proteomics [creative-proteomics.com]
- 22. Determination of Glycolipid–Protein Interaction Specificity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Phenotypic Analysis of Lactosylceramide Synthase Knockout Mice Models
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of various knockout mouse models for lactosylceramide synthase, detailing their phenotypic characteristics, underlying biochemical changes, and the experimental methodologies used in their analysis. This information is critical for understanding the multifaceted roles of this compound in physiology and disease.
This compound (LacCer) is a pivotal glycosphingolipid that serves as a precursor for the synthesis of a majority of complex glycosphingolipids, including gangliosides and sulfatides.[1] It is synthesized by the enzyme this compound synthase (LacCer synthase), which transfers galactose to glucosylceramide.[1] In mammals, two genes, B4galt5 and B4galt6, have been identified to encode for enzymes with LacCer synthase activity.[2] To elucidate the specific functions of LacCer and its synthases, various knockout mouse models have been developed. This guide compares the phenotypic outcomes of single and double knockouts of B4galt5 and B4galt6.
Comparative Phenotypic Data
The following table summarizes the key phenotypic and biochemical differences observed in various this compound synthase knockout mouse models.
| Genotype | Phenotype | LacCer Synthase Activity | Key Molecular Changes | Reference |
| B4galt5 Knockout (KO) | Embryonic lethal (dies by E10.5)[3][4] | Significantly reduced (approximately 90% reduction in MEFs)[3] | Drastic reduction in LacCer and GM3 ganglioside; accumulation of GlcCer[4] | [3][4] |
| B4galt6 Knockout (KO) | Normal development and fertile[5][6] | Partial reduction (around 50% in brain homogenates of CNS-specific DKO context)[7] | Slight reduction in acidic glycosphingolipids in the brain[8] | [5][6][8] |
| B4galt5 Conditional KO (cKO) in CNS (Nestin-Cre) | Normal development and adulthood[9] | About half of the normal level in brain homogenates[7] | B4galt5 expression reduced to less than 10% in the brain[9] | [7][9] |
| B4galt5 and B4galt6 Double KO (DKO) in CNS | Born normally, but show growth retardation, motor deficits at 2 weeks, and die by 4 weeks of age[7][10] | Complete absence in brain homogenates[7][10] | Complete absence of major brain gangliosides; impaired axonal and myelin formation[7][10] | [7][10] |
Key Signaling Pathways Involving this compound
This compound is not just a structural precursor but also an important signaling molecule. Various external stimuli can converge on LacCer synthase, leading to the generation of LacCer and the activation of downstream signaling cascades. These pathways are implicated in inflammation, oxidative stress, cell proliferation, and angiogenesis.[1][11]
Caption: this compound-centric signaling cascade.
Experimental Protocols
A detailed understanding of the methodologies employed is crucial for interpreting the phenotypic data and for designing future experiments.
Generation of Knockout Mice
1. B4galt5 Conditional Knockout (cKO) Mice:
-
Targeting Vector: A targeting vector is designed to flank a critical exon of the B4galt5 gene with loxP sites.
-
Homologous Recombination: The targeting vector is introduced into embryonic stem (ES) cells, and cells that have undergone homologous recombination are selected.
-
Blastocyst Injection: The targeted ES cells are injected into blastocysts, which are then implanted into pseudopregnant female mice to generate chimeric mice.
-
Germline Transmission: Chimeric mice are bred to establish germline transmission of the floxed allele (B4galt5flox/flox).
-
Tissue-Specific Knockout: To generate CNS-specific knockout, B4galt5flox/flox mice are crossed with Nestin-Cre transgenic mice, which express Cre recombinase specifically in neural precursor cells.[9]
2. B4galt5 and B4galt6 Double Knockout (DKO) Mice:
-
B4galt5 cKO mice (B4galt5flox/flox; Nestin-Cre) are crossed with B4galt6 global knockout mice.[7] The resulting offspring will have a CNS-specific deletion of B4galt5 and a global deletion of B4galt6.[7]
Caption: Breeding scheme for generating CNS-specific DKO mice.
Biochemical Assays
1. This compound Synthase Activity Assay:
-
Homogenate Preparation: Brain tissues are homogenized in a suitable buffer.
-
Reaction Mixture: The homogenate is incubated with a reaction mixture containing a fluorescently or radioactively labeled glucosylceramide substrate and UDP-galactose.
-
Lipid Extraction: After incubation, the reaction is stopped, and lipids are extracted using a chloroform/methanol mixture.
-
Analysis: The synthesized this compound is separated by thin-layer chromatography (TLC) and quantified by detecting the label.[7]
2. Sphingolipid Analysis:
-
Lipid Extraction: Total lipids are extracted from brain homogenates.
-
Mass Spectrometry: The levels of various sphingolipids, including glucosylceramide, gathis compound, total sphingomyelin, ceramide, and sphingosine, are measured by mass spectrometry.[7]
3. Quantitative Reverse Transcriptase PCR (qRT-PCR):
-
RNA Extraction: Total RNA is extracted from brain tissues.
-
cDNA Synthesis: RNA is reverse-transcribed into complementary DNA (cDNA).
-
PCR Amplification: The cDNA is used as a template for PCR amplification with primers specific for B4galt5 and a housekeeping gene (as an internal control).
-
Quantification: The expression levels of B4galt5 are quantified by measuring the fluorescence of a DNA-binding dye during PCR.[9]
Conclusion
The phenotypic analysis of this compound synthase knockout mice reveals the critical and distinct roles of B4galt5 and B4galt6. While B4galt5 is essential for early embryonic development, both genes are pivotal for neuronal generation and myelin formation in the central nervous system.[3][12] The severe phenotype of the double knockout mice, in contrast to the relatively mild or non-existent phenotypes of the single knockouts, underscores a degree of functional redundancy but also highlights the indispensable nature of this compound for CNS development and function.[7][9][10] These models provide invaluable tools for further dissecting the roles of this compound and its downstream metabolites in health and disease, and for the development of novel therapeutic strategies targeting glycosphingolipid metabolism.
References
- 1. mdpi.com [mdpi.com]
- 2. Regulation of this compound synthase (glucosylceramide beta1-->4 galactosyltransferase); implication as a drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Involvement of murine β-1,4-galactosyltransferase V in this compound biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. What have we learned from glycosyltransferase knockouts in mice? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound synthases encoded by B4galt5 and 6 genes are pivotal for neuronal generation and myelin formation in mice | PLOS Genetics [journals.plos.org]
- 10. This compound synthases encoded by B4galt5 and 6 genes are pivotal for neuronal generation and myelin formation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Yin and Yang of this compound metabolism: implications in cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Convergence: this compound-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Anti-Lactosylceramide Antibodies: Specificity and Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of commercially available anti-Lactosylceramide (LacCer) antibodies, focusing on their specificity and cross-reactivity. The information presented is intended to assist researchers in selecting the most appropriate antibody for their specific application, be it in fundamental research or therapeutic development.
Introduction to Lactosylceramide
This compound (LacCer), a glycosphingolipid consisting of a ceramide backbone with a lactose (B1674315) head group, is a critical component of cell membranes. It serves as a precursor for the synthesis of more complex glycosphingolipids and is an important signaling molecule involved in various cellular processes, including inflammation, cell proliferation, and migration. Given its role in both normal physiology and pathological conditions, the specific detection and targeting of LacCer are of significant interest in biomedical research.
Antibody Comparison: Specificity and Cross-Reactivity
Data Presentation: Comparison of Anti-Lactosylceramide Monoclonal Antibodies
| Antibody Clone | Isotype | Known Specificity | Known Cross-Reactivity | Applications Cited |
| T5A7 | IgM | Specific for this compound (Galβ1-4Glcβ1-1Cer)[1] | Does not cross-react with glycolipids containing an N-acetyllactosamine terminus, such as lactoneotetraosylceramide.[1] | Flow Cytometry, Surface Plasmon Resonance[2] |
| KH2 | IgM | Reacts with this compound.[3] | Cross-reacts with neolactotetraosyl ceramide.[3] | Immunohistochemistry[3] |
| Huly-m13 | Unknown | Presumed to be specific for this compound. | Does not detect LacCer on mouse neutrophils under conditions where T5A7 does.[2] | Flow Cytometry[2] |
| MEM-74 | Unknown | Presumed to be specific for this compound. | Does not detect LacCer on mouse neutrophils under conditions where T5A7 does.[2] | Flow Cytometry[2] |
Note: The information in this table is based on available publications. Researchers should always consult the manufacturer's datasheet for the most up-to-date and lot-specific information.
Experimental Protocols
Detailed methodologies are crucial for the successful application of anti-Lactosylceramide antibodies. Below are representative protocols for common immunological techniques.
Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol describes a competitive ELISA for the quantification of this compound.
-
Coating: Coat a 96-well microplate with a known amount of this compound and incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Block the remaining protein-binding sites in the coated wells by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Competition: Add a mixture of the sample (containing unknown LacCer) and a fixed concentration of the primary anti-Lactosylceramide antibody to the wells. Simultaneously, add a standard curve of known LacCer concentrations mixed with the same fixed antibody concentration to separate wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgM) and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add the enzyme substrate (e.g., TMB) and incubate until a color change is observed.
-
Stopping Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).
-
Data Analysis: Measure the absorbance at the appropriate wavelength (e.g., 450 nm). The concentration of LacCer in the sample is inversely proportional to the signal and can be calculated from the standard curve.
Flow Cytometry
This protocol outlines the steps for staining cell surface this compound for flow cytometric analysis.
-
Cell Preparation: Harvest cells and wash them with a suitable buffer (e.g., PBS with 2% FBS). Adjust the cell concentration to 1x106 cells/mL.
-
Blocking: To prevent non-specific binding, incubate the cells with a blocking solution (e.g., PBS with 2% FBS and 1% BSA) for 15-30 minutes on ice.
-
Primary Antibody Staining: Add the primary anti-Lactosylceramide antibody at the recommended dilution and incubate for 30-60 minutes on ice in the dark.
-
Washing: Wash the cells twice with the wash buffer to remove unbound primary antibody.
-
Secondary Antibody Staining: If the primary antibody is not directly conjugated, resuspend the cells in the wash buffer containing a fluorescently labeled secondary antibody and incubate for 30 minutes on ice in the dark.
-
Washing: Wash the cells twice with the wash buffer.
-
Resuspension: Resuspend the cells in a suitable buffer for flow cytometry (e.g., PBS).
-
Data Acquisition: Analyze the cells on a flow cytometer.
Immunohistochemistry (IHC)
This protocol provides a general guideline for the immunohistochemical staining of this compound in paraffin-embedded tissue sections.
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) solutions to water.
-
Antigen Retrieval: Perform antigen retrieval to unmask the epitope. The optimal method (heat-induced or enzymatic) may need to be determined empirically. For LacCer, which is a lipid, this step may require specific optimization or may not be necessary.
-
Blocking: Block endogenous peroxidase activity (if using a peroxidase-based detection system) by incubating with a hydrogen peroxide solution. Then, block non-specific antibody binding with a blocking serum.
-
Primary Antibody Incubation: Incubate the sections with the primary anti-Lactosylceramide antibody overnight at 4°C in a humidified chamber.
-
Washing: Wash the sections with a wash buffer (e.g., PBS).
-
Secondary Antibody Incubation: Apply a biotinylated secondary antibody and incubate for 30-60 minutes at room temperature.
-
Detection: Apply an avidin-biotin-enzyme complex (e.g., ABC-HRP) and incubate for 30-60 minutes.
-
Washing: Wash the sections with the wash buffer.
-
Chromogen Application: Add the chromogen substrate (e.g., DAB) and incubate until the desired color intensity is reached.
-
Counterstaining: Counterstain the sections with a suitable counterstain (e.g., hematoxylin).
-
Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol, clear in xylene, and mount with a permanent mounting medium.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involving this compound can aid in understanding its function and in designing experiments.
This compound-Centric Signaling Pathway
Caption: this compound signaling cascade.
Experimental Workflow: Antibody Specificity Testing
Caption: Workflow for antibody specificity testing.
Conclusion
The selection of an appropriate anti-Lactosylceramide antibody is critical for obtaining reliable and reproducible results. This guide highlights the differences in specificity and cross-reactivity among some of the available monoclonal antibodies. The T5A7 clone appears to be highly specific for this compound, while the KH2 clone shows cross-reactivity with neolactotetraosyl ceramide. The provided experimental protocols and workflow diagrams serve as a starting point for researchers to design and execute their experiments effectively. It is strongly recommended to perform in-house validation of any antibody to ensure its suitability for the intended application.
References
- 1. Monoclonal antibody specific for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Properties and functions of this compound from mouse neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Application of monoclonal antibody KH2 against lactosyl and neolactotetraosyl ceramide to immunohistochemical study of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Influence of Lactosylceramide's Acyl Chain on Cellular Signaling: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced roles of lipid signaling molecules is paramount. Lactosylceramide (LacCer), a key glycosphingolipid, has emerged as a critical player in a multitude of cellular processes, including inflammation, oxidative stress, and cell proliferation. However, the biological impact of LacCer is not monolithic; variations in the length and saturation of its acyl chain can dramatically alter its function. This guide provides a comprehensive comparison of the effects of different LacCer acyl chain variants, supported by experimental data and detailed methodologies, to illuminate these critical structural and functional relationships.
This compound, composed of a ceramide lipid anchor and a lactose (B1674315) headgroup, is a central intermediate in the biosynthesis of complex glycosphingolipids.[1][2][3] Beyond this precursor role, LacCer itself is a bioactive molecule that clusters in specialized membrane microdomains, or "lipid rafts," to initiate downstream signaling cascades.[3][4] Emerging evidence reveals that the biophysical properties and signaling capabilities of LacCer are intricately linked to the structure of its N-linked fatty acid chain.
Differential Effects of this compound Acyl Chain Variants: A Tabular Summary
The length of the acyl chain in LacCer, ranging from long-chain (e.g., C16:0, palmitoyl) to very-long-chain (e.g., C24:0, lignoceroyl), dictates its interaction with the cell membrane and its ability to engage with signaling partners. The following table summarizes the key differential effects observed for various LacCer acyl chain variants.
| Feature Compared | Long-Chain LacCer (e.g., C16:0, C18:0) | Very-Long-Chain LacCer (e.g., C24:0) | Reference |
| Role in Neutrophil Activation | Does not induce phagocytosis in neutrophil-like cells. | Essential for mediating Lyn kinase activation and subsequent phagocytosis. | [4] |
| Association with Inflammatory Bowel Disease (IBD) | Serum levels of C16:0-LacCer are significantly elevated in children with Crohn's disease compared to controls and ulcerative colitis patients. | C24:0-Ceramide levels (a precursor to C24:0-LacCer) were found to be enhanced only in ulcerative colitis. | [2][5] |
| Biophysical Properties (Phase Transition) | Exhibits lower thermotropic and pressure-induced phase transitions. | Displays higher thermotropic and pressure-induced phase transitions, suggesting a more ordered membrane packing. | [4] |
Signaling Pathways and Experimental Workflows
The differential effects of LacCer acyl chain variants are rooted in their distinct abilities to organize membrane microdomains and recruit signaling molecules. A key example is the activation of the Src family kinase Lyn in neutrophils, a critical event in the innate immune response.
This compound-Mediated Lyn Kinase Activation in Neutrophils
Experimental evidence demonstrates that very-long-chain LacCer is a prerequisite for the activation of Lyn kinase and downstream cellular functions like phagocytosis in neutrophils.[4] This is attributed to the ability of the longer acyl chain to interdigitate into the opposing leaflet of the cell membrane, leading to the formation of stable signaling platforms.
Experimental Workflow for Assessing Lyn Kinase Activation
The following workflow outlines the key steps to experimentally validate the differential activation of Lyn kinase by LacCer variants.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the differential effects of LacCer acyl chain variants.
Protocol 1: Determination of Lyn Kinase Phosphorylation
This protocol is adapted from studies investigating LacCer-mediated signaling in neutrophil-like cells.[4]
1. Cell Culture and Loading:
- Culture human promyelocytic leukemia HL-60 cells and differentiate them into a neutrophil-like phenotype.
- Incubate the differentiated HL-60 cells with either C18-LacCer or C24-LacCer (typically at a concentration of 0.5 µg/mL) for 30 minutes at 20°C to allow for incorporation into the cell membrane.
2. Cell Stimulation:
- Wash the LacCer-loaded cells and resuspend them in a suitable buffer (e.g., PBS with 1 mM MgSO₄ and 1 mM CaCl₂).
- Stimulate the cells by incubating them with an anti-LacCer monoclonal antibody (e.g., T5A7) for 5 minutes at 37°C. Use a non-specific IgM as a negative control.
3. Immunoprecipitation:
- Terminate the reaction by placing the cells on ice and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
- Clarify the cell lysates by centrifugation.
- Incubate the supernatant with an anti-Lyn antibody overnight at 4°C, followed by the addition of protein G-agarose beads to pull down the Lyn kinase.
4. Western Blotting:
- Wash the immunoprecipitates and resuspend them in SDS-PAGE sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Probe the membrane with a primary antibody specific for phosphorylated Lyn (p-Lyn).
- Subsequently, strip the membrane and re-probe with an antibody for total Lyn to ensure equal loading.
- Detect the protein bands using a chemiluminescent substrate.
Protocol 2: Quantification of this compound Acyl Chain Variants in Serum
This protocol provides a general framework for the analysis of LacCer species in biological samples, based on methods used in clinical studies.[2][5]
1. Sample Preparation:
- Extract total lipids from serum samples using a suitable solvent system, such as a chloroform/methanol mixture.
- Incorporate an internal standard (e.g., a non-endogenous C17-ceramide) to allow for accurate quantification.
2. Chromatographic Separation:
- Resuspend the dried lipid extract in a suitable solvent and inject it into an ultra-high-performance liquid chromatography (UHPLC) system.
- Separate the different lipid species using a C18 reverse-phase column with a gradient of mobile phases, typically containing methanol, water, and a salt like ammonium (B1175870) formate.
3. Mass Spectrometric Detection and Quantification:
- Couple the UHPLC system to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
- Operate the mass spectrometer in multiple reaction monitoring (MRM) mode to specifically detect and quantify the precursor and product ions for each LacCer acyl chain variant of interest.
- Generate a standard curve using synthetic LacCer standards of known concentrations to quantify the absolute amounts of each variant in the samples.
Conclusion
The acyl chain of this compound is a critical determinant of its biological function. Very-long-chain variants, such as C24:0-LacCer, appear to play a specialized role in the activation of specific signaling pathways, like Lyn kinase-mediated neutrophil responses, likely due to their unique biophysical properties within the cell membrane. In contrast, long-chain species like C16:0-LacCer are emerging as potential biomarkers in inflammatory conditions such as Crohn's disease.
For researchers in drug development, these findings highlight the importance of considering the specific acyl chain composition of LacCer when investigating its role in disease and as a potential therapeutic target. A deeper understanding of the structure-function relationships of these lipid variants will be instrumental in developing more targeted and effective therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Sphingolipid Analysis Indicate this compound as a Potential Biomarker of Inflammatory Bowel Disease in Children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Direct interaction, instrumental for signaling processes, between LacCer and Lyn in the lipid rafts of neutrophil-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sphingolipid Analysis Indicate this compound as a Potential Biomarker of Inflammatory Bowel Disease in Children - PMC [pmc.ncbi.nlm.nih.gov]
Validation of Lactosylceramide as a Therapeutic Target: A Preclinical Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of therapeutic strategies targeting Lactosylceramide (LacCer) in various preclinical models. The data presented herein summarizes the performance of LacCer-targeted interventions against alternative approaches, supported by detailed experimental protocols and visualizations of the underlying biological pathways and experimental workflows.
This compound in Neuroinflammation: The Experimental Autoimmune Encephalomyelitis (EAE) Model
Experimental Autoimmune Encephalomyelitis (EAE) is a widely used preclinical model for multiple sclerosis, characterized by inflammatory demyelination of the central nervous system. Elevated levels of LacCer have been observed in this model, contributing to the inflammatory cascade.[1] Targeting LacCer synthase with the inhibitor D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (D-PDMP) has been shown to ameliorate disease progression.[1]
Comparative Efficacy of D-PDMP in EAE
While direct comparative studies between D-PDMP and standard-of-care multiple sclerosis drugs in EAE models are not extensively detailed in the currently available literature, the therapeutic potential of D-PDMP has been established against control groups. The primary mechanism of action involves the reduction of LacCer levels in the central nervous system, which in turn inhibits the progression of the disease.[1]
| Treatment Group | Key Outcomes | Reference |
| D-PDMP | Reduced CNS levels of LacCer, inhibited disease progression. | [1] |
| Vehicle Control | Progressive worsening of EAE symptoms. | [1] |
Experimental Protocol: EAE Induction and D-PDMP Treatment
This protocol outlines the induction of EAE in mice and a general approach for therapeutic intervention with D-PDMP.
Materials:
-
Female C57BL/6 mice (8-12 weeks old)
-
Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis Toxin (PTX)
-
D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (D-PDMP)
-
Vehicle for D-PDMP (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)[2]
Procedure:
-
EAE Induction (Day 0):
-
Prepare an emulsion of MOG35-55 in CFA.
-
Anesthetize mice and administer a subcutaneous injection of the MOG35-55/CFA emulsion.
-
Administer an intraperitoneal (i.p.) injection of PTX in PBS.
-
-
Second PTX Injection (Day 2):
-
Administer a second i.p. injection of PTX.
-
-
Clinical Scoring:
-
Begin daily monitoring for clinical signs of EAE from day 7 post-immunization using a standard scoring system (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = quadriplegia, 5 = moribund).
-
-
D-PDMP Treatment:
-
Prepare D-PDMP in the chosen vehicle.
-
Upon the onset of clinical symptoms, administer D-PDMP via i.p. injection or oral gavage at a predetermined dose and schedule (e.g., daily or every other day).
-
Administer an equivalent volume of vehicle to the control group.
-
-
Outcome Assessment:
-
Continue daily clinical scoring.
-
At the end of the study, tissues can be harvested for histological analysis of inflammation and demyelination, and for flow cytometric analysis of immune cell infiltration.
-
Experimental Workflow: EAE Induction and Treatment
This compound in Cancer: The HCT-116 Colorectal Cancer Model
The enzyme responsible for LacCer synthesis, β-1,4-galactosyltransferase-V (β-1,4-GalT-V), is overexpressed in human colorectal cancer.[3] Inhibition of LacCer synthesis using D-PDMP has been shown to reduce the proliferation of colorectal cancer cells, such as the HCT-116 cell line.[3]
Comparative Efficacy of D-PDMP on HCT-116 Cell Proliferation
Studies have demonstrated that D-PDMP can inhibit the proliferation of HCT-116 cells in a dose-dependent manner. This effect is attributed to the reduction of glycosphingolipid levels, including LacCer.[3]
| Treatment Group | Key Outcomes | Reference |
| D-PDMP | Inhibition of HCT-116 cell proliferation. | [3] |
| Vehicle Control (DMSO) | Normal HCT-116 cell proliferation. | [4][5] |
Experimental Protocol: HCT-116 Cell Proliferation Assay (MTT Assay)
This protocol describes a common method for assessing the effect of D-PDMP on the proliferation of HCT-116 cells.
Materials:
-
HCT-116 human colorectal carcinoma cell line
-
McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
D-PDMP
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture HCT-116 cells in a humidified incubator at 37°C with 5% CO2.
-
Seed HCT-116 cells in a 96-well plate at a desired density and allow them to adhere overnight.[4]
-
-
Treatment:
-
Prepare a stock solution of D-PDMP in DMSO.
-
Prepare serial dilutions of D-PDMP in culture medium. The final DMSO concentration should be consistent across all wells and typically below 0.5%.
-
Replace the medium in the wells with the medium containing different concentrations of D-PDMP or vehicle control (medium with DMSO).
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
At the end of the treatment period, add MTT solution to each well and incubate for a few hours at 37°C.[5]
-
During this incubation, viable cells with active mitochondrial reductase will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of the formazan product at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Experimental Workflow: HCT-116 Proliferation Assay
This compound in Immunomodulation: Comparison of α-Lactosylceramide and α-Gathis compound
α-Gathis compound (α-GalCer) is a potent activator of invariant Natural Killer T (iNKT) cells, leading to the secretion of both Th1 (e.g., IFN-γ) and Th2 (e.g., IL-4) cytokines.[6] While effective in some anti-tumor models, this broad cytokine induction can have limitations. α-Lactosylceramide (α-LacCer), an analog of α-GalCer, has emerged as an alternative with a biased cytokine profile.[6]
Comparative Performance of α-LacCer vs. α-GalCer
Preclinical studies have shown that α-LacCer is significantly less efficient at inducing Th1 cytokines while remaining as potent as α-GalCer in inducing Th2 cytokines.[6] Despite the lower Th1 response, α-LacCer demonstrates comparable anti-tumor effects to α-GalCer in mouse models.[6]
| Glycolipid | Th1 Cytokine (IFN-γ) Induction | Th2 Cytokine (IL-4) Induction | Anti-Tumor Efficacy | Reference |
| α-Lactosylceramide (α-LacCer) | ~1,000-fold less efficient than α-GalCer | As potent as α-GalCer | Similar to α-GalCer | [6] |
| α-Gathis compound (α-GalCer) | Potent inducer | Potent inducer | Effective in preclinical models | [6] |
Experimental Protocol: In Vitro Cytokine Release Assay
This protocol details a method to compare the cytokine release profiles induced by α-LacCer and α-GalCer using mouse splenocytes.
Materials:
-
Spleens from C57BL/6 mice
-
α-Lactosylceramide (α-LacCer)
-
α-Gathis compound (α-GalCer)
-
Cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
ELISA kits for mouse IFN-γ and IL-4
Procedure:
-
Splenocyte Isolation:
-
Aseptically harvest spleens from mice.
-
Prepare a single-cell suspension of splenocytes by mechanical disruption and passing through a cell strainer.
-
Lyse red blood cells using a suitable lysis buffer.
-
Wash and resuspend the splenocytes in complete cell culture medium.
-
-
Cell Culture and Stimulation:
-
Plate the splenocytes in a 96-well plate.
-
Add serial dilutions of α-LacCer, α-GalCer, or vehicle control to the wells.
-
Incubate the plate at 37°C with 5% CO2 for a specified period (e.g., 48-72 hours).
-
-
Cytokine Measurement (ELISA):
-
After incubation, collect the cell culture supernatants.
-
Quantify the concentrations of IFN-γ and IL-4 in the supernatants using commercial ELISA kits according to the manufacturer's instructions.[7]
-
-
Data Analysis:
-
Generate dose-response curves for each glycolipid and cytokine.
-
Compare the potency of α-LacCer and α-GalCer in inducing IFN-γ and IL-4.
-
Signaling Pathways of this compound
This compound acts as a second messenger, initiating distinct signaling cascades that contribute to inflammation and oxidative stress. Understanding these pathways is crucial for the rational design of therapeutic interventions.
LacCer-Mediated Oxidative Stress Pathway
Upon stimulation by various agonists, LacCer synthase is activated, leading to an increase in LacCer levels. LacCer can then activate NADPH oxidase, resulting in the production of reactive oxygen species (ROS) and a state of oxidative stress.[1][8] This pathway is implicated in a range of pathologies, including atherosclerosis and cancer.[1]
References
- 1. Convergence: this compound-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Induction of Experimental Autoimmune Encephalomyelitis in Mice and Evaluation of the Disease-dependent Distribution of Immune Cells in Various Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Colon Cell HCT-116-based Proliferation Assay Service - Creative Biolabs [creative-biolabs.com]
- 5. Enhanced apoptosis of HCT116 colon cancer cells treated with extracts from Calotropis gigantea stem bark by starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. α-Lactosylceramide as a novel “sugar-capped” CD1d ligand for Natural Killer T-cells: biased cytokine profile and therapeutic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. Convergence: this compound-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of different Lactosylceramide quantification methods
For researchers, scientists, and drug development professionals, the accurate quantification of lactosylceramide (LacCer), a pivotal glycosphingolipid in cellular signaling, is paramount. This guide provides an objective comparison of the primary methods used for this compound quantification, supported by available experimental data, to aid in the selection of the most appropriate technique for specific research needs.
This compound plays a crucial role in a multitude of cellular processes, including inflammation, oxidative stress, and cell proliferation.[1][2][3] Its involvement in various pathological conditions, such as cancer and neurodegenerative diseases, has made it a key target for therapeutic intervention and biomarker discovery.[1][4][5] Consequently, the ability to accurately measure LacCer levels in various biological samples is of critical importance. This guide explores the principles, performance characteristics, and experimental protocols of four major quantification methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Thin-Layer Chromatography (HPTLC), Enzyme-Linked Immunosorbent Assay (ELISA), and Enzymatic Assays.
Comparative Analysis of Quantitative Performance
| Method | Principle | Sensitivity (LOD/LOQ) | Precision (%CV) | Accuracy/Recovery (%) | Specificity | Throughput |
| LC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation analysis. | High (LOD: ~0.4 µg/mL; LOQ: ~1.6 µg/mL for LacCer in milk).[6] For synthase activity, LOD: 0.05 pmol, LOQ: 0.15 pmol.[7][8] | High (Intra-assay CV: <15%; Inter-assay CV: <15% for ceramides).[9] For synthase activity, CV <10%.[7][8] | High (Typically 85-115%).[9] | Very High (distinguishes isoforms).[10] | Moderate to High (minutes per sample).[9] |
| HPTLC | Separation on a high-performance silica (B1680970) plate followed by densitometric or mass spectrometric detection. | Moderate (LOD: ~10 ng/mL; LOQ: ~30 ng/mL for glucosylceramides).[11] | Moderate to High (RSD <15% for LOQ).[11] | Moderate to High. | Moderate (can be combined with MS for higher specificity).[6] | High (multiple samples per plate). |
| ELISA | Immunoassay based on the specific binding of an antibody to this compound. | High (Sensitivity: 1.0 ng/mL for a commercial kit).[12] | High (Intra-assay CV: <10%; Inter-assay CV: <12% is a general expectation for validated kits).[13] | High (validated kits typically show good recovery).[13] | High (dependent on antibody specificity).[12] | High (96-well plate format). |
| Enzymatic Assay | Measurement of LacCer through enzymatic reactions that produce a detectable signal. | Moderate to High (pmol range for synthase activity).[14] | High. | High. | High (dependent on enzyme specificity). | Moderate. |
This compound Signaling Pathway
This compound is a central molecule in signaling pathways that contribute to inflammation and oxidative stress. External stimuli can activate LacCer synthase, leading to the production of LacCer. This, in turn, can activate downstream effectors such as NADPH oxidase and cytosolic phospholipase A2 (cPLA2), resulting in the generation of reactive oxygen species (ROS) and pro-inflammatory mediators.
Caption: this compound-centric signaling pathway.
Experimental Workflows and Protocols
This section provides an overview of the experimental workflows for the different this compound quantification methods, followed by detailed protocols for key experiments.
Experimental Workflow Overview
Caption: General experimental workflows for this compound quantification.
Detailed Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is based on a validated method for the quantification of this compound in biological matrices.[6][10]
a. Sample Preparation (Lipid Extraction)
-
Homogenize tissue samples or use a specific volume of plasma or cell lysate.
-
Add a known amount of an appropriate internal standard (e.g., a deuterated or odd-chain LacCer analog).
-
Extract lipids using a solvent system such as chloroform/methanol (B129727) (2:1, v/v).
-
Vortex the mixture thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).
b. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Use a suitable HPLC/UPLC column (e.g., a C18 or HILIC column).
-
Employ a gradient elution with mobile phases typically consisting of water, acetonitrile, and/or methanol with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.
-
-
Mass Spectrometric Detection:
-
Utilize a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Monitor the specific precursor-to-product ion transitions for this compound and the internal standard in Multiple Reaction Monitoring (MRM) mode.
-
c. Data Analysis
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Determine the concentration of this compound in the sample by comparing the area ratio to a standard curve prepared with known concentrations of this compound.
High-Performance Thin-Layer Chromatography (HPTLC)
This protocol provides a general guideline for the quantification of LacCer using HPTLC.
a. Sample Preparation
-
Perform lipid extraction as described in the LC-MS/MS protocol.
-
Reconstitute the dried lipid extract in a small, known volume of a suitable solvent (e.g., chloroform/methanol, 1:1, v/v).
b. HPTLC Analysis
-
Sample Application: Apply the extracted lipids and a series of this compound standards of known concentrations onto a pre-coated HPTLC silica gel plate using an automated applicator.
-
Chromatographic Development: Develop the plate in a sealed chamber with an appropriate solvent system (e.g., chloroform/methanol/water mixtures) to separate the lipid classes.
-
Detection:
-
After development, dry the plate.
-
Visualize the separated lipid bands by spraying with a suitable reagent (e.g., primuline (B81338) for fluorescent detection or a charring reagent like sulfuric acid).
-
Alternatively, the bands can be eluted and analyzed by mass spectrometry for more specific identification.
-
-
Densitometric Quantification: Scan the plate using a densitometer at the appropriate wavelength to measure the intensity of the this compound bands.
c. Data Analysis
-
Generate a standard curve by plotting the peak areas or intensities of the this compound standards against their concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the standard curve.
Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is a general procedure for a competitive ELISA for this compound quantification, based on commercially available kits.[12]
a. Assay Procedure
-
Plate Preparation: Use a microtiter plate pre-coated with a capture antibody specific for this compound or with this compound itself, depending on the kit format.
-
Standard and Sample Addition: Add known concentrations of this compound standards and the prepared samples to the wells.
-
Competitive Binding: Add a fixed amount of enzyme-conjugated this compound (e.g., HRP-LacCer) to each well. During incubation, the free this compound in the sample and the enzyme-conjugated this compound will compete for binding to the capture antibody.
-
Washing: Wash the plate to remove unbound reagents.
-
Substrate Reaction: Add a chromogenic substrate for the enzyme (e.g., TMB for HRP). The enzyme will catalyze a color change.
-
Stopping the Reaction: Stop the reaction by adding a stop solution.
-
Signal Measurement: Measure the absorbance of each well at the appropriate wavelength using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.
b. Data Analysis
-
Generate a standard curve by plotting the absorbance values of the standards against their concentrations.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.
Enzymatic Assay
This protocol outlines a general approach for the enzymatic quantification of this compound, which often involves measuring the activity of an enzyme that metabolizes LacCer. For direct measurement, one could theoretically use an enzyme that specifically recognizes LacCer and produces a measurable product.
a. Assay Principle This assay would rely on an enzyme that specifically acts on this compound to produce a product that can be easily quantified, for example, through a change in absorbance or fluorescence.
b. Assay Procedure
-
Sample Preparation: Prepare lipid extracts from the biological samples as previously described.
-
Reaction Mixture: Prepare a reaction buffer containing the specific enzyme and any necessary co-factors.
-
Reaction Initiation: Add the lipid extract to the reaction mixture and incubate for a specific time at an optimal temperature to allow the enzymatic reaction to proceed.
-
Signal Detection: Measure the product of the enzymatic reaction using a suitable detection method (e.g., spectrophotometry or fluorometry).
c. Data Analysis
-
Create a standard curve using known concentrations of this compound.
-
Determine the concentration of this compound in the samples by comparing their signal to the standard curve.
Conclusion
The choice of a this compound quantification method depends on a careful consideration of the research question, sample type, and available resources. LC-MS/MS offers the highest specificity and sensitivity, making it the gold standard for detailed and accurate quantification, including isoform analysis. HPTLC provides a high-throughput and cost-effective option for screening and semi-quantitative analysis. ELISA is well-suited for the rapid quantification of a large number of samples with high sensitivity, provided a specific antibody is available. Enzymatic assays can offer high specificity and are useful for functional studies, though direct quantification kits for this compound are less common than those for related enzyme activities. By understanding the strengths and limitations of each method, researchers can select the most appropriate tool to advance their investigations into the critical roles of this compound in health and disease.
References
- 1. Convergence: this compound-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. researchgate.net [researchgate.net]
- 5. The Involvement of this compound in Central Nervous System Inflammation Related to Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Qualitative and Quantitative Study of Glycosphingolipids in Human Milk and Bovine Milk Using High Performance Liquid Chromatography–Data-Dependent Acquisition–Mass Spectrometry | MDPI [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Convenient and Sensitive Measurement of this compound Synthase Activity Using Deuterated Glucosylceramide and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Separation and Analysis of this compound, Galabiosylceramide, and Globotriaosylceramide by LC-MS/MS in Urine of Fabry Disease Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mybiosource.com [mybiosource.com]
- 13. Validation of a commercial human ELISA to measure hyaluronic acid concentration in feline plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Direct quantitative determination of ceramide glycosylation in vivo: a new approach to evaluate cellular enzyme activity of glucosylceramide synthase - PMC [pmc.ncbi.nlm.nih.gov]
Reconstitution of Lactosylceramide-Dependent Signaling in Model Membranes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Lactosylceramide (LacCer), a bioactive glycosphingolipid, plays a pivotal role in a multitude of cellular signaling pathways, contributing to processes such as inflammation, oxidative stress, and cell proliferation.[1][2] Understanding the molecular mechanisms of LacCer-dependent signaling requires robust in vitro systems that faithfully recapitulate these events. This guide provides a comparative overview of reconstituting LacCer-dependent signaling in model membranes, focusing on key downstream effectors: cytosolic phospholipase A2α (cPLA2α), NADPH oxidase, and Src family kinases.
Comparison of Model Membrane Systems for Reconstitution
The choice of a model membrane system is critical for the successful reconstitution of signaling pathways. The most commonly used systems—liposomes, nanodiscs, and supported lipid bilayers (SLBs)—each offer distinct advantages and disadvantages.
| Model Membrane System | Description | Advantages | Disadvantages | Best Suited For |
| Liposomes/Proteoliposomes | Spherical vesicles composed of a lipid bilayer enclosing an aqueous core. Proteins can be embedded within the bilayer to form proteoliposomes.[3][4] | Versatile in size and lipid composition; allow for the study of transmembrane proteins and transport processes; relatively easy to prepare.[3][4] | Can be heterogeneous in size and lamellarity; protein orientation can be random; may not be ideal for surface-sensitive techniques.[3][5] | Functional assays of transmembrane proteins, enzyme kinetics, and transport studies. |
| Nanodiscs | Discoidal patches of lipid bilayer (~8-16 nm in diameter) encircled by a membrane scaffold protein.[5][6] | Monodisperse and highly soluble; provide a native-like lipid environment with access to both sides of the membrane; excellent for studying single membrane proteins.[5][6] | Small size may not be suitable for studying large protein complexes or processes requiring membrane curvature; preparation can be more complex than liposomes.[7][8] | Structural studies (NMR, cryo-EM), single-molecule analysis, and studying lipid-protein interactions. |
| Supported Lipid Bilayers (SLBs) | Planar lipid bilayers formed on a solid support.[1][9] | Excellent for surface-sensitive techniques (e.g., SPR, TIRF microscopy); allow for the study of cell-membrane interactions and signaling clusters.[1][9] | The solid support can affect protein mobility and function; not suitable for studying transport across the membrane.[3] | Studying cell adhesion, immunological synapse formation, and membrane-proximal signaling events. |
I. Reconstitution of this compound-cPLA2α Signaling
This compound has been identified as a direct activator of cytosolic phospholipase A2α (cPLA2α), an enzyme critical for the release of arachidonic acid and subsequent inflammatory responses.[10][11] Reconstitution of this interaction in a model system is key to dissecting its mechanism.
Comparison of Reconstitution Methods
| Method | Description | Advantages | Disadvantages |
| Liposome (B1194612) Co-reconstitution | cPLA2α is incubated with pre-formed liposomes containing LacCer.[10] | Simple and direct method to study the effect of LacCer on cPLA2α activity in a membrane context. | Does not provide information on the initial membrane binding step; potential for variability in liposome characteristics. |
| Surface Plasmon Resonance (SPR) | Liposomes containing LacCer are immobilized on a sensor chip, and the binding of cPLA2α is measured in real-time.[12][13][14][15][16] | Provides quantitative data on binding affinity and kinetics (k_on, k_off); label-free. | Requires specialized equipment; immobilization of liposomes can be challenging. |
| FRET-based Assays | Fluorescently labeled cPLA2α and/or LacCer are used to monitor their interaction or the enzymatic activity in liposomes.[11][17][18][19][20] | High sensitivity; can provide information on conformational changes and real-time enzyme activity in a cellular mimic. | Requires labeling of proteins or lipids, which may affect their function; potential for artifacts from the fluorescent probes. |
Quantitative Data: this compound-Induced cPLA2α Activation
The following table summarizes the quantitative data on the activation of cPLA2α by LacCer in a liposomal system.
| Parameter | Value | Model System | Reference |
| Fold increase in cPLA2α activity | ~1.5-fold | Phosphatidylcholine vesicles containing 5 mol% LacCer | [10] |
| Binding of cPLA2α to LacCer | Detectable with as little as 80 nmol of LacCer | Lipid-protein overlay assay | [10] |
Detailed Experimental Protocol: cPLA2α Activity Assay in this compound-Containing Liposomes
This protocol is adapted from studies demonstrating the direct activation of cPLA2α by LacCer.[10][21]
1. Preparation of this compound-Containing Liposomes: a. Prepare a lipid mixture of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (PAPC) and this compound (LacCer) at a molar ratio of 95:5 in chloroform. b. Dry the lipid mixture to a thin film under a stream of nitrogen gas and then under vacuum for at least 1 hour. c. Hydrate the lipid film with a buffer containing 100 mM HEPES (pH 7.4), 1 mg/ml BSA, 1 mM CaCl2, and 10 mM dithiothreitol. d. Add 0.00125% Triton X-100 and vortex vigorously for 2 minutes. e. Sonicate the mixture for 5 minutes in a water bath to form liposomes.
2. cPLA2α Activity Assay: a. To the liposome suspension, add the purified cPLA2α enzyme (e.g., 12.5 µg). b. Incubate the reaction mixture at 37°C for 30 minutes. c. Terminate the reaction by adding Dole's reagent. d. Use silica (B1680970) gel powder to recover the free fatty acid in an n-heptane layer. e. Quantify the released radiolabeled arachidonic acid (if using a radiolabeled substrate) or other fatty acids by liquid scintillation counting or mass spectrometry.
3. Control Experiments: a. Perform the assay with liposomes containing only PAPC to determine the basal cPLA2α activity. b. Conduct the assay in the presence of a cPLA2α inhibitor to confirm that the observed activity is specific to the enzyme. c. Run a control without the enzyme to account for any non-enzymatic lipid hydrolysis.
Visualization of the this compound-cPLA2α Signaling Pathway
II. Reconstitution of this compound-NADPH Oxidase Signaling
This compound is known to activate NADPH oxidase, a key enzyme responsible for the production of reactive oxygen species (ROS) and the induction of oxidative stress.[1][2] Reconstituting this pathway is crucial for understanding LacCer's role in inflammatory diseases.
Comparison of Reconstitution Methods
| Method | Description | Advantages | Disadvantages |
| Cell-Free System with Proteoliposomes (Proposed) | Reconstitution of the membrane-bound components of NADPH oxidase (e.g., gp91phox/p22phox) into LacCer-containing liposomes, followed by the addition of cytosolic components (p47phox, p67phox, Rac).[18][22][23][24] | Allows for the study of the assembly and activation of the multi-component enzyme complex in a controlled lipid environment. | Technically challenging due to the need to purify and reconstitute multiple protein components. |
| ROS Detection Assays | Measurement of superoxide (B77818) or hydrogen peroxide production using specific probes (e.g., cytochrome c, Amplex Red, luminol-based assays) in the reconstituted system.[25][26][27][28] | Provides a direct quantitative measure of NADPH oxidase activity. | Probes can be prone to artifacts and may not be specific to the ROS produced by NADPH oxidase.[25] |
Quantitative Data: this compound and NADPH Oxidase
Direct quantitative data for the reconstitution of NADPH oxidase with LacCer in a purely model membrane system is limited in the searched literature. However, cell-based studies indicate a significant increase in NADPH oxidase activity in the presence of LacCer.[1]
Proposed Experimental Protocol: Cell-Free NADPH Oxidase Activity Assay with this compound-Containing Proteoliposomes
This proposed protocol is based on established cell-free NADPH oxidase assays and proteoliposome preparation methods.[4][18][22]
1. Preparation of Proteoliposomes: a. Prepare a lipid mixture containing a base phospholipid (e.g., POPC), phosphatidylserine (B164497) (PS), and varying concentrations of this compound (e.g., 0, 2, 5, 10 mol%). b. Follow a standard proteoliposome preparation protocol (e.g., detergent dialysis or Bio-Beads method) to reconstitute the purified membrane-bound components of NADPH oxidase (cytochrome b558, composed of gp91phox and p22phox) into the liposomes.[4]
2. NADPH Oxidase Activity Assay: a. In a microplate, combine the proteoliposomes with the purified cytosolic components of NADPH oxidase (p47phox, p67phox, and GTP-loaded Rac). b. Add a detection reagent for superoxide (e.g., cytochrome c) or hydrogen peroxide (e.g., Amplex Red with horseradish peroxidase). c. Initiate the reaction by adding NADPH. d. Monitor the change in absorbance or fluorescence over time using a plate reader.
3. Data Analysis and Controls: a. Calculate the rate of ROS production from the linear phase of the reaction. b. Compare the activity in proteoliposomes with and without LacCer to determine the fold-activation. c. Include controls lacking one or more of the NADPH oxidase components to ensure the specificity of the reaction. d. Use superoxide dismutase (SOD) or catalase to confirm the identity of the ROS being produced.
Visualization of the this compound-NADPH Oxidase Signaling Pathway
III. Reconstitution of this compound-Src Kinase Signaling
This compound-containing lipid rafts are implicated in the activation of Src family kinases, which are crucial for various downstream signaling events, including cell migration and proliferation.[29]
Comparison of Reconstitution Methods
| Method | Description | Advantages | Disadvantages |
| Proteoliposome Kinase Assay (Proposed) | Reconstitution of a myristoylated or palmitoylated Src family kinase into LacCer-containing liposomes, followed by an in vitro kinase assay using a specific peptide substrate.[30][31][32] | Allows for the investigation of how the lipid environment, specifically the presence of LacCer, modulates Src kinase activity. | Purification and reconstitution of lipid-modified kinases can be challenging. |
| Supported Lipid Bilayer (SLB) System | Src kinase and its substrates are recruited to an SLB containing LacCer, and phosphorylation events are monitored by fluorescence microscopy (e.g., using phospho-specific antibodies).[1][9] | Enables visualization of the spatial organization and activation of Src kinase in a 2D membrane environment. | Requires advanced microscopy techniques; may not be suitable for high-throughput screening. |
Quantitative Data: this compound and Src Kinase Activation
Proposed Experimental Protocol: In Vitro Src Kinase Assay with this compound-Containing Proteoliposomes
This proposed protocol is based on standard in vitro kinase assays and proteoliposome preparation methods.[4][30][32]
1. Preparation of Proteoliposomes: a. Prepare liposomes with a lipid composition mimicking lipid rafts, including cholesterol, sphingomyelin, and varying concentrations of this compound. b. Reconstitute a purified, lipid-modified Src family kinase (e.g., c-Src) into the liposomes using a gentle method like detergent dialysis.
2. In Vitro Kinase Assay: a. In a reaction buffer containing MgCl2 and ATP, combine the Src-containing proteoliposomes with a specific peptide substrate for Src kinase. b. For inhibitor studies, pre-incubate the proteoliposomes with the test compound before adding ATP. c. Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes). d. Stop the reaction and detect the amount of phosphorylated peptide. This can be done using various methods, including: i. Radiometric assay: Using [γ-32P]ATP and measuring the incorporation of radioactivity into the peptide. ii. Fluorescence-based assay: Using a phospho-specific antibody labeled with a fluorophore or a commercial kit that measures ADP production (e.g., ADP-Glo™).
3. Data Analysis and Controls: a. Quantify the kinase activity based on the amount of phosphorylated substrate or ADP produced. b. Compare the activity in proteoliposomes with and without LacCer. c. Include controls without the kinase or without the peptide substrate.
Visualization of the this compound-Src Kinase Signaling Pathway
References
- 1. Reconstitution of TCR signaling using supported lipid bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reconstitution of Membrane-tethered Postsynaptic Density Condensates Using Supported Lipid Bilayer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reconstitution of Membrane Proteins into Model Membranes: Seeking Better Ways to Retain Protein Activities [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Nanodiscs: Membrane Protein Research in Near-Native Conditions [labome.com]
- 6. Nanodiscs as a new tool to examine lipid-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repository.lsu.edu [repository.lsu.edu]
- 8. Frontiers | The application of nanodiscs in membrane protein drug discovery & development and drug delivery [frontiersin.org]
- 9. Proteoliposomes for Studying Lipid-protein Interactions in Membranes in vitro [bio-protocol.org]
- 10. Stairway to Asymmetry: Five Steps to Lipid-Asymmetric Proteoliposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FRET-based Microscopy Assay to Measure Activity of Membrane Amino Acid Transporters with Single-transporter Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Using Surface Plasmon Resonance to Quantitatively Assess Lipid-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 14. Using Surface Plasmon Resonance to Quantitatively Assess Lipid–Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 15. nicoyalife.com [nicoyalife.com]
- 16. Surface Plasmon Resonance for Measuring Interactions of Proteins with Lipids and Lipid Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer [thno.org]
- 18. assaygenie.com [assaygenie.com]
- 19. Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. FRET probes for measuring sphingolipid metabolizing enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound Interacts with and Activates Cytosolic Phospholipase A2α - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cell-Free NADPH Oxidase Activation Assays: A Triumph of Reductionism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Cell-free assays: the reductionist approach to the study of NADPH oxidase assembly, or "all you wanted to know about cell-free assays but did not dare to ask" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Methods for the detection of reactive oxygen species - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 28. Recent developments in the probes and assays for measurement of the activity of NADPH oxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Convergence: this compound-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 30. benchchem.com [benchchem.com]
- 31. A back-door insight into the modulation of Src kinase activity by the polyamine spermidine | eLife [elifesciences.org]
- 32. KoreaMed Synapse [synapse.koreamed.org]
- 33. This compound stimulates Ras-GTP loading, kinases (MEK, Raf), p44 mitogen-activated protein kinase, and c-fos expression in human aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming Lactosylceramide-Protein Interactions: A Comparative Guide to Orthogonal Methods
For Researchers, Scientists, and Drug Development Professionals
Lactosylceramide (LacCer), a bioactive glycosphingolipid, plays a crucial role in a variety of cellular processes, including immune responses, inflammation, and cancer progression.[1][2] Its function is often mediated through direct interactions with proteins. Validating these interactions with high confidence is paramount for understanding disease mechanisms and for the development of novel therapeutics. This guide provides a comparative overview of orthogonal biophysical methods used to confirm and quantify this compound-protein interactions, complete with experimental data, detailed protocols, and visual workflows.
Comparison of Orthogonal Methods
A multi-faceted approach employing orthogonal methods is crucial for robustly validating LacCer-protein interactions. Each technique offers unique advantages and disadvantages in terms of the data it provides, throughput, and sample requirements. The following table summarizes key quantitative parameters obtained from different methods for glycolipid-protein interactions. While direct comparative data for a single LacCer-protein pair across all methods is limited in the literature, this table provides representative data to illustrate the capabilities of each technique.
| Method | Interaction System Example | Ligand (Immobilized/Titrated) | Analyte (Flowing/In Solution) | Dissociation Constant (K D ) | Key Insights |
| Surface Plasmon Resonance (SPR) | Anti-LacCer mAb (T5A7) binding to LacCer monolayer | This compound | Anti-LacCer mAb (T5A7) | Not specified in abstract | Real-time kinetics (association/dissociation rates), label-free detection.[3] |
| Lectin (from Solanum tuberosum) binding to LacCer | This compound | Lectin | Not quantified | Demonstrates specific recognition of LacCer.[4] | |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | General protein-ligand interaction | 15N-labeled Protein | This compound (unlabeled) | µM to mM range | Atomic-level structural details of the binding interface, can determine weak affinities. |
| Glycolipid Microarray | Screening of various proteins against LacCer | This compound | Fluorescently labeled proteins | Qualitative to semi-quantitative | High-throughput screening of multiple protein interactions simultaneously. |
| Mass Spectrometry (MS) | Helicobacter pylori binding to LacCer | This compound | H. pylori protein extract | Not quantified | High sensitivity and specificity for identifying binding partners, can characterize lipid specificity.[5] |
Key Experimental Methodologies
Detailed protocols are essential for reproducing and building upon existing research. Below are generalized protocols for the key orthogonal methods, adapted for the study of this compound-protein interactions.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding of an analyte in solution to a ligand immobilized on a sensor surface in real-time. This method allows for the determination of binding kinetics (k_on and k_off) and the equilibrium dissociation constant (K_D).
Experimental Protocol:
-
Sensor Chip Preparation:
-
Use a sensor chip suitable for lipid immobilization, such as an L1 or HPA chip.
-
Prepare liposomes or a lipid monolayer incorporating this compound. A typical composition could be a mixture of a carrier lipid like DOPC, cholesterol, sphingomyelin, and this compound.[3]
-
Immobilize the LacCer-containing lipid structure onto the sensor chip surface.
-
-
Analyte Preparation:
-
Purify the protein of interest to >95% purity.
-
Prepare a series of dilutions of the protein in a suitable running buffer (e.g., HBS-EP+). The concentration range should span at least 10-fold below and 10-fold above the expected K_D.
-
-
Binding Analysis:
-
Inject the different concentrations of the protein analyte over the sensor surface.
-
Monitor the change in the SPR signal (measured in Resonance Units, RU) over time to generate sensorgrams.
-
After each injection, regenerate the sensor surface using a suitable regeneration solution (e.g., a short pulse of low pH buffer or high salt concentration) to remove the bound protein.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to extract the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D = k_off / k_on).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides high-resolution structural information about molecules in solution. For interaction studies, chemical shift perturbation (CSP) mapping is a powerful technique to identify the binding interface and determine the dissociation constant.
Experimental Protocol:
-
Sample Preparation:
-
Express and purify the protein of interest with uniform 15N isotopic labeling.
-
Prepare a concentrated stock solution of unlabeled this compound. Due to its amphipathic nature, LacCer may need to be dissolved in a suitable solvent (e.g., DMSO) and then diluted into the NMR buffer, or incorporated into micelles or nanodiscs.
-
Prepare an initial NMR sample of the 15N-labeled protein in a suitable NMR buffer (e.g., phosphate (B84403) buffer in 90% H2O/10% D2O).
-
-
NMR Titration:
-
Acquire a 2D 1H-15N HSQC spectrum of the free protein.
-
Add increasing amounts of the this compound stock solution to the protein sample.
-
Acquire a 2D 1H-15N HSQC spectrum at each titration point.
-
-
Data Analysis:
-
Overlay the series of HSQC spectra and identify the protein amide peaks that shift or broaden upon addition of this compound. These residues are likely part of the binding interface.
-
Calculate the chemical shift changes for the perturbed residues at each titration point.
-
Fit the chemical shift perturbation data to a binding isotherm to determine the equilibrium dissociation constant (K_D).
-
Glycolipid Microarray
Glycolipid microarrays are a high-throughput method to screen for interactions between a panel of proteins and immobilized glycolipids.
Experimental Protocol:
-
Microarray Fabrication:
-
Prepare a solution of this compound, often mixed with a carrier lipid, in a suitable organic solvent.
-
Spot the LacCer solution onto a functionalized glass slide (e.g., an NHS-activated or hydrophobic slide) using a robotic microarrayer.
-
Allow the solvent to evaporate, leaving behind spots of immobilized LacCer.
-
Block the remaining reactive surface of the slide to prevent non-specific protein binding.
-
-
Protein Binding Assay:
-
Label the proteins of interest with a fluorescent dye (e.g., Cy3 or Cy5).
-
Prepare solutions of the fluorescently labeled proteins in a suitable binding buffer.
-
Incubate the microarray slide with the protein solutions.
-
Wash the slide to remove unbound proteins.
-
-
Data Acquisition and Analysis:
-
Scan the microarray slide using a fluorescence microarray scanner.
-
Quantify the fluorescence intensity of each spot.
-
The fluorescence intensity is proportional to the amount of protein bound to the immobilized this compound.
-
Mass Spectrometry (MS)
Mass spectrometry can be used to identify proteins that bind to this compound and to characterize the stoichiometry of the complex. Affinity selection-mass spectrometry is a common approach.
Experimental Protocol:
-
Affinity Capture:
-
Immobilize this compound onto a solid support (e.g., magnetic beads).
-
Incubate the LacCer-coated beads with a complex protein mixture (e.g., a cell lysate).
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the specifically bound proteins from the beads.
-
-
Protein Identification:
-
Digest the eluted proteins into peptides using a protease (e.g., trypsin).
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a protein sequence database to identify the proteins that were bound to the this compound.
-
Use label-free or label-based quantification methods to determine the relative abundance of the identified proteins.
-
Visualizing Workflows and Signaling Pathways
Experimental Workflow for Orthogonal Confirmation
Caption: Workflow for orthogonal validation of LacCer-protein interactions.
This compound-Mediated Signaling in Inflammation
This compound is a key player in inflammatory signaling pathways. Upon stimulation by various agonists, LacCer can initiate a cascade of events leading to the production of reactive oxygen species (ROS) and the expression of adhesion molecules, contributing to the inflammatory response.[2][6][7]
Caption: LacCer-mediated inflammatory signaling pathway.
References
- 1. [this compound-enriched Lipid Raft-mediated Infection Immunity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Convergence: this compound-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Properties and functions of this compound from mouse neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolectins from Solanum tuberosum with different detailed carbohydrate binding specificities: unexpected recognition of this compound by N-acetyllactosamine-binding lectins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The this compound binding specificity of Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Novel Role of this compound in the Regulation of Lipopolysaccharide/Interferon-γ-Mediated Inducible Nitric Oxide Synthase Gene Expression: Implications for Neuroinflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Mediates the Expression of Adhesion Molecules in TNF-α and IFNγ-stimulated Primary Cultured Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
The Shifting Landscape of Lactosylceramide: A Comparative Guide to its Localization in Health and Disease
For Immediate Release
[City, State] – [Date] – A comprehensive new guide detailing the subcellular localization of Lactosylceramide (LacCer) in healthy versus diseased tissues has been published today. This guide offers a critical resource for researchers, scientists, and drug development professionals, providing a comparative analysis of LacCer's distribution and its implications in a range of pathologies. The publication includes detailed experimental methodologies and novel visualizations of LacCer-mediated signaling pathways, aiming to accelerate research and development in related fields.
This compound, a bioactive glycosphingolipid, is a pivotal intermediate in the synthesis of complex glycosphingolipids and a crucial component of cellular membranes. While in healthy tissues LacCer plays a role in various cellular processes, its aberrant accumulation and altered subcellular distribution are increasingly recognized as hallmarks of numerous diseases, including atherosclerosis, cancer, neurodegenerative disorders, and inflammatory conditions. Understanding the precise localization of LacCer in these states is paramount for elucidating disease mechanisms and identifying novel therapeutic targets.
Comparative Localization of this compound: Healthy vs. Diseased Tissues
The following table summarizes the known subcellular localization of this compound in various healthy and diseased tissues, highlighting the significant shifts that occur during disease pathogenesis.
| Tissue/Cell Type | Healthy Tissue Localization | Diseased Tissue/Condition | Diseased Tissue Localization & Quantitative Changes |
| Vasculature | Plasma membrane of endothelial and smooth muscle cells. | Atherosclerosis | Accumulates in fatty streaks and intimal plaque; completely absent in unaffected intima[1]. |
| Neutrophils | Predominantly intracellular, associated with primary and secondary granules[2]. Only 0.1-0.2% of total LacCer is on the plasma membrane[2]. | Inflammatory Conditions | Increased surface expression on activated neutrophils. |
| Breast Tissue | Low basal levels in the endoplasmic reticulum (ER) and mitochondria. | Breast Cancer | Higher levels of LacCer are found in the ER and mitochondria[3]. |
| Heart | Primarily in the plasma membrane and Golgi apparatus of cardiomyocytes. | Diabetes | Elevated levels of LacCer are observed in mitochondria, contributing to mitochondrial dysfunction[4]. |
| Intestinal Mucosa | Present in the plasma membrane of epithelial cells. | Crohn's Disease | Increased concentrations of LacCer in the inflamed mucosa compared to ulcerative colitis and healthy controls[5]. |
| Central Nervous System | Constituent of neuronal and glial cell membranes. | Neurodegenerative Diseases | Elevated plasma LacCer levels are observed in individuals with neurodegenerative diseases.[6] |
| Various Cell Types | Found in microdomains of the plasma membrane, Golgi apparatus, endosomes, and lysosomes. | Lysosomal Storage Diseases | Accumulates in storage cells in conditions like Niemann-Pick disease and GM1 gangliosidosis. |
Experimental Protocols for this compound Detection
Accurate determination of LacCer localization is crucial for research in this field. The following are detailed methodologies for key experimental techniques used to identify and quantify LacCer in tissues.
Immunohistochemistry (IHC)
This technique utilizes antibodies to visualize the location of LacCer in tissue sections.
-
Tissue Preparation:
-
Fix fresh tissue in 4% paraformaldehyde for 24-48 hours at 4°C.
-
Dehydrate the tissue through a graded series of ethanol (B145695) (70%, 80%, 95%, 100%).
-
Clear the tissue with xylene and embed in paraffin (B1166041) wax.
-
Cut 4-5 µm thick sections and mount on charged slides.
-
-
Staining Protocol:
-
Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to distilled water.
-
Perform antigen retrieval by heating sections in a citrate (B86180) buffer (pH 6.0) at 95-100°C for 20-30 minutes.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Block non-specific binding with a blocking serum (e.g., 5% goat serum) for 1 hour.
-
Incubate with a primary antibody against LacCer (e.g., anti-CD17 monoclonal antibody) overnight at 4°C.
-
Wash with phosphate-buffered saline (PBS) and incubate with a biotinylated secondary antibody for 1 hour.
-
Wash with PBS and incubate with an avidin-biotin-peroxidase complex for 30 minutes.
-
Develop the signal with a chromogen such as diaminobenzidine (DAB).
-
Counterstain with hematoxylin, dehydrate, and mount.
-
Mass Spectrometry Imaging (MSI)
MSI is a powerful technique that allows for the label-free spatial mapping of lipids, including LacCer, directly in tissue sections.
-
Sample Preparation:
-
Snap-freeze fresh tissue in liquid nitrogen.
-
Section the frozen tissue at 10-12 µm using a cryostat and thaw-mount onto a conductive slide (e.g., ITO-coated glass).
-
Dry the sections in a desiccator.
-
-
Matrix Application:
-
Apply a suitable matrix (e.g., 2,5-dihydroxybenzoic acid, DHB) uniformly over the tissue section using an automated sprayer or nebulizer.
-
-
Data Acquisition:
-
Acquire mass spectra in a grid pattern across the tissue section using a MALDI-TOF mass spectrometer.
-
Generate ion-density maps for specific m/z values corresponding to different LacCer species.
-
Fluorescent Microscopy
This method uses fluorescently labeled probes or antibodies to visualize LacCer in cells and tissues.
-
Cell/Tissue Preparation:
-
For live-cell imaging, incubate cells with a fluorescently labeled LacCer analog (e.g., BODIPY-LacCer).
-
For fixed samples, prepare tissue sections or cultured cells as described for IHC.
-
-
Staining Protocol (for fixed samples):
-
Permeabilize cells with a detergent (e.g., 0.1% Triton X-100) for 10 minutes.
-
Block non-specific binding with a blocking buffer.
-
Incubate with a primary antibody against LacCer.
-
Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488).
-
Mount with a mounting medium containing an anti-fade reagent and a nuclear counterstain (e.g., DAPI).
-
-
Imaging:
-
Visualize the samples using a fluorescence or confocal microscope with appropriate filter sets.
-
Thin-Layer Chromatography (TLC)
TLC is a classic biochemical technique used to separate and identify lipids from tissue extracts.
-
Lipid Extraction:
-
Homogenize tissue samples in a chloroform:methanol mixture (2:1, v/v).
-
Centrifuge to separate the lipid-containing organic phase.
-
Wash the organic phase with a salt solution and dry it under a stream of nitrogen.
-
-
Chromatography:
-
Dissolve the lipid extract in a small volume of chloroform:methanol.
-
Spot the extract onto a silica (B1680970) gel TLC plate alongside a LacCer standard.
-
Develop the plate in a chromatography chamber containing a solvent system such as chloroform:methanol:water (65:25:4, v/v/v).
-
-
Visualization:
-
Dry the plate and visualize the separated lipids by staining with a reagent like primuline (B81338) or by charring with sulfuric acid.
-
Identify the LacCer spot by comparing its migration distance (Rf value) to that of the standard.
-
Signaling Pathways and Experimental Workflows
The altered localization of LacCer in diseased tissues is intimately linked to the dysregulation of cellular signaling pathways. LacCer acts as a second messenger, initiating cascades that contribute to inflammation and oxidative stress.
This compound Biosynthesis and Transport
The following diagram illustrates the key steps in the synthesis of LacCer and its subsequent transport to various cellular compartments.
References
- 1. The Involvement of this compound in Central Nervous System Inflammation Related to Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intracellular localization of this compound, the major human neutrophil glycosphingolipid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Convergence: this compound-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound in inflammatory bowel disease: a biochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | The Involvement of this compound in Central Nervous System Inflammation Related to Neurodegenerative Disease [frontiersin.org]
Functional Redundancy of β-1,4-Galactosyltransferase V and VI in Lactosylceramide Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Lactosylceramide (LacCer), a pivotal precursor for the biosynthesis of a vast array of complex glycosphingolipids, is synthesized by the transfer of galactose from UDP-galactose to glucosylceramide (GlcCer).[1] This critical step is catalyzed by two key enzymes: β-1,4-galactosyltransferase V (B4GALT5) and β-1,4-galactosyltransferase VI (B4GALT6).[1] Understanding the distinct and overlapping roles of these two enzymes is crucial for research in neurobiology, oncology, and inflammatory diseases where glycosphingolipid metabolism is often dysregulated. This guide provides an objective comparison of B4GALT5 and B4GALT6 function in LacCer synthesis, supported by experimental data from key studies.
Comparative Analysis of B4GALT5 and B4GALT6 in LacCer Synthesis
Experimental evidence, primarily from knockout mouse models and in vitro cell culture studies, has illuminated the functional relationship between B4GALT5 and B4GALT6. While both enzymes contribute to the total LacCer synthase activity, their relative importance appears to be tissue-specific and dependent on the developmental stage.
Phenotypic analyses of knockout mice have been instrumental in delineating their in vivo roles. Mice lacking the B4galt6 gene are viable and exhibit a largely normal phenotype.[2][3] In contrast, a complete knockout of B4galt5 results in early embryonic lethality, highlighting its critical, non-redundant role during embryonic development.[1] The generation of conditional knockout mice has further clarified their functions in specific tissues, particularly the central nervous system (CNS).
Double knockout (DKO) mice, with a conditional knockout of B4galt5 and a null mutation in B4galt6 in the CNS, are born but suffer from severe neurological impairments and die within four weeks of birth.[1] This demonstrates that while B4GALT5 is the major LacCer synthase, B4GALT6 can partially compensate for its loss, at least in the brain, showcasing their functional redundancy in this vital organ.[1]
Quantitative Comparison of LacCer Synthase Activity
The following tables summarize the quantitative data on LacCer synthase activity from studies utilizing knockout mouse models and mouse embryonic fibroblasts (MEFs).
Table 1: LacCer Synthase Activity in Brain Homogenates of Knockout Mice
| Genotype | Relative LacCer Synthase Activity (%) | Reference |
| Wild-Type | 100 | [4] |
| B4galt5 conditional KO (cKO) | 38 | [4] |
| B4galt6 KO | 52 | [4] |
| B4galt5 cKO / B4galt6 KO (DKO) | 0 | [4][5][6][7] |
Table 2: LacCer Synthase Activity in Mouse Embryonic Fibroblasts (MEFs)
| Genotype/Treatment | Relative LacCer Synthase Activity (%) | Reference |
| B4galt5+/+ | 100 | [8] |
| B4galt5+/- | 41 | [8] |
| B4galt5-/- | 11 | [8] |
| B4galt6 KO with B4galt5 silencing | More severe reduction than B4galt5 silencing alone | [2][3] |
Experimental Methodologies
The quantitative data presented above were primarily generated using LacCer synthase activity assays. Below are detailed protocols for key experiments cited.
Protocol 1: this compound Synthase Activity Assay in Brain Homogenates
This protocol is based on the methodology used to assess LacCer synthase activity in the brains of knockout mice.[4]
Objective: To quantify the enzymatic activity of B4GALT5 and B4GALT6 in brain tissue by measuring the incorporation of radiolabeled galactose into glucosylceramide.
Materials:
-
Brain tissue homogenates from wild-type, B4galt5 cKO, B4galt6 KO, and DKO mice.
-
Reaction buffer: 0.1 M MES buffer (pH 6.5) containing 10 mM MnCl₂, 10 mM MgCl₂, 0.5% Triton X-100.
-
Substrate 1: Glucosylceramide (GlcCer).
-
Substrate 2: UDP-[³H]galactose (radiolabeled).
-
Stop solution: Chloroform/methanol (2:1, v/v).
-
High-Performance Liquid Chromatography (HPLC) system.
Procedure:
-
Brain tissues are homogenized in a suitable buffer.
-
The protein concentration of the homogenates is determined using a standard protein assay (e.g., BCA assay).
-
The reaction mixture is prepared by adding a specific amount of brain homogenate (protein) to the reaction buffer containing GlcCer.
-
The enzymatic reaction is initiated by the addition of UDP-[³H]galactose.
-
The mixture is incubated at 37°C for a defined period (e.g., 1-2 hours).
-
The reaction is terminated by the addition of the chloroform/methanol stop solution.
-
The lipids are extracted from the reaction mixture.
-
The resulting radiolabeled this compound is separated from the unreacted UDP-[³H]galactose and other lipids using HPLC.
-
The amount of radioactivity incorporated into the LacCer fraction is quantified using a scintillation counter.
-
The specific activity is calculated as pmol of galactose transferred per mg of protein per hour.
Protocol 2: Analysis of LacCer Synthase Activity in Mouse Embryonic Fibroblasts (MEFs)
This protocol is adapted from studies investigating the roles of B4GALT5 and B4GALT6 in MEFs.[8]
Objective: To determine the contribution of B4GALT5 and B4GALT6 to LacCer synthesis in cultured cells.
Materials:
-
MEF cell lines: B4galt5+/+, B4galt5+/-, and B4galt5-/-.
-
Cell lysis buffer.
-
Reaction mixture: As described in Protocol 1.
-
Glucosylceramide.
-
UDP-[³H]galactose.
-
Thin-layer chromatography (TLC) plates.
-
Scintillation counter.
Procedure:
-
MEFs are cultured to confluency.
-
Cells are harvested and homogenized in a cell lysis buffer.
-
Protein concentration in the cell homogenate is determined.
-
The LacCer synthase assay is performed by incubating the cell homogenate with GlcCer and UDP-[³H]galactose in the reaction buffer at 37°C.
-
The reaction is stopped, and lipids are extracted.
-
The radiolabeled product, [³H]LacCer, is separated by TLC.
-
The amount of radioactivity corresponding to the LacCer band is quantified using a scintillation counter.
-
Enzyme activity is expressed as pmol of galactose incorporated per mg of protein per hour.
Visualizing the Glycosynthetic Pathway and Experimental Logic
The following diagrams, generated using Graphviz (DOT language), illustrate the core biochemical pathway and the experimental strategy used to dissect the functional redundancy of B4GALT5 and B4GALT6.
Caption: The enzymatic synthesis of this compound (LacCer) from Glucosylceramide (GlcCer) and UDP-Galactose, catalyzed by both B4GALT5 and B4GALT6.
Caption: Experimental workflow for investigating the functional redundancy of B4GALT5 and B4GALT6 using knockout mouse models.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. β4GalT6 is involved in the synthesis of this compound with less intensity than β4GalT5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound synthases encoded by B4galt5 and 6 genes are pivotal for neuronal generation and myelin formation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound synthases encoded by B4galt5 and 6 genes are pivotal for neuronal generation and myelin formation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound synthases encoded by B4galt5 and 6 genes are pivotal for neuronal generation and myelin formation in mice. | Sigma-Aldrich [sigmaaldrich.com]
- 8. Involvement of murine β-1,4-galactosyltransferase V in this compound biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Lactosylceramide: A Key Player in Cell Adhesion Compared to Other Glycosphingolipids
For researchers, scientists, and drug development professionals, understanding the nuanced roles of different glycosphingolipids (GSLs) in cell adhesion is critical for advancing fields from oncology to immunology. This guide provides a detailed comparison of lactosylceramide's function in cell adhesion relative to other major GSL classes—gangliosides, globosides, and sulfatides (B1148509)—supported by experimental data and detailed protocols.
This compound (LacCer), a precursor for many complex GSLs, has emerged as a significant modulator of cell adhesion.[1] Unlike its more complex derivatives, LacCer's direct involvement in critical adhesion-related signaling pathways sets it apart. This guide will dissect these differences, presenting quantitative data, outlining experimental methodologies, and visualizing the intricate signaling networks involved.
Comparative Analysis of Glycosphingolipid-Mediated Cellular Effects
While direct comparative data on the adhesive strength mediated by different GSLs is sparse, studies on related cellular processes like cell proliferation provide valuable insights into their functional differences.
| Glycosphingolipid Class | Effect on Arterial Smooth Muscle Cell Proliferation | Key Adhesion-Related Functions |
| This compound (LacCer) | ~5-fold increase[2] | Promotes β1-integrin clustering and activation[3]; Upregulates adhesion molecules ICAM-1 and VCAM-1.[4] |
| Gangliosides | Inhibitory[2] | Can inhibit cell adhesion; specific gangliosides (e.g., GD1a, GT1b) modulate fibronectin-mediated adhesion. |
| Globosides | Not specified | Involved in cell-cell recognition and adhesion.[5] |
| Sulfatides | No effect[2] | Bind to adhesive glycoproteins like laminin (B1169045) and thrombospondin.[6] |
Signaling Pathways in Glycosphingolipid-Mediated Cell Adhesion
The signaling mechanisms through which GSLs influence cell adhesion are diverse. This compound, in particular, initiates a cascade of events leading to the expression of key adhesion molecules.
This compound-Induced Adhesion Molecule Expression
This compound has been shown to mediate the expression of Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1) in astrocytes stimulated with TNF-α and IFN-γ.[4] This process is crucial for leukocyte recruitment during inflammatory responses. The signaling pathway involves the activation of transcription factors such as NF-κB and AP-1.[4]
This compound-Mediated Integrin Clustering
This compound can induce the clustering and activation of β1-integrins within glycosphingolipid-enriched microdomains in the plasma membrane.[3] This clustering is a critical step in strengthening cell-matrix adhesion and initiating downstream signaling events.
Experimental Protocols
Quantification of Cell Adhesion to Immobilized Glycosphingolipids
This protocol describes a method for quantifying cell adhesion to surfaces coated with different GSLs.
Materials:
-
96-well microtiter plates
-
Purified GSLs (this compound, Ganglioside GM3, Globoside Gb4, Sulfatide)
-
Phosphate-Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA)
-
Cell suspension of interest
-
Crystal Violet solution (0.5% in 20% methanol)
-
Solubilization buffer (e.g., 1% SDS)
Procedure:
-
Coating of Plates:
-
Dissolve purified GSLs in methanol to a final concentration of 10 µg/mL.
-
Add 50 µL of each GSL solution to the respective wells of a 96-well plate.
-
Allow the solvent to evaporate completely in a sterile hood, leaving a thin layer of the GSL on the well surface.
-
-
Blocking:
-
Wash the wells twice with PBS.
-
Add 200 µL of 1% BSA in PBS to each well to block non-specific binding sites.
-
Incubate for 1 hour at 37°C.
-
Wash the wells three times with PBS.
-
-
Cell Seeding:
-
Resuspend cells in serum-free medium to a concentration of 1 x 10^5 cells/mL.
-
Add 100 µL of the cell suspension to each well.
-
Incubate for 1-2 hours at 37°C in a CO2 incubator.
-
-
Washing:
-
Gently wash the wells three times with PBS to remove non-adherent cells.
-
-
Quantification:
-
Fix the adherent cells with 100 µL of 4% paraformaldehyde for 15 minutes.
-
Wash the wells twice with PBS.
-
Stain the cells with 100 µL of 0.5% Crystal Violet solution for 20 minutes.
-
Wash the wells extensively with water to remove excess stain.
-
Air dry the plate completely.
-
Solubilize the stain by adding 100 µL of solubilization buffer to each well.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of adherent cells.
-
Fluorescence Microscopy of Integrin Clustering on GSL-Coated Surfaces
This protocol details a method to visualize β1-integrin clustering in response to GSLs.
Materials:
-
Glass coverslips
-
Purified GSLs
-
Methanol
-
Fibroblasts or other adherent cell line
-
Fluorescently labeled BODIPY-Lactosylceramide
-
Primary antibody against activated β1-integrin (e.g., HUTS antibody)
-
Fluorescently labeled secondary antibody
-
Paraformaldehyde (PFA)
-
Mounting medium with DAPI
Procedure:
-
Coating Coverslips:
-
Coat glass coverslips with purified GSLs as described in the cell adhesion assay protocol.
-
-
Cell Seeding and Treatment:
-
Seed fibroblasts onto the GSL-coated coverslips and allow them to adhere.
-
To visualize GSL microdomains, incubate cells with a fluorescent GSL probe like BODIPY-LacCer.
-
Treat cells with exogenous short-chain GSLs (e.g., C8-LacCer) at 10°C to induce microdomain formation and integrin clustering.[3]
-
Warm the cells to 37°C to observe subsequent signaling events.[3]
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% PFA for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with the primary antibody against activated β1-integrin overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Wash three times with PBS.
-
-
Microscopy:
-
Mount the coverslips on glass slides using mounting medium with DAPI.
-
Visualize the cells using a fluorescence microscope. Activated β1-integrin clusters will appear as distinct puncta.
-
Conclusion
This compound plays a proactive and distinct role in cell adhesion compared to other GSLs. While gangliosides can be inhibitory and sulfatides act as binding platforms for extracellular matrix proteins, this compound directly initiates signaling cascades that upregulate adhesion molecules and promote the clustering of integrins. This positions this compound as a key regulator in the initial and dynamic phases of cell adhesion, with significant implications for inflammatory processes, cancer metastasis, and other cell-cell interaction phenomena. Further quantitative studies directly comparing the adhesive forces mediated by these different GSLs will be invaluable in fully elucidating their hierarchical and synergistic roles in maintaining tissue integrity and mediating pathological processes.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Convergence: this compound-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The glycosphingolipid, this compound, regulates beta1-integrin clustering and endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Mediates the Expression of Adhesion Molecules in TNF-α and IFNγ-stimulated Primary Cultured Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Specific binding of cytotactin to sulfated glycolipids - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Diagnostic Potential of Urinary Lactosylceramide Levels: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the quest for non-invasive, sensitive, and specific biomarkers for kidney disease is a critical endeavor. This guide provides an objective comparison of urinary Lactosylceramide (LacCer) with established and emerging biomarkers, supported by experimental data, to evaluate its diagnostic potential in various nephropathies.
Introduction to Urinary this compound as a Biomarker
This compound, a glycosphingolipid, has emerged as a potential biomarker for several pathological conditions. Its presence and concentration in urine may reflect underlying renal pathophysiology, particularly processes involving inflammation, oxidative stress, and cellular injury. Recent studies have pointed towards the diagnostic utility of urinary LacCer in specific kidney diseases, prompting a closer examination of its performance against current standards of care and other novel biomarkers.
Comparative Analysis of Diagnostic Performance
The diagnostic utility of a biomarker is primarily assessed by its sensitivity, specificity, and the area under the receiver operating characteristic curve (AUC). While direct head-to-head comparative studies for urinary LacCer against other biomarkers across all kidney diseases are limited, this section synthesizes available data to provide a comparative overview.
Table 1: Comparison of Urinary this compound with Traditional Kidney Disease Biomarkers
| Biomarker | Principle | Advantages | Disadvantages |
| Urinary this compound (LacCer) | A glycosphingolipid involved in inflammation and oxidative stress. | Reflects cellular injury and pathological signaling pathways. | Limited data on diagnostic accuracy for a wide range of kidney diseases. Requires specialized LC-MS/MS analysis. |
| Serum Creatinine | A waste product of muscle metabolism, filtered by the glomeruli. | Widely available, inexpensive, and included in eGFR calculations. | Insensitive to early kidney damage; levels are influenced by muscle mass, diet, and age. |
| Albumin-to-Creatinine Ratio (ACR) | Measures the amount of albumin in the urine, indicative of glomerular damage. | Well-established marker for diabetic nephropathy and predictor of CKD progression. | Can be absent in some forms of kidney disease (e.g., tubulointerstitial disease)[1]. 30% of patients with diabetic kidney disease have normal urine albumin levels[1]. |
Table 2: Comparison of Urinary this compound with Emerging Kidney Disease Biomarkers
| Biomarker | Principle | Reported Diagnostic Performance (AUC) |
| Urinary this compound (LacCer) | Glycosphingolipid involved in cellular signaling. | Data is emerging; elevated levels are noted in diabetic nephropathy and Fabry disease.[2][3] |
| Neutrophil Gelatinase-Associated Lipocalin (NGAL) | A protein released from damaged renal tubular cells. | Diabetic Nephropathy vs. Controls: 0.825[4] |
| Kidney Injury Molecule-1 (KIM-1) | A transmembrane protein shed from injured proximal tubular cells. | Diabetic Nephropathy vs. Controls: 0.825[4] |
| Cystatin C | A small protein filtered by the glomeruli and reabsorbed by the tubules. | Urinary Cystatin C for predicting AKI: 0.702 |
Disease-Specific Diagnostic Potential of Urinary this compound
Diabetic Nephropathy
Studies have shown that urinary levels of several ceramide species, including this compound, are elevated in patients with diabetic nephropathy, particularly in stage 3 of the disease.[2][5] These levels correlate with established urinary biomarkers like albumin and N-acetyl-β-d-glucosaminidase (NAG), suggesting an association with renal tubular injury.[2] While promising, more robust studies are needed to establish the sensitivity and specificity of urinary LacCer for the early detection and monitoring of diabetic nephropathy in comparison to microalbuminuria.
Fabry Disease
Fabry disease, a lysosomal storage disorder, leads to the accumulation of glycosphingolipids. While globotriaosylceramide (Gb3) is the primary biomarker, the analysis of its structural isomer, this compound, is crucial for accurate diagnosis, especially in female patients.[1] Methodologies that can chromatographically separate LacCer from galabiosylceramide (Ga2), another biomarker, have been shown to increase the sensitivity of Fabry disease detection.[1]
Other Chronic Kidney Diseases
Elevated levels of glycosphingolipids, including this compound, have been observed in various chronic kidney diseases that can lead to renal fibrosis.[5] This suggests a potential role for urinary LacCer as a broader marker of chronic kidney injury, although specific diagnostic performance data for conditions like glomerulonephritis and hypertensive kidney disease are currently lacking.
Experimental Protocols
Measurement of Urinary this compound by LC-MS/MS
The quantification of urinary this compound is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
1. Sample Preparation:
-
Collect a mid-stream urine sample.
-
Centrifuge the urine to pellet the sediment.
-
The supernatant can be used for analysis, or the urinary sediment can be resuspended for lipid extraction.
-
Add an internal standard (e.g., a stable isotope-labeled LacCer analog) to the sample to correct for analytical variability.
-
Perform a liquid-liquid extraction using a solvent system such as chloroform/methanol to isolate the lipid fraction containing LacCer.
-
Evaporate the organic solvent and reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.
2. Liquid Chromatography Separation:
-
Utilize a normal-phase or hydrophilic interaction liquid chromatography (HILIC) column to separate LacCer from other urinary lipids and isomers.
-
A typical mobile phase system consists of a gradient of an organic solvent (e.g., acetonitrile) and an aqueous buffer containing a modifier like formic acid or ammonium (B1175870) formate.
3. Tandem Mass Spectrometry Detection:
-
Employ an electrospray ionization (ESI) source in positive ion mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification. This involves selecting a specific precursor ion for LacCer and monitoring for a characteristic product ion after fragmentation.
-
The ratio of the peak area of the endogenous LacCer to the internal standard is used to calculate the concentration of LacCer in the urine sample.
Signaling Pathways and Logical Relationships
This compound-Centric Signaling in Renal Pathophysiology
This compound is not merely a structural component of cell membranes but also an active signaling molecule. In the context of kidney disease, LacCer accumulation can trigger pro-inflammatory and pro-fibrotic pathways.
Experimental Workflow for Biomarker Evaluation
The process of evaluating a novel biomarker like urinary LacCer involves several key stages, from initial discovery to clinical validation.
Conclusion and Future Directions
Urinary this compound holds promise as a non-invasive biomarker for certain kidney diseases, particularly those with underlying inflammatory and oxidative stress components like diabetic nephropathy. Its role in Fabry disease diagnostics is also noteworthy. However, for broader clinical adoption, several gaps need to be addressed. There is a pressing need for large-scale, prospective clinical studies that directly compare the diagnostic and prognostic performance of urinary LacCer with established and emerging biomarkers across a spectrum of kidney diseases. Standardization of analytical methods for urinary LacCer quantification is also crucial for ensuring inter-laboratory reproducibility.
As our understanding of the intricate signaling pathways involving this compound in renal pathophysiology deepens, its potential as a therapeutic target may also be unveiled. For researchers and drug development professionals, continued investigation into urinary LacCer could pave the way for more precise and earlier detection of kidney disease, ultimately improving patient outcomes.
References
- 1. Separation and Analysis of this compound, Galabiosylceramide, and Globotriaosylceramide by LC-MS/MS in Urine of Fabry Disease Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. lipidmaps.org [lipidmaps.org]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to the Lipidomics of Wild-Type Versus Lactosylceramide-Deficient Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the lipid profiles of wild-type cells and those deficient in lactosylceramide (LacCer), a key intermediate in the biosynthesis of complex glycosphingolipids.[1][2] Due to the embryonic lethality of a complete systemic knockout of this compound synthase in mice, this guide focuses on data from a conditional double knockout (DKO) mouse model with a specific deletion of the this compound synthase genes, B4galt5 and B4galt6, in the central nervous system. This model provides critical insights into the lipidomic consequences of this compound deficiency in a physiologically relevant context.
Data Presentation: Comparative Lipidomics of Wild-Type vs. This compound-Deficient Mouse Brain
The following tables summarize the significant changes in key sphingolipid levels in brain tissue from B4galt5 and B4galt6 double knockout (DKO) mice compared to wild-type (WT) controls. These DKO mice exhibit a complete absence of LacCer synthase activity in the brain.[3] The data highlights the direct and downstream consequences of ablating this crucial step in glycosphingolipid metabolism.
Table 1: Key Glycosphingolipid Precursor Levels in Wild-Type vs. This compound-Deficient Mouse Brain
| Lipid Class | Wild-Type (nmol/g tissue) | This compound-Deficient (DKO) (nmol/g tissue) | Fold Change (DKO vs. WT) |
| Glucosylceramide (GlcCer) | ~15 | ~45 | ~3.0 |
| Gathis compound (GalCer) | ~1800 | ~1800 | No significant change |
Data adapted from Fujikawa et al. (2018). Values are approximate based on graphical representation in the source.
Table 2: Other Sphingolipid Levels in Wild-Type vs. This compound-Deficient Mouse Brain
| Lipid Class | Wild-Type (nmol/g tissue) | This compound-Deficient (DKO) (nmol/g tissue) | Fold Change (DKO vs. WT) |
| Sphingomyelin (SM) | ~2500 | ~2500 | No significant change |
| Ceramide (Cer) | ~500 | ~500 | No significant change |
| Sphingosine (Sph) | ~15 | ~15 | No significant change |
| Dihydrosphingosine (DHS) | ~5 | ~5 | No significant change |
Data adapted from Fujikawa et al. (2018). Values are approximate based on graphical representation in the source.
Summary of Findings: The most striking finding in this compound-deficient brain tissue is a significant accumulation of Glucosylceramide (GlcCer), the direct substrate for this compound synthase.[4] This demonstrates a metabolic bottleneck at the point of the genetic deletion. Notably, the levels of Gathis compound (GalCer), another important hexosylceramide in the brain, and other major sphingolipids like Sphingomyelin (SM) and Ceramide (Cer) remained largely unchanged. Furthermore, thin-layer chromatography analysis revealed a complete absence of downstream gangliosides (e.g., GM1a, GD1a, GT1b) in the DKO mice, which are all synthesized from this compound.[3]
Experimental Protocols
The following methodologies are based on the key experiments performed in the analysis of the B4galt5/6 DKO mice.
1. Generation of this compound-Deficient Mouse Model: A conditional knockout approach was used to bypass embryonic lethality. Mice with floxed B4galt5 alleles were crossed with mice carrying a Nestin-Cre transgene and a null allele for B4galt6. This resulted in a double knockout of both this compound synthase genes specifically in the central nervous system.[3]
2. Lipid Extraction from Brain Tissue:
-
Brain tissues were homogenized in a suitable solvent system. A common method for sphingolipid extraction is a modified Bligh-Dyer method.[5]
-
Briefly, the tissue homogenate is extracted with a mixture of chloroform (B151607):methanol (B129727) (1:2, v/v).
-
Phase separation is induced by the addition of chloroform and water, resulting in a lower organic phase containing the lipids.
-
The organic phase is collected, dried under a stream of nitrogen, and the lipid extract is stored at -80°C until analysis.
3. Quantitative Sphingolipid Analysis by LC-MS/MS:
-
Sample Preparation: The dried lipid extract is reconstituted in an appropriate solvent, typically a mixture of methanol and chloroform.
-
Internal Standards: To ensure accurate quantification, a cocktail of internal standards for each lipid class to be analyzed (e.g., deuterated or odd-chain versions of Cer, GlcCer, SM) is added to the samples.[6]
-
Chromatographic Separation: The lipid extract is injected into a high-performance liquid chromatography (HPLC) system. A C18 reversed-phase column is commonly used to separate the different sphingolipid species based on their polarity and acyl chain length.[1]
-
Mass Spectrometry Analysis: The separated lipids are introduced into a tandem mass spectrometer (MS/MS) via an electrospray ionization (ESI) source.[7]
-
Quantification: The abundance of each lipid species is determined by comparing the peak area of the endogenous lipid to that of its corresponding internal standard. Data is typically acquired in the multiple reaction monitoring (MRM) mode, which provides high specificity and sensitivity.[1][2]
Mandatory Visualization
Caption: Glycosphingolipid biosynthesis pathway highlighting the impact of this compound synthase deficiency.
Caption: General workflow for a comparative lipidomics experiment.
References
- 1. SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound synthases encoded by B4galt5 and 6 genes are pivotal for neuronal generation and myelin formation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mass spectrometric analysis of neutral sphingolipids: methods, applications, and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sphingolipidomics: methods for the comprehensive analysis of sphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Introduction to Sphingolipid Metabolism and Analysis by New Technologies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to Lactosylceramide Disposal
For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of lactosylceramide, ensuring the protection of laboratory personnel and the environment. Adherence to these procedural guidelines is critical for maintaining a safe and compliant research setting.
Researchers, scientists, and drug development professionals handling this compound must follow specific protocols to manage its disposal effectively. While this compound is not broadly classified as a hazardous substance, its toxicological properties are not fully investigated, and it may cause irritation to the eyes, skin, and respiratory system.[1] Therefore, it is imperative to treat all this compound waste as chemical waste and handle it according to institutional and regulatory guidelines.
Immediate Safety and Handling Precautions
Prior to handling this compound for disposal, review the specific Safety Data Sheet (SDS) provided by the manufacturer.[2] Always wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[1] In the event of a spill, contain the material, prevent it from entering drains or waterways, and collect it using an absorbent, inert material for transfer to a designated chemical waste container.[1][3]
Quantitative Data for Disposal Planning
While specific quantitative limits for this compound disposal are not typically defined, the following table summarizes general quantitative guidelines for laboratory chemical waste management, which should be applied to this compound waste.
| Parameter | Guideline | Regulatory Context |
| Satellite Accumulation Area (SAA) Volume Limit | Do not exceed 55 gallons of total chemical waste. | Resource Conservation and Recovery Act (RCRA) |
| Container Fill Level | Fill containers to no more than ¾ full to prevent spills. | General Laboratory Best Practices |
| Aqueous Waste pH Range for Sewer Discharge | Must be between pH 5.5 and 9.0 (Note: Direct drain disposal of this compound is not recommended).[4] | Local water authority regulations may vary. |
| Time Limit for Waste Accumulation in Labs | Removal of hazardous waste from laboratories is required every twelve months for institutions following Subpart K regulations.[5] | EPA Subpart K for Academic Laboratories |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste must follow a structured protocol in alignment with federal, state, and local regulations, as well as institutional policies.
1. Waste Identification and Segregation:
-
Identify all waste streams containing this compound, including pure compound, solutions, and contaminated labware (e.g., pipette tips, tubes, and gloves).
-
Do not mix this compound waste with other incompatible chemical waste.
-
Segregate solid and liquid waste into separate, clearly designated containers.
2. Waste Collection and Container Management:
-
Solid Waste: Collect solid this compound and contaminated disposables in a durable, leak-proof container lined with a plastic bag. The container must be compatible with the chemical.[6]
-
Liquid Waste: Collect solutions containing this compound in a designated, leak-proof, and shatter-resistant container. Ensure the container material is compatible with any solvents used.
-
All waste containers must be kept tightly closed except when adding waste.[4][6]
3. Labeling:
-
Label all waste containers clearly with the words "Hazardous Waste" (or as required by your institution).
-
The label must include the full chemical name ("this compound"), the concentration, and the date accumulation started.
-
List all chemical constituents and their approximate percentages.
4. Storage:
-
Store waste containers in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[7]
-
The SAA must be under the control of laboratory personnel and away from sinks or floor drains.[4][7]
-
Ensure secondary containment is used for liquid waste containers to capture any potential leaks.[7]
5. Disposal:
-
DO NOT dispose of this compound waste down the drain or in the regular trash.[4][8]
-
Arrange for the collection of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
-
Follow your institution's specific procedures for requesting a waste pickup.
6. Decontamination of Empty Containers:
-
For containers that held pure this compound, triple rinse with a suitable solvent.
-
After thorough cleaning and removal or defacing of the original label, the container may be disposed of as non-hazardous waste or recycled according to institutional policy.[7]
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound waste.
This comprehensive guide provides the necessary framework for the safe and compliant disposal of this compound. By integrating these procedures into your laboratory's standard operating protocols, you contribute to a safer research environment and ensure regulatory compliance. Always consult your institution's specific guidelines and the manufacturer's SDS for the most accurate and up-to-date information.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Lactosyl Ceramide, Bovine - CAS 4682-48-8 - Calbiochem MSDS - 427572 - Merck [merckmillipore.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 5. epa.gov [epa.gov]
- 6. danielshealth.com [danielshealth.com]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. benchchem.com [benchchem.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Lactosylceramide
Essential safety and logistical protocols for the laboratory use of Lactosylceramide, ensuring the protection of researchers and the integrity of scientific work.
For researchers, scientists, and professionals in drug development, the safe and effective handling of all laboratory reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of this compound, including detailed operational and disposal plans. By adhering to these procedural, step-by-step guidelines, laboratories can maintain a safe environment and ensure compliance with standard safety practices.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is the first line of defense against potential exposure. Although not always classified as a hazardous substance, it is prudent to treat this compound with care, as it may cause irritation to the mucous membranes and upper respiratory tract.[1] The toxicological properties of this compound have not been thoroughly investigated, reinforcing the need for caution.[1]
Recommended Personal Protective Equipment:
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses | Should be worn at all times in the laboratory. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are recommended for their resistance to a broad spectrum of chemicals, oils, and weak acids.[2] |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect against spills and contamination. |
| Respiratory Protection | NIOSH-approved Respirator | To be used as conditions warrant, particularly if there is a risk of generating dust or aerosols.[1] |
Operational Plan: A Step-by-Step Workflow for Handling this compound
A systematic approach to handling this compound from receipt to disposal minimizes the risk of contamination and exposure. The following workflow outlines the key procedural steps for laboratory personnel.
Disposal Plan: Ensuring Safe and Compliant Waste Management
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. This compound waste should be treated as chemical waste.
Key Disposal Guidelines:
-
Do NOT dispose of down the drain. This can contaminate waterways.[3]
-
Do NOT dispose of in regular trash. Solid and liquid chemical waste must be segregated for proper disposal.[3]
-
Collect all waste (including unused product, solutions, and contaminated consumables) in a clearly labeled, leak-proof hazardous waste container.[3]
-
The container should be marked as "Hazardous Waste" with the full chemical name "this compound".[3]
-
Arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[3]
-
All waste disposal must be handled in accordance with local, state, and federal regulations.[4]
Decontamination Procedures
Regular decontamination of workspaces and equipment is essential to prevent cross-contamination and accidental exposure.
Surface Decontamination:
-
Wear appropriate PPE (lab coat, safety glasses, and nitrile gloves).
-
For general surface cleaning, wipe down the area with a towel dampened with soap and water.
-
For spills, contain the spill and collect the material as appropriate. Transfer the material to a chemical waste container.
-
Clean the spill area with soap and water or a suitable laboratory disinfectant. For lipid residues, a surfactant capable of dissolving grease can be effective.[5]
-
Dispose of all cleaning materials in the hazardous waste container.
Emergency Procedures
In the event of an accidental exposure, follow these first aid measures immediately:
-
In case of eye contact: Hold eyelids apart and flush eyes with plenty of water for at least 15 minutes. Seek medical attention.[1]
-
In case of skin contact: Immediately wash the skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Get medical attention if symptoms occur.[1]
-
If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get immediate medical attention.[1]
-
If ingested: Wash out the mouth with water, provided the person is conscious. Do NOT induce vomiting unless directed to do so by medical personnel. Get medical attention.[1]
By implementing these safety and logistical protocols, your laboratory can build a strong foundation of trust and safety in the handling of this compound, ensuring that your valuable research can proceed with confidence.
References
- 1. Laboratory Equipment Decontamination Procedures - Wayne State University [research.wayne.edu]
- 2. unisafegloves.com [unisafegloves.com]
- 3. benchchem.com [benchchem.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
